molecular formula C10H11BrN2 B8007279 3-Bromo-1-isopropyl-1H-indazole

3-Bromo-1-isopropyl-1H-indazole

Katalognummer: B8007279
Molekulargewicht: 239.11 g/mol
InChI-Schlüssel: TVHIOFKTOLCCTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-1-isopropyl-1H-indazole is a useful research compound. Its molecular formula is C10H11BrN2 and its molecular weight is 239.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-1-isopropyl-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-1-isopropyl-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

3-bromo-1-propan-2-ylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2/c1-7(2)13-9-6-4-3-5-8(9)10(11)12-13/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHIOFKTOLCCTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-1-isopropyl-1H-indazole: Structure and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Bromo-1-isopropyl-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its molecular structure, explore the rationale behind its synthesis, and provide detailed experimental protocols. The indazole scaffold is a privileged structure in numerous pharmacologically active agents, and the strategic placement of a bromine atom at the 3-position and an isopropyl group at the N1 position offers a versatile platform for further chemical modifications, such as cross-coupling reactions.[1]

Molecular Structure and Properties

3-Bromo-1-isopropyl-1H-indazole possesses a bicyclic structure, consisting of a benzene ring fused to a pyrazole ring. The key structural features are:

  • Indazole Core: A robust and planar aromatic system.

  • 3-Bromo Substituent: This halogen atom serves as a crucial synthetic handle for introducing further molecular complexity, often through palladium-catalyzed cross-coupling reactions.[2][3]

  • 1-Isopropyl Substituent: The isopropyl group at the N1 position enhances lipophilicity and can influence the compound's binding affinity and pharmacokinetic properties.

The precise control of regioselectivity during the synthesis is critical, as alkylation can occur at either the N1 or N2 position of the indazole ring.[4][5] The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer.[6]

Chemical Structure:

Caption: 2D structure of 3-Bromo-1-isopropyl-1H-indazole.

Table 1: Physicochemical Properties (Predicted)

PropertyValueSource
Molecular FormulaC₁₀H₁₁BrN₂-
Molecular Weight239.11 g/mol [7]
XLogP33.4[7]
Hydrogen Bond Donor Count0-
Hydrogen Bond Acceptor Count1[7]
Rotatable Bond Count1[7]

Synthesis of 3-Bromo-1-isopropyl-1H-indazole

The most common and logical synthetic route to 3-Bromo-1-isopropyl-1H-indazole involves a two-step process:

  • Bromination of 1H-indazole: Formation of the 3-bromo-1H-indazole precursor.

  • N-isopropylation: Regioselective alkylation of 3-bromo-1H-indazole at the N1 position.

Synthesis of 3-Bromo-1H-indazole (Precursor)

The synthesis of the 3-bromo-1H-indazole precursor is a critical first step. A common method involves the direct bromination of 1H-indazole.

Reaction Scheme:

G Indazole 1H-Indazole Product 3-Bromo-1H-indazole Indazole->Product Bromination Bromine Br₂ Bromine->Product Solvent Solvent (e.g., Acetic Acid) Solvent->Product

Caption: Bromination of 1H-indazole.

Experimental Protocol: Synthesis of 3-Bromo-1H-indazole

  • Materials: 1H-indazole, Bromine, Acetic Acid.

  • Procedure:

    • Dissolve 1H-indazole (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

    • Cool the solution in an ice bath.

    • Slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise to the stirred solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-bromo-1H-indazole.

Rationale: The use of acetic acid as a solvent facilitates the electrophilic substitution of bromine at the electron-rich 3-position of the indazole ring.

N-isopropylation of 3-Bromo-1H-indazole

The alkylation of the indazole ring presents a challenge of regioselectivity between the N1 and N2 positions.[4] The choice of base and solvent system is paramount in directing the alkylation to the desired N1 position.[4] Strong, non-coordinating bases like sodium hydride (NaH) in aprotic solvents such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) generally favor N1-alkylation.[4][5][6]

Reaction Scheme:

G BromoIndazole 3-Bromo-1H-indazole Product 3-Bromo-1-isopropyl-1H-indazole BromoIndazole->Product N-Alkylation IsopropylBromide Isopropyl Bromide IsopropylBromide->Product Base Base (e.g., NaH) Base->Product Solvent Solvent (e.g., DMF) Solvent->Product

Caption: N-isopropylation of 3-Bromo-1H-indazole.

Experimental Protocol: Synthesis of 3-Bromo-1-isopropyl-1H-indazole

This protocol is adapted from a similar synthesis of 5-Bromo-1-isopropyl-1H-indazole.[1]

  • Materials: 3-Bromo-1H-indazole, Isopropyl bromide, Sodium hydride (NaH, 60% dispersion in mineral oil), N,N-Dimethylformamide (DMF), Ethyl acetate (EtOAc), Saturated aqueous ammonium chloride solution, Brine (saturated NaCl solution), Anhydrous magnesium sulfate (MgSO₄), Silica gel for column chromatography.

  • Procedure:

    • To a solution of 3-Bromo-1H-indazole (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool the solution to 0 °C using an ice bath.

    • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

    • Re-cool the mixture to 0 °C and add isopropyl bromide (1.5 eq) dropwise to the reaction mixture.[1]

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by TLC.[1]

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.[4]

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, and then dry over anhydrous MgSO₄.[1]

    • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 3-Bromo-1-isopropyl-1H-indazole.[1]

Causality Behind Experimental Choices:

  • Inert Atmosphere and Anhydrous Conditions: Sodium hydride is highly reactive with water and moisture. An inert atmosphere and anhydrous solvents are essential to prevent quenching of the base and ensure efficient deprotonation of the indazole.

  • Sodium Hydride as Base: NaH is a strong, non-nucleophilic base that effectively deprotonates the indazole, forming the indazolide anion. This anion is a more potent nucleophile for the subsequent alkylation reaction. The use of NaH in aprotic solvents like DMF or THF is known to favor N1 alkylation.[4][5]

  • Stepwise Temperature Control: The initial cooling to 0 °C during the addition of NaH helps to control the exothermic deprotonation reaction. Allowing the mixture to warm to room temperature ensures complete deprotonation before the addition of the electrophile. Re-cooling before adding isopropyl bromide helps to manage the exothermicity of the alkylation step.

  • Aqueous Workup and Extraction: The quench with saturated aqueous ammonium chloride neutralizes any unreacted NaH. The subsequent extraction with ethyl acetate isolates the desired product from the aqueous phase containing inorganic salts and DMF.

  • Chromatographic Purification: Column chromatography is a standard and effective method for separating the desired N1-isopropyl isomer from any potential N2-isomer and other impurities.

Characterization and Data

The synthesized 3-Bromo-1-isopropyl-1H-indazole should be characterized using standard analytical techniques to confirm its identity and purity.

Expected Analytical Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons of the indazole ring, a septet for the methine proton of the isopropyl group, and a doublet for the methyl protons of theisopropyl group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (239.11 g/mol ), with a characteristic isotopic pattern for a bromine-containing compound.

  • Melting Point: A sharp melting point range indicates a high degree of purity.

Table 2: Summary of Synthetic Steps and Conditions

StepReactionKey ReagentsSolventKey Conditions
1Bromination1H-indazole, Br₂Acetic Acid0 °C to RT, 12-16 h
2N-isopropylation3-Bromo-1H-indazole, Isopropyl bromide, NaHDMF0 °C to RT, 12-16 h

Conclusion

The synthesis of 3-Bromo-1-isopropyl-1H-indazole is a well-defined process that hinges on the careful control of reaction conditions, particularly for the regioselective N-alkylation step. By employing a strong base in an aprotic solvent, the desired N1-isomer can be obtained in good yield. The resulting compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications, underscoring the importance of understanding its structure and synthetic pathways. The protocols and rationale provided in this guide offer a solid foundation for researchers in the field of medicinal chemistry to successfully synthesize and utilize this versatile indazole derivative.

References

  • Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry. [Link][3]

  • Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. ResearchGate. [Link][8]

  • Synthesis and Reactions of Benzazole Derivatives. Scribd. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link][5]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. [Link][6]

Sources

discovery and significance of 1H-indazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery and Significance of 1H-Indazole Derivatives

Authored by Gemini, Senior Application Scientist

The 1H-indazole, a bicyclic aromatic heterocycle, has emerged from relative obscurity to become a cornerstone of modern medicinal chemistry. While rarely found in nature, its unique physicochemical properties have established it as a "privileged scaffold," leading to the development of numerous clinically successful therapeutics, particularly in oncology. This guide provides a comprehensive exploration of the 1H-indazole core, detailing its strategic importance in drug design, key synthetic methodologies for its construction, and its broad pharmacological significance. We will perform deep dives into the mechanisms of action of pivotal indazole-containing drugs, illustrating the scaffold's versatility in targeting complex disease pathways. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this remarkable heterocycle in the design of next-generation therapeutics.

The 1H-Indazole: An Unassuming Scaffold of Immense Therapeutic Value

Indazole is a bicyclic heterocyclic compound composed of a benzene ring fused to a pyrazole ring. It exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally more thermodynamically stable and has been more extensively exploited as a core pharmacophore in drug discovery.[1][2][3] The significance of the indazole scaffold lies not in its natural abundance, which is scarce, but in its synthetic accessibility and its remarkable ability to interact with a wide range of biological targets.[1][4]

Its value is underscored by its presence in several FDA-approved drugs, including the anti-cancer agents Pazopanib and Niraparib, the anti-inflammatory drug Benzydamine, and the antiemetic Granisetron.[1][5][6][7] This success has cemented its status as a privileged structure, a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.

Physicochemical Rationale for a Privileged Scaffold

The utility of the 1H-indazole core can be attributed to several key molecular features:

  • Bioisosteric Versatility: The 1H-indazole is an excellent bioisostere for other common functionalities in drug molecules, particularly indole and phenol. Like indole, it possesses an N-H group that can act as a hydrogen bond donor. Crucially, unlike indole, it features a second nitrogen atom (at the N2 position) that can act as a hydrogen bond acceptor. This dual H-bonding capability can significantly enhance binding affinity to target proteins.[8]

  • Metabolic Stability: When used as a replacement for a phenol group, the indazole ring is generally less susceptible to phase I (e.g., oxidation) and phase II (e.g., glucuronidation) metabolism, which can improve the pharmacokinetic profile of a drug candidate.[8]

  • Structural Rigidity and Vectorial Display: The rigid, planar structure of the indazole ring provides a stable anchor for appended functional groups, allowing for precise vectorial presentation into the binding pockets of target proteins. This is particularly advantageous in the design of kinase inhibitors, where specific interactions with the ATP-binding site are paramount.[8]

Fig 1. The 1H-indazole scaffold and its bioisosteric relationship to indole and phenol.

Constructing the Core: Key Synthetic Strategies

The development of efficient and versatile synthetic routes to substituted 1H-indazoles has been critical to their exploration in medicinal chemistry. Methodologies have evolved from classical cyclization reactions to modern, highly efficient catalytic approaches.[9]

Classical and Modern Synthetic Approaches

A variety of methods have been established for the synthesis of the 1H-indazole ring system. The choice of method is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

  • Jacobson Indazole Synthesis: A classical method involving the diazotization of an N-acylated o-toluidine followed by intramolecular cyclization. While foundational, it can be limited by the availability of substituted toluidines.[10]

  • Copper-Catalyzed Cyclization of Hydrazones: A widely used modern approach involves the intramolecular cyclization of o-haloaryl N-sulfonylhydrazones. These reactions are typically catalyzed by copper salts, such as Cu₂O or Cu(OAc)₂, and offer a robust route to a variety of 1H-indazoles.[1][3][5]

  • Palladium-Catalyzed C-H Amination: Intramolecular C-H amination of arylhydrazones, often mediated by oxidants like [bis(trifluoroacetoxy)iodo]benzene (PIFA), provides a metal-free or palladium-catalyzed pathway to the indazole core.[1][3][5]

  • [3+2] Cycloaddition Reactions: The reaction between an aryne (generated in situ) and a diazo compound is a powerful method for constructing the indazole ring, allowing for unique substitution patterns.[3]

  • Davis-Beirut Reaction: While primarily a route to 2H-indazoles, this reaction, which involves the base-catalyzed cyclization of o-nitrobenzylamines, is a significant N-N bond-forming strategy in the broader context of indazole synthesis.[11][12][13][14][15] It highlights the diverse chemistries that can be employed to form this heterocyclic system.

Synthetic_Workflow SM o-Haloaryl Aldehyde/Ketone HydrazoneFormation Reaction with N-Sulfonylhydrazine SM->HydrazoneFormation HydrazoneIntermediate o-Haloaryl N-Sulfonylhydrazone HydrazoneFormation->HydrazoneIntermediate Cyclization Copper-Catalyzed Intramolecular Cyclization (e.g., Cu(OAc)₂) HydrazoneIntermediate->Cyclization Product Substituted 1H-Indazole Cyclization->Product

Fig 2. General workflow for a modern copper-catalyzed 1H-indazole synthesis.
Experimental Protocol: Copper-Catalyzed Synthesis of a Substituted 1H-Indazole

This protocol describes a general, self-validating system for the synthesis of a 1H-indazole derivative via copper-catalyzed cyclization, a common and robust method in the field.

Reaction: Synthesis of 1H-Indazole from 2-chlorobenzaldehyde N-tosylhydrazone.

Materials:

  • 2-chlorobenzaldehyde N-tosylhydrazone (1.0 mmol, 1.0 eq)

  • Copper(I) oxide (Cu₂O) (0.1 mmol, 0.1 eq)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 eq)

  • Anhydrous Dimethylformamide (DMF) (5 mL)

  • Nitrogen gas (for inert atmosphere)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzaldehyde N-tosylhydrazone (1.0 mmol), Cu₂O (0.1 mmol), and Cs₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous DMF (5 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. The causality for this temperature is to overcome the activation energy for both the isomerization of the hydrazone and the subsequent copper-mediated cyclization.[5]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 1H-indazole product.

Broad Pharmacological Significance and Therapeutic Applications

The 1H-indazole scaffold is a versatile pharmacophore, with derivatives demonstrating a wide array of biological activities.[1][16][17] While its impact is most profound in oncology, its utility extends to anti-inflammatory, antimicrobial, and central nervous system applications.

Therapeutic AreaKey Biological TargetsExample Compounds/Derivatives
Oncology Kinases (VEGFR, PDGFR, c-KIT, c-MET, AXL), PARPPazopanib, Axitinib, Niraparib, Entrectinib[1][6]
Anti-inflammatory Cyclooxygenase (COX) - general mechanismBendazac, Benzydamine[5][18]
Antiemetic (CNS) 5-HT₃ ReceptorGranisetron[7]
Antimicrobial Various (e.g., Cytochrome bc1)Investigational compounds[16]
Anti-HIV Various viral enzymesInvestigational compounds[1]

Table 1. Summary of therapeutic areas and biological targets for 1H-indazole derivatives.

Dominance in Oncology: The Kinase Inhibitor Revolution

The rigid framework of the 1H-indazole is ideally suited for insertion into the ATP-binding pocket of protein kinases, making it a privileged scaffold for kinase inhibitor design.[8]

  • VEGFR/PDGFR Inhibitors: Many indazole derivatives function as multi-kinase inhibitors targeting key drivers of angiogenesis (the formation of new blood vessels that feed tumors), such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).[19][20] Pazopanib is a prime example.

  • c-MET and AXL Inhibitors: The c-MET and AXL receptor tyrosine kinases are implicated in tumor growth, metastasis, and acquired drug resistance.[21][22] The indazole scaffold has been successfully used to develop potent and selective inhibitors of these challenging targets, representing a frontier in cancer therapy.[21][23][24][25][26][27] For instance, a series of 1H-indazole derivatives were designed and shown to exhibit significant inhibitory activity against c-Met.[22] Similarly, fragment-based drug discovery has yielded novel indazole-based AXL kinase inhibitors.[21][28]

Case Studies: From Scaffold to Blockbuster Drug

Examining clinically approved drugs provides the clearest evidence of the 1H-indazole scaffold's impact. The following case studies highlight how the core's properties are translated into potent and selective therapeutic agents.

Pazopanib (Votrient®): Starving Tumors by Halting Angiogenesis

Pazopanib is an oral, multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[16][19]

  • Mechanism of Action: Pazopanib potently inhibits multiple receptor tyrosine kinases, including VEGFR-1, -2, and -3, PDGFR-α and -β, and c-KIT.[19][20] By blocking the signaling pathways of VEGFR and PDGFR, Pazopanib effectively inhibits angiogenesis and tumor cell proliferation.[20][29][30] This anti-angiogenic effect essentially "starves" the tumor by cutting off its necessary blood supply.[29][30] The indazole core is crucial for its binding to the ATP pocket of these kinases.

Niraparib (Zejula®): Exploiting Cancer's Weakness with Synthetic Lethality

Niraparib is a potent, orally active inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes (PARP-1 and PARP-2) used to treat certain types of ovarian, fallopian tube, and prostate cancers.[1][31][32]

  • Mechanism of Action: PARP enzymes are critical for repairing single-strand DNA breaks.[33][34] In healthy cells, if single-strand breaks are not repaired by PARP, they can become more lethal double-strand breaks during DNA replication. These are then repaired by a separate pathway called Homologous Recombination Repair (HRR), which relies on proteins like BRCA1 and BRCA2.

    Many cancers harbor mutations in BRCA genes, making their HRR pathway deficient. When Niraparib inhibits PARP in these cancer cells, the accumulation of unrepaired single-strand breaks leads to double-strand breaks that the cell cannot fix.[35] This leads to catastrophic DNA damage and cell death. This concept, where a defect in two genes or pathways simultaneously is lethal but a defect in either one alone is not, is called synthetic lethality .[34][35] Furthermore, Niraparib not only inhibits PARP's enzymatic activity but also "traps" the PARP enzyme on the DNA, creating a toxic complex that further enhances its cancer-killing effect.[33]

Niraparib_Mechanism cluster_0 Normal Cell / HR-Proficient Cancer Cell cluster_1 BRCA-Mutated Cancer Cell + Niraparib SSB Single-Strand DNA Break (SSB) PARP_Repair PARP-mediated Base Excision Repair SSB->PARP_Repair Primary Path DSB Replication leads to Double-Strand Break (DSB) SSB->DSB If PARP fails Survival DNA Repaired Cell Survives PARP_Repair->Survival HRR Homologous Recombination Repair (HRR) via BRCA1/2 DSB->HRR HRR->Survival SSB_N Single-Strand DNA Break (SSB) PARP_Inhibition PARP Inhibited by Niraparib SSB_N->PARP_Inhibition Blocked DSB_N Replication leads to Double-Strand Break (DSB) SSB_N->DSB_N Accumulation HRR_Deficient Deficient HRR (BRCA1/2 mutated) DSB_N->HRR_Deficient Blocked Apoptosis Genomic Instability Cell Death (Apoptosis) HRR_Deficient->Apoptosis

Fig 3. The mechanism of synthetic lethality induced by the 1H-indazole-based drug Niraparib.

Future Directions and Emerging Trends

The story of the 1H-indazole is far from over. Its role as a privileged scaffold continues to expand as researchers tackle new and more complex biological targets.

  • Fragment-Based Drug Discovery (FBDD): The indazole core is an ideal starting point for FBDD campaigns. Its small size, well-defined structure, and versatile chemistry allow it to be used as a "fragment" to identify initial, low-affinity hits that can then be elaborated into potent leads.[8][21]

  • Targeting Drug Resistance: As noted, indazole derivatives are being developed to inhibit kinases like AXL, which are known to confer resistance to standard-of-care cancer therapies.[21][24][26] This positions the scaffold at the forefront of efforts to overcome one of the greatest challenges in oncology.

  • Expanding Therapeutic Horizons: While oncology remains a major focus, research continues to explore the potential of indazole derivatives in treating neurodegenerative diseases, infectious diseases, and metabolic disorders.[16] The development of novel synthetic methods, including green chemistry approaches, will further accelerate the discovery of new bioactive indazole compounds.[9]

Conclusion

The 1H-indazole scaffold exemplifies the power of synthetic chemistry in modern drug discovery. From its rational application as a bioisostere to its central role in the architecture of targeted kinase inhibitors and PARP inhibitors, this simple bicyclic system has proven its immense value. Its unique combination of synthetic accessibility, metabolic stability, and versatile binding interactions ensures that the 1H-indazole will remain a highly privileged and frequently utilized scaffold for the development of innovative medicines for years to come. The continued exploration of its chemical space promises to yield novel therapeutics that address significant unmet medical needs across a spectrum of human diseases.

References

  • Niraparib: Mechanism of Action, Adverse Effects, and Contraindic
  • Pazopanib - Wikipedia.
  • Pazopanib: Indications, Adverse Effects, Contraindic
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC.
  • Indazoles in Drug Discovery - PharmaBlock.
  • Synthesis of 1H‐indazole derivatives - ResearchG
  • A Technical Guide to the Reaction Mechanisms of Indazole Synthesis - Benchchem.
  • A Comprehensive Review of Substituted 1H-Indazole Compounds: Synthesis, Biological Activity, and Therapeutic Potential - Benchchem.
  • Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed.
  • Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC.
  • Synthesis of Fused Indazole Ring Systems and Application to Nigeglanine Hydrobromide. Organic Letters.
  • Davis–Beirut reaction - Wikipedia.
  • What is the mechanism of Niraparib Tosylate?
  • Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor - PMC.
  • What is the mechanism of Pazopanib Hydrochloride?
  • Niraparib tosylate monohydr
  • pazopanibhydrochloride - Liv Hospital.
  • Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - ACS Public
  • Niraparib Tosylate Monohydr
  • Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC.
  • Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - eScholarship.org.
  • Synthesis of indazoles from 2-formylphenylboronic acids - RSC Publishing. Royal Society of Chemistry.
  • Niraparib - Wikipedia.
  • Synthesis of Fused Indazole Ring Systems and Application to Nigeglanine Hydrobromide - ACS Public
  • Indazoles as Potential c-Met Inhibitors: Design, Synthesis and Molecular Docking Studies. Molecules.
  • DRUG NAME: Pazopanib - BC Cancer.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC.
  • Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Neg
  • Design, synthesis and biological evaluation of 1H-indazole derivatives as InhA inhibitors and anticancer agents. Journal of Chemical Sciences.
  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applic
  • Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery.
  • Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor - ACS Public
  • Design, synthesis and biological evaluation of 1H-indazole derivatives as InhA inhibitors and anticancer agents - ResearchG
  • Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors - PubMed.
  • Indazole scaffold: a generalist for marketed and clinical drugs - ResearchG
  • Targeting MET: Discovery of Small Molecule Inhibitors as Non-Small Cell Lung Cancer Therapy - ACS Public
  • Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. MCE.
  • Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors - ACS Public
  • Fragment-based Lead Discovery of Indazole-based Compounds as AXL Kinase Inhibitors - ResearchG
  • Indazole Deriv
  • Indazole-based antiinflammatory and analgesic drugs - ResearchG
  • c-Met inhibitor - Wikipedia.
  • Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches.

Sources

The Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus, a bicyclic aromatic heterocycle, has firmly established itself as a "privileged scaffold" in the landscape of medicinal chemistry.[1] Its unique structural and electronic properties, coupled with its synthetic tractability, have rendered it a cornerstone in the design of a multitude of therapeutic agents. This guide provides a comprehensive technical overview of the indazole scaffold, delving into its fundamental characteristics, strategic synthetic methodologies, and its profound impact on drug discovery. We will explore the structure-activity relationships that govern its biological activity and examine case studies of clinically successful indazole-containing drugs, offering insights for the continued development of novel therapeutics based on this versatile core.

The Indazole Core: Structural and Physicochemical Properties

Indazole, or benzpyrazole, is an aromatic heterocyclic compound consisting of a benzene ring fused to a pyrazole ring.[2] This fusion results in a stable 10 π-electron aromatic system.[3] Indazole exists in three tautomeric forms: 1H-indazole, 2H-indazole, and the rare 3H-indazole.[3] The 1H-tautomer is the most thermodynamically stable and, consequently, the most predominantly utilized form in medicinal chemistry.[3][4] The presence of two nitrogen atoms imparts unique electronic characteristics, allowing indazole to act as both a hydrogen bond donor and acceptor, a critical feature for molecular recognition at biological targets.[5]

The structural rigidity of the bicyclic system provides a well-defined framework for the orientation of substituents, facilitating precise interactions with protein binding sites. Furthermore, the indazole core is considered a bioisostere of indole, enabling its substitution in established pharmacophores to modulate potency, selectivity, and pharmacokinetic properties.[3]

Synthetic Strategies for the Indazole Scaffold

The construction of the indazole core and its subsequent functionalization are pivotal to its application in drug discovery. A variety of synthetic methodologies have been developed, ranging from classical cyclization reactions to modern transition-metal-catalyzed approaches.[4][6] The choice of synthetic route is often dictated by the desired substitution pattern and the overall complexity of the target molecule.

Classical Synthetic Approaches

The first synthesis of an indazole derivative was reported by Emil Fischer in the 1880s.[7] Since then, several classical methods have been established, often relying on the cyclization of appropriately substituted benzene precursors.

A common strategy involves the intramolecular cyclization of o-hydrazino carbonyl compounds. For instance, the Fischer indazole synthesis utilizes the acid-catalyzed cyclization of arylhydrazones derived from o-acyl anilines.

Modern Catalytic Methodologies

The advent of transition-metal catalysis has revolutionized the synthesis of indazole derivatives, offering milder reaction conditions, improved yields, and greater functional group tolerance.[6][8]

Key Modern Synthetic Strategies:

  • Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura, Stille, and Sonogashira couplings are extensively used for the C-3 functionalization of pre-formed indazole cores, typically starting from a 3-haloindazole derivative.[2][9] This allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups.

  • Copper-Catalyzed Reactions: Copper catalysts are frequently employed in the synthesis of both 1H- and 2H-indazoles. For example, the copper-catalyzed intramolecular C-N bond formation in N-aryl-imines provides an efficient route to 2H-indazoles.[7]

  • Rhodium-Catalyzed C-H Activation: Direct C-H activation and functionalization of the indazole core represent a highly atom-economical approach to introduce substituents without the need for pre-functionalized starting materials.[10]

Below is a generalized workflow for the synthesis and functionalization of the indazole scaffold.

G cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Alternative Functionalization Starting Material o-Substituted Benzene Derivative Cyclization Cyclization Reaction (e.g., Fischer Indazole Synthesis) Starting Material->Cyclization Indazole Core 1H-Indazole Core Cyclization->Indazole Core Halogenation Halogenation (e.g., at C3) Indazole Core->Halogenation CH_Activation Direct C-H Activation Indazole Core->CH_Activation Cross-Coupling Transition-Metal Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) Halogenation->Cross-Coupling Functionalized Indazole Substituted Indazole Derivative Cross-Coupling->Functionalized Indazole Biological Screening Biological Screening Functionalized Indazole->Biological Screening Lead Compound Direct Functionalization Direct Functionalization CH_Activation->Direct Functionalization Direct Functionalization->Functionalized Indazole

Caption: Generalized workflow for indazole synthesis and functionalization.

The Indazole Scaffold as a Pharmacophore

The indazole scaffold is a versatile pharmacophore that has been successfully employed to target a wide range of biological entities, including protein kinases, G-protein coupled receptors (GPCRs), and enzymes.[11][12] Its ability to engage in key hydrogen bonding and hydrophobic interactions within protein active sites is central to its biological activity.

Kinase Inhibition

A significant number of indazole-containing drugs and clinical candidates are protein kinase inhibitors.[1] The indazole nucleus often serves as a hinge-binding motif, mimicking the adenine core of ATP to occupy the ATP-binding pocket of kinases.[1] The substituents on the indazole core then extend into adjacent hydrophobic pockets, conferring potency and selectivity.

The following diagram illustrates the general mechanism of action of indazole-based kinase inhibitors.

Sources

3-Bromo-1-isopropyl-1H-indazole CAS number and nomenclature

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: 3-Bromo-1-isopropyl-1H-indazole (CAS 1784489-02-6) in Advanced Organic Synthesis and Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, halogenated N-alkylated indazoles serve as highly privileged scaffolds. Specifically, 3-Bromo-1-isopropyl-1H-indazole has emerged as a critical building block for the synthesis of complex active pharmaceutical ingredients (APIs). The C3-bromine atom provides an ideal functional handle for palladium-catalyzed cross-coupling reactions, while the N1-isopropyl group enhances lipophilicity and dictates spatial orientation within target binding pockets. This whitepaper details the physicochemical properties, mechanistic synthesis pathways, validated protocols, and downstream drug discovery applications of this vital intermediate.

Nomenclature & Physicochemical Profiling

Accurate characterization and tracking of building blocks are fundamental to reproducible drug development. Table 1 summarizes the core physicochemical parameters of the compound[1].

Table 1: Physicochemical Properties

PropertyValue / Description
IUPAC Name 3-Bromo-1-isopropyl-1H-indazole
CAS Registry Number 1784489-02-6
Molecular Formula C10H11BrN2
Molecular Weight 239.11 g/mol
Isotopic Signature ~1:1 ratio of m/z 239.0 and 241.0 (indicative of one Br atom)
Structural Class Halogenated N-alkylated Indazole

Mechanistic Pathways & Synthetic Strategies

The synthesis of 3-Bromo-1-isopropyl-1H-indazole requires strict control over regioselectivity. The indazole core possesses two nitrogen atoms (N1 and N2) and multiple carbon sites susceptible to electrophilic attack. There are two primary divergent pathways to achieve the target molecule:

Pathway A: Bromination followed by Alkylation In neutral or weakly acidic media, 1H-indazole undergoes electrophilic aromatic substitution (EAS). The reaction is highly regioselective for the C3 position because it is the most electron-rich carbon in the pyrazole ring, stabilizing the resulting Wheland intermediate[2]. Subsequent N-alkylation of 3-bromo-1H-indazole requires the generation of an indazolide anion. While alkylation can theoretically occur at N1 or N2, using a base like cesium carbonate (Cs₂CO₃) in a polar aprotic solvent (DMF) thermodynamically drives the reaction toward the N1-isopropyl isomer. This preference is due to the preservation of the aromatic 10-π electron system in the benzenoid ring[3].

Pathway B: Alkylation followed by Bromination Alternatively, 1H-indazole can be alkylated first to yield 1-isopropyl-1H-indazole. Subsequent bromination using elemental bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid or acetonitrile yields the final product[3].

Synthesis A 1H-Indazole B 1-Isopropyl-1H-indazole A->B 2-Iodopropane Cs2CO3, DMF D 3-Bromo-1H-indazole A->D Br2 AcOH C 3-Bromo-1-isopropyl-1H-indazole (CAS: 1784489-02-6) B->C Br2 or NBS MeCN / AcOH D->C 2-Iodopropane K2CO3, DMF

Divergent synthetic pathways for 3-Bromo-1-isopropyl-1H-indazole.

Validated Experimental Protocols

Protocol: N-Alkylation of 3-Bromo-1H-indazole

Causality & Validation: The use of Cs₂CO₃ is critical; its large cationic radius provides a "naked" and highly reactive indazolide anion, favoring N1 over N2 alkylation. Temperature control at 60°C ensures complete conversion without promoting degradation.

  • Deprotonation: Charge a flame-dried reaction vessel with 3-bromo-1H-indazole (1.0 equiv) and anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. Add Cs₂CO₃ (1.5 - 2.0 equiv). Stir the suspension at ambient temperature for 15 minutes.

    • Validation cue: A slight color change (often pale yellow) indicates the formation of the indazolide anion.

  • Alkylation: Dropwise add 2-iodopropane (1.2 equiv) via syringe. Elevate the reaction temperature to 60°C and maintain stirring for 1.5 to 4 hours[3].

  • In-Process Monitoring: Sample the reaction mixture and analyze via LC-MS. The reaction is deemed complete when the starting material peak (m/z 197/199) is fully consumed, replaced by the product peak (m/z 239/241).

  • Quenching: Cool the mixture to ambient temperature. Slowly quench with saturated aqueous ammonium chloride (NH₄Cl).

    • Causality: NH₄Cl safely neutralizes the remaining base and forces the organic product out of the aqueous DMF phase, precipitating inorganic salts.

  • Extraction & Workup: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with water (to remove residual DMF) and saturated brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient: 100% Hexanes to 70% Hexanes/Ethyl Acetate) to isolate the pure N1-isomer[3].

Applications in Medicinal Chemistry

The strategic placement of the C3-bromide allows 3-Bromo-1-isopropyl-1H-indazole to act as a universal precursor for complex APIs via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

  • P2X Receptor Antagonists: The compound is a foundational building block for synthesizing modulators of P2X receptors (specifically heteromeric channels). These antagonists are critical in treating disease states associated with peripheral pain, inflammatory pain, and tissue injury[3].

  • HCN2 Modulators: It is utilized as a key intermediate (e.g., Intermediate 69A) in the synthesis of pyrimidine and pyridine derivatives. These derivatives act as inhibitors of hyperpolarization-activated cyclic-nucleotide modulated ion channel 2 (HCN2), a primary target for neuropathic pain therapeutics[4].

  • Mcl-1 Inhibitors: Substituted indazoles derived from this scaffold are actively explored as inhibitors of Myeloid cell leukemia-1 (Mcl-1). Mcl-1 is an anti-apoptotic Bcl-2 family protein frequently amplified in human cancers (e.g., prostate, lung, melanoma). Neutralizing Mcl-1 restores the apoptotic signaling pathway in tumor cells[5].

Applications A 3-Bromo-1-isopropyl-1H-indazole B Palladium-Catalyzed Cross-Coupling A->B Suzuki / Buchwald C P2X Receptor Antagonists (Pain Management) B->C Target 1 D HCN2 Modulators (Neuropathic Pain) B->D Target 2 E Mcl-1 Inhibitors (Oncology) B->E Target 3

Functionalization of the indazole scaffold in targeted drug discovery.

Analytical Characterization Standards

To confirm the identity and purity of the synthesized batch, the following analytical benchmarks must be met:

  • LC-MS (ESI+): The mass spectrum must display a characteristic doublet at m/z 239.2 and 241.2 [M+H]⁺ in a 1:1 ratio, confirming the presence of a single bromine isotope[3].

  • ¹H NMR (400 MHz, CDCl₃): The N1-isopropyl group is definitively identified by a highly deshielded septet (CH) around 4.80 - 5.00 ppm and a doublet (2x CH₃) integrating to 6 protons around 1.55 ppm. The aromatic region will display four distinct protons (C4, C5, C6, C7) between 7.10 and 7.80 ppm, with the absence of a C3 proton confirming complete bromination.

References

  • Source: lead-sciences.
  • Source: googleapis.
  • Source: thieme-connect.
  • Source: google.
  • Source: google.

Sources

The Indazole Nucleus: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Potential of N-Substituted Indazoles

Introduction: The Ascendancy of the Indazole Moiety

The indazole scaffold, a bicyclic heteroaromatic system comprising a benzene ring fused to a pyrazole ring, has emerged as a "privileged structure" in medicinal chemistry. Its inherent drug-like properties, including its ability to engage in a multitude of non-covalent interactions and its metabolic stability, have positioned it as a cornerstone in the design of novel therapeutics. The true versatility of this scaffold is unlocked through substitution, particularly at the N1 and N2 positions of the pyrazole ring. N-substitution not only modulates the physicochemical properties of the molecule, such as solubility and lipophilicity, but also profoundly influences its biological activity and target selectivity. This strategic modification allows for the fine-tuning of compounds to achieve desired pharmacological profiles, transforming the core indazole structure into a plethora of potent and selective agents against a wide array of diseases. This guide provides a comprehensive exploration of the biological potential of N-substituted indazoles, with a focus on their applications in oncology, inflammation, and neurodegenerative disorders.

Anticancer Activity of N-Substituted Indazoles: A Multi-pronged Assault on Malignancy

N-substituted indazoles have demonstrated remarkable success in the field of oncology, with several compounds progressing to clinical use. Their anticancer effects are often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation, survival, and angiogenesis.

Mechanism of Action: Targeting Kinase Signaling Cascades

A primary mechanism by which N-substituted indazoles exert their anticancer effects is through the inhibition of protein kinases. These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The indazole nucleus serves as an excellent bioisostere for the purine core of ATP, allowing these compounds to competitively bind to the ATP-binding site of kinases, thereby blocking their catalytic activity.

Signaling Pathway of Indazole-Based Kinase Inhibitors

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) PI3K PI3K RTK->PI3K Activates RAS RAS RTK->RAS Activates Indazole N-Substituted Indazole (e.g., Axitinib, Pazopanib) Indazole->RTK Indazole->PI3K Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Transcription Gene Transcription (Proliferation, Angiogenesis, Survival) mTOR->Transcription Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Promotes

Caption: Inhibition of receptor tyrosine kinases and downstream signaling by N-substituted indazoles.

Key N-Substituted Indazole Anticancer Agents

The clinical success of N-substituted indazoles is exemplified by drugs like Axitinib and Pazopanib, which have become standard-of-care treatments for various cancers.[1]

CompoundTarget(s)Cancer Indication(s)Representative IC50 Value(s)
Axitinib VEGFR1, VEGFR2, VEGFR3, PDGFR, c-KITAdvanced renal cell carcinomaVEGFR2: 0.2 nM[2]
Pazopanib VEGFR1, VEGFR2, VEGFR3, PDGFR, FGFR, c-KITAdvanced renal cell carcinoma, soft tissue sarcomaVEGFR2: 30 nM[2]
Entrectinib TRKA/B/C, ROS1, ALKNTRK fusion-positive solid tumors, ROS1-positive NSCLCTRKA: 12 nM[3]
Linifanib VEGFR, PDGFRHepatocellular carcinoma (investigational)KDR: 0.2 nM
Niraparib PARP1, PARP2Ovarian, fallopian tube, and primary peritoneal cancerPARP1: 3.8 nM
Experimental Protocols: Evaluating Anticancer Activity

1. Cell Proliferation Assay (MTT Assay)

This colorimetric assay is a widely used method to assess the cytotoxic effects of a compound on cancer cells.

  • Step 1: Cell Seeding: Plate cancer cells (e.g., A549, HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[4]

  • Step 2: Compound Treatment: Treat the cells with various concentrations of the N-substituted indazole derivative for 48-72 hours.

  • Step 3: MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Step 4: Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Step 5: Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[5]

Workflow for Anticancer Drug Screening

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Synthesis of N-Substituted Indazoles B Cell Proliferation Assay (e.g., MTT) A->B C Apoptosis Assay (e.g., Annexin V) B->C Active Compounds D Cell Cycle Analysis (Flow Cytometry) C->D E Western Blot (Target Engagement) D->E F Xenograft Tumor Models E->F Promising Candidates G Pharmacokinetic Studies F->G H Toxicity Studies G->H

Caption: A typical workflow for the preclinical evaluation of N-substituted indazole anticancer agents.

Anti-inflammatory Potential of N-Substituted Indazoles: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. N-substituted indazoles have emerged as promising anti-inflammatory agents by targeting key mediators of the inflammatory cascade.

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

The anti-inflammatory effects of N-substituted indazoles are often mediated through the inhibition of enzymes like cyclooxygenases (COX) and the suppression of pro-inflammatory cytokine production.[1]

  • COX Inhibition: Similar to nonsteroidal anti-inflammatory drugs (NSAIDs), some N-substituted indazoles can inhibit COX-1 and/or COX-2, enzymes responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[6]

  • Cytokine Modulation: These compounds can also suppress the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) from immune cells.[1]

Key N-Substituted Indazole Anti-inflammatory Agents

While no N-substituted indazole is currently marketed solely for anti-inflammatory indications, numerous preclinical studies have demonstrated their potent activity.

Compound ClassTarget(s)In Vitro/In Vivo ModelRepresentative IC50/Activity
IndazolonesCOX, 5-Lipoxygenase, Cytokine releaseCarrageenan-induced paw edema (mice)Potent anti-inflammatory and analgesic agents at 8 mg/kg[7]
5-AminoindazoleCyclooxygenase-2 (COX-2)In vitro COX-2 inhibition assayIC50: 12.32 µM[1]
6-NitroindazoleCyclooxygenase-2 (COX-2)In vitro COX-2 inhibition assayIC50: 19.22 µM[1]
Experimental Protocols: Assessing Anti-inflammatory Efficacy

1. Carrageenan-Induced Paw Edema in Rodents

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of a compound.

  • Step 1: Animal Acclimatization: Acclimate rodents (rats or mice) to the laboratory conditions for at least one week.

  • Step 2: Compound Administration: Administer the N-substituted indazole derivative orally or intraperitoneally.

  • Step 3: Induction of Inflammation: After a specified time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Step 4: Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Step 5: Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.[8]

N-Substituted Indazoles in Neurodegenerative Diseases: A Glimmer of Hope

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. N-substituted indazoles have shown promise as neuroprotective agents by targeting various pathways implicated in these devastating disorders.

Mechanism of Action: A Multifaceted Neuroprotective Strategy

The neuroprotective effects of N-substituted indazoles are diverse and can involve:

  • Inhibition of Kinases: Dysregulation of kinases like Glycogen Synthase Kinase 3 (GSK-3) and c-Jun N-terminal kinase (JNK) is implicated in the pathology of neurodegenerative diseases. N-substituted indazoles can inhibit these kinases, thereby reducing neuronal apoptosis and tau hyperphosphorylation.[9]

  • Monoamine Oxidase (MAO) Inhibition: Some N-substituted indazoles are potent inhibitors of MAO-B, an enzyme that metabolizes dopamine. By inhibiting MAO-B, these compounds can increase dopamine levels in the brain, which is beneficial in Parkinson's disease.[10]

  • Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Certain N-substituted indazoles possess antioxidant properties, helping to protect neurons from oxidative damage.[11]

Key N-Substituted Indazole Neuroprotective Agents

Research in this area is rapidly evolving, with several promising candidates identified.

Compound/ClassTarget(s)Disease ModelKey Findings
5-Substituted-1H-indazolesMAO-BIn vitro human MAO inhibitionCompound 20 showed a potent and selective hMAO-B inhibition with an IC50 of 52 nM.[10]
N-Aromatic-Substituted IndazolesJNK3In vitro kinase assaysA lead compound exhibited potent and selective JNK3 inhibition (IC50 = 0.005 µM) with good oral bioavailability and brain penetration.[12]
5-Substituted IndazolesCholinesterases, BACE1In vitro enzyme inhibition assaysSome derivatives showed simultaneous inhibition of AChE/BuChE and BACE1, along with neuroprotective effects against Aβ-induced cell death.[11]
Experimental Protocols: Investigating Neuroprotective Potential

1. In Vitro Neuroprotection Assay

  • Step 1: Neuronal Cell Culture: Culture neuronal cells (e.g., SH-SY5Y) in appropriate media.

  • Step 2: Induction of Neurotoxicity: Expose the cells to a neurotoxin, such as 6-hydroxydopamine (6-OHDA) for Parkinson's models or amyloid-beta (Aβ) for Alzheimer's models.

  • Step 3: Compound Treatment: Co-treat the cells with the N-substituted indazole derivative at various concentrations.

  • Step 4: Assessment of Cell Viability: Measure cell viability using methods like the MTT assay.

  • Step 5: Mechanistic Studies: Investigate the mechanism of neuroprotection by measuring markers of apoptosis (e.g., caspase-3 activity) or oxidative stress (e.g., reactive oxygen species levels).[10]

Synthetic Strategies for N-Substituted Indazoles: Building the Privileged Scaffold

The synthesis of N-substituted indazoles can be broadly categorized into two main approaches: N-alkylation/arylation of a pre-formed indazole core or construction of the indazole ring with the N-substituent already in place.

Regioselective N-Alkylation/Arylation

Direct alkylation or arylation of the indazole ring often yields a mixture of N1 and N2 isomers. However, regioselective methods have been developed.

  • N1-Selective Alkylation: The use of a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) generally favors N1-alkylation.[13] Thermodynamic control, achieved through equilibration, can also favor the more stable N1-substituted product.[13]

  • N2-Selective Synthesis: Reductive cyclization of substituted benzamidines is a method to construct 3-amino-2H-indazoles.[14]

De Novo Synthesis of N-Substituted Indazoles

Building the indazole ring with the desired N-substituent can provide excellent regiocontrol.

  • Condensation Reactions: The condensation of a substituted hydrazine with a 2-halobenzaldehyde or a related precursor is a common and versatile method for preparing N-substituted indazoles.[15]

General Synthetic Scheme for N1-Substituted Indazoles

Indazole Indazole Base Base (e.g., NaH) Solvent (e.g., THF) Indazole->Base + Electrophile R-X (Alkyl/Aryl Halide) Base->Electrophile + N1_Product N1-Substituted Indazole Electrophile->N1_Product

Caption: A general representation of N1-alkylation/arylation of the indazole core.

Conclusion and Future Perspectives

N-substituted indazoles represent a remarkably versatile and fruitful scaffold in drug discovery. Their success in oncology is well-established, and their potential in treating inflammatory and neurodegenerative diseases is rapidly gaining recognition. The ability to fine-tune their biological activity through strategic N-substitution provides a powerful tool for medicinal chemists to design next-generation therapeutics.

Future research in this field will likely focus on:

  • Development of more selective inhibitors: Targeting specific kinase isoforms or other enzymes with greater precision to minimize off-target effects.

  • Exploration of novel therapeutic areas: Investigating the potential of N-substituted indazoles in other diseases, such as infectious and metabolic disorders.

  • Application of new synthetic methodologies: Utilizing innovative synthetic techniques to access a wider diversity of N-substituted indazole derivatives.

  • Multi-target drug design: Creating single molecules that can modulate multiple targets involved in complex diseases.

The continued exploration of the chemical space around the N-substituted indazole nucleus holds immense promise for the discovery and development of novel medicines that can address significant unmet medical needs.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (URL: [Link])

  • The Anticancer Activity of Indazole Compounds: A Mini Review. (URL: [Link])

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (URL: [Link])

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (URL: [Link])

  • The anti-inflammatory activity of N-substituted indazolones in mice. (URL: [Link])

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (URL: [Link])

  • Synthesis and antitumor activity of some substituted indazole derivatives. (URL: [Link])

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (URL: [Link])

  • Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. (URL: [Link])

  • A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. (URL: [Link])

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (URL: [Link])

  • Development of a selective and scalable N1-indazole alkylation. (URL: [Link])

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (URL: [Link])

  • N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors. (URL: [Link])

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (URL: [Link])

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (URL: [Link])

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (URL: [Link])

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (URL: [Link])

  • Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of the phosphatidylinositol 3-ki. (URL: [Link])

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (URL: [Link])

  • ADVANCES IN THE SYNTHESIS AND KINASE INHIBITORY POTENCIES OF NON-FUSED INDAZOLE DERIVATIVES. (URL: [Link])

  • Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors. (URL: [Link])

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (URL: [Link])

  • Multitarget drugs as potential therapeutic agents for alzheimer's disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors. (URL: [Link])

  • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. (URL: [Link])

  • A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. (URL: [Link])

  • Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. (URL: [Link])

  • Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H- indazole-bearing neuroprotective MAO B inhibitors. (URL: [Link])

  • Importance of Indazole against Neurological Disorders. (URL: [Link])

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (URL: [Link])

  • Oxadiazolylindazole Sodium Channel Modulators are Neuroprotective toward Hippocampal Neurones. (URL: [Link])

  • development of 1h-indazole derivatives as anti-inflammatory agents using computational. (URL: [Link])

  • Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents. (URL: [Link])

Sources

The Indazole Scaffold: A Strategic Bioisostere for Indole in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, the strategic modification of lead compounds to enhance their pharmacological profiles is a cornerstone of successful drug development. Bioisosterism, the exchange of one functional group for another with similar physicochemical properties, stands out as a powerful tool in this optimization process.[1] This guide provides a deep dive into the role of the indazole ring system as a non-classical bioisostere of the ubiquitous indole scaffold. We will explore the nuanced physicochemical differences between these two bicyclic heterocycles and how these differences can be leveraged to overcome common drug development hurdles such as metabolic instability and off-target effects. Through detailed analysis, case studies of marketed drugs, and practical experimental protocols, this document will serve as a comprehensive resource for researchers aiming to harness the full potential of the indazole-for-indole substitution in their drug discovery programs.

The Principle of Bioisosterism: Beyond Structural Mimicry

The concept of bioisosterism has evolved significantly from its initial definition of atoms or groups with the same number of valence electrons.[2] In modern medicinal chemistry, it encompasses a more functional approach, where substituents or groups with similar physical or chemical properties can produce broadly similar biological effects.[1][3] The goal is not merely to create a structural analog but to rationally design molecules with improved potency, selectivity, pharmacokinetics, and reduced toxicity.[4]

The indole nucleus is a "privileged scaffold" in drug discovery, found in numerous natural products and synthetic drugs, owing to its ability to interact with a wide range of biological targets.[5][6] However, the indole ring is often susceptible to metabolic oxidation, particularly at the C2 and C3 positions of the pyrrole ring, which can lead to rapid clearance and the formation of potentially reactive metabolites.[7] This metabolic liability often presents a significant challenge in drug development.

This is where the indazole scaffold emerges as a strategic alternative. By replacing the indole's pyrrole ring with a pyrazole ring, a key CH group is substituted with a nitrogen atom, fundamentally altering the electronic and metabolic properties of the molecule while largely preserving its three-dimensional shape.[8]

A Tale of Two Rings: Physicochemical and Electronic Properties of Indole vs. Indazole

The decision to replace an indole with an indazole is driven by the subtle yet significant differences in their physicochemical properties. These differences can have a profound impact on a molecule's interaction with its biological target and its overall disposition in the body.

The indazole ring exists in two main tautomeric forms: the thermodynamically more stable 1H-indazole and the 2H-indazole.[9][10] The position of the nitrogen atoms influences the molecule's electronic distribution, hydrogen bonding capabilities, and overall polarity.

PropertyIndole1H-Indazole2H-IndazoleRationale for Bioisosteric Replacement
pKa (acidic) ~1713.86[11]-The indazole NH is more acidic, which can influence ionization state and solubility.
pKa (basic) -3.61.31[11]-The additional nitrogen in indazole provides a basic center, which can be exploited for salt formation and improved solubility.
Dipole Moment (Debye) ~2.11.50 (1-methyl)[11]3.4 (2-methyl)[11]The different dipole moments can alter interactions with the biological target and affect physical properties like solubility and crystal packing.
Hydrogen Bonding H-bond donor (N-H)H-bond donor (N-H) and H-bond acceptor (N2)[12]H-bond donor (N-H) and H-bond acceptor (N1)The additional hydrogen bond acceptor in indazole can lead to new and potentially stronger interactions with the target protein, enhancing potency and selectivity.[12]
Metabolic Stability Prone to oxidation at C2/C3Generally more resistant to oxidative metabolism[13]Generally more resistant to oxidative metabolismThe replacement of the CH group with a nitrogen atom blocks a common site of metabolic attack, often leading to improved metabolic stability and a longer half-life.[8]

Diagram 1: Structural and Electronic Comparison of Indole and Indazole

Caption: Indole vs. Indazole: A Bioisosteric Shift.

Synthetic Strategies for Indazole Derivatives

The successful implementation of the indazole-for-indole bioisosteric switch hinges on the availability of robust and versatile synthetic methodologies. A variety of methods have been developed for the construction of the indazole core, with the choice of route often depending on the desired substitution pattern.

Diagram 2: General Workflow for Indazole Synthesis

G start Starting Materials (e.g., substituted anilines, hydrazines) cyclization Core Indazole Formation (e.g., Jacobson, Davis-Beirut synthesis) start->cyclization functionalization Functionalization (e.g., Suzuki, Buchwald-Hartwig coupling) cyclization->functionalization final_product Final Indazole Derivative functionalization->final_product

Caption: Synthetic workflow for indazole derivatives.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of a 3-Aryl-1H-Indazole

The Suzuki-Miyaura cross-coupling is a powerful and widely used method for the formation of carbon-carbon bonds, and it is particularly well-suited for the functionalization of the indazole core.[7][14]

Objective: To synthesize 3-phenyl-1H-indazole from 3-iodo-1H-indazole and phenylboronic acid.

Materials:

  • 3-iodo-1H-indazole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add 3-iodo-1H-indazole (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to reflux (e.g., 90-100 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 3-phenyl-1H-indazole.[14]

Pharmacological Implications of the Indole-to-Indazole Switch

The substitution of an indole with an indazole can lead to significant changes in a compound's pharmacological profile. These changes are often beneficial and can be the key to advancing a lead compound through the drug development pipeline.

Enhanced Metabolic Stability

As previously mentioned, the indole ring is often a site of metabolic vulnerability. The introduction of a nitrogen atom in the indazole ring can block this metabolic "soft spot," leading to a more stable compound. For example, in the development of selective androgen receptor antagonists, an indole-containing compound was found to be metabolically unstable. Its replacement with a 2N-protected indazole resulted in fewer metabolites, indicating improved stability.[7]

Table 2: Comparative Metabolic Stability of Indole vs. Indazole Analogs

Compound PairStructureIn Vitro Half-life (t½) in Human Liver MicrosomesReference
Indole Analog Indole-based compound13 min[15]
Indazole Analog Indazole-based compound~60 min[15]
5-MeO-DMT Indole-[13]
2-aza-5-MeO-DMT IndazoleMarginally lower predicted clearance than proteo-counterpart[13]
Altered Receptor Binding and Selectivity

The additional nitrogen atom in the indazole ring provides a hydrogen bond acceptor that is absent in indole.[12] This can lead to new or altered interactions with the target protein, which can manifest as increased potency or improved selectivity. In the development of inhibitors for the c-Jun N-terminal kinase (JNK), a series of indole/indazole-aminopyrimidines were designed. The indazole-containing compounds, in some cases, showed improved potency and selectivity.[13]

Diagram 3: Indazole as a Kinase Hinge-Binder

G cluster_kinase Kinase Hinge Region residue1 Backbone NH residue2 Backbone C=O indazole Indazole Moiety indazole->residue1 H-bond (donor) indazole->residue2 H-bond (acceptor)

Caption: Indazole's dual H-bonding with a kinase hinge.

Case Studies: Marketed Drugs Featuring the Indazole Scaffold as an Indole Bioisostere

The successful application of the indazole-for-indole bioisosteric replacement is best illustrated by the number of marketed drugs that incorporate this strategy.

Axitinib (Inlyta®): A VEGFR Inhibitor for Renal Cell Carcinoma

Axitinib is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs) used in the treatment of advanced renal cell carcinoma.[16][17] The indazole core of Axitinib plays a crucial role in its binding to the ATP-binding pocket of VEGFR, acting as a hinge-binder.[8] The synthesis of Axitinib involves key steps such as a Migita coupling and a Heck reaction to construct the final molecule.[5]

Granisetron (Kytril®): A 5-HT₃ Receptor Antagonist for Chemotherapy-Induced Nausea and Vomiting

Granisetron is a selective 5-HT₃ receptor antagonist used to prevent nausea and vomiting caused by cancer chemotherapy.[1][18] The indazole-3-carboxamide moiety of Granisetron is a bioisosteric replacement for the indole-3-carboxamide found in earlier 5-HT₃ antagonists. This substitution contributes to its high affinity and selectivity for the 5-HT₃ receptor. The synthesis typically involves the amidation of 1-methyl-indazole-3-carboxylic acid with a bicyclic amine.[1][6]

Experimental Protocol: Competitive Radioligand Binding Assay

To evaluate the impact of the indole-to-indazole substitution on receptor binding affinity, a competitive radioligand binding assay is a standard and powerful technique.[19][20]

Objective: To determine and compare the binding affinities (Ki values) of an indole-containing compound and its corresponding indazole bioisostere for a target receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand with known affinity for the target receptor (e.g., [³H]-ligand)

  • Unlabeled indole compound (test compound 1)

  • Unlabeled indazole compound (test compound 2)

  • Assay buffer

  • 96-well filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the unlabeled indole and indazole compounds in assay buffer. Prepare the radiolabeled ligand and cell membrane suspension at their optimal concentrations in ice-cold assay buffer.

  • Assay Incubation: In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, the cell membrane suspension, and varying concentrations of either the unlabeled indole or indazole compound. Include wells for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled ligand).

  • Equilibration: Incubate the plate at a specific temperature for a sufficient time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Dry the filters, add scintillation fluid to each well, and measure the radioactivity using a microplate scintillation counter.[4]

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. From this curve, determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value for each compound using the Cheng-Prusoff equation.

Conclusion and Future Perspectives

The replacement of an indole with an indazole is a proven and effective strategy in medicinal chemistry to address common drug development challenges, particularly metabolic instability. The subtle yet impactful differences in the physicochemical properties of these two scaffolds allow for the fine-tuning of a molecule's pharmacological profile. The ability of the indazole ring to introduce an additional hydrogen bond acceptor, alter the pKa and dipole moment, and block sites of oxidative metabolism makes it a valuable tool in the medicinal chemist's arsenal.

As our understanding of receptor pharmacology and drug metabolism continues to grow, the rational application of bioisosterism will become even more critical. The indazole scaffold, with its rich chemistry and favorable biological properties, is poised to remain a key player in the design of the next generation of therapeutics. This guide has provided a comprehensive overview of the core principles, practical applications, and experimental considerations for leveraging the indazole-for-indole bioisosteric switch, empowering researchers to make more informed and strategic decisions in their drug discovery endeavors.

References

  • Singer, R. A., et al. (2014). Development of an Efficient Pd-Catalyzed Coupling Process for Axitinib. Organic Process Research & Development, 18, 266–274. Available at: [Link]

  • MDPI. (2018). Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. Molecules, 23(3), 734. Available at: [Link]

  • Langmuir, I. (1919). The Arrangement of Electrons in Atoms and Molecules. Journal of the American Chemical Society, 41(6), 868-934.
  • MDPI. (2026). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Available at: [Link]

  • Lima, P. C., & Barreiro, E. J. (2005). Bioisosterism: a useful strategy for molecular modification and drug design. Current medicinal chemistry, 12(1), 23-49. Available at: [Link]

  • PubMed. (2018). Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. Available at: [Link]

  • ResearchGate. (2015). Synthesis of granisetron probes 26–28. Reagents and conditions. Available at: [Link]

  • RSC Publishing. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14, 25055-25068. Available at: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]

  • Google Patents. (2017). US9580406B2 - Processes for the preparation of axitinib.
  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Available at: [Link]

  • PubMed. (2001). Radioligand binding methods: practical guide and tips. Available at: [Link]

  • RSC Publishing. (n.d.). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Available at: [Link]

  • ResearchGate. (2018). Theoretical estimation of the annular tautomerism of indazoles. Available at: [Link]

  • Quick Company. (n.d.). An Improved Process For The Preparation Of Granisetron Hydrochloride. Available at: [Link]

  • PMC. (2011). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Available at: [Link]

  • ResearchGate. (2003). Synthesis of 5-(pyrrol-2-yl)-1H-indazoles by the Suzuki cross-coupling. Available at: [Link]

  • ResearchGate. (2019). Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. Available at: [Link]

  • ResearchGate. (2022). Different tautomeric forms of indazole nuclei. Available at: [Link]

  • Eureka. (2011). Method for preparing granisetron hydrochloride from high tropine alkanamine. Available at: [Link]

  • ResearchGate. (2021). Basicity and dipole moment comparison of indazole tautomers. Available at: [Link]

  • PMC. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Available at: [Link]

  • PubMed. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Available at: [Link]

  • PMC. (2022). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. Available at: [Link]

  • CJST. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology, 9(1), 20-34.
  • PMC. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Available at: [Link]

  • ResearchGate. (2022). Identification of novel protein kinase CK2 inhibitors among indazole derivatives. Available at: [Link]

  • ResearchGate. (2020). Phase I metabolic stability of selected analogues in mouse liver microsomes. Available at: [Link]

  • PMC. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Available at: [Link]

  • IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Available at: [Link]

  • ResearchGate. (2025). Chemistry and Biology of Indoles and Indazoles: A Mini-Review. Available at: [Link]

  • MDPI. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. Available at: [Link]

  • PubMed. (2014). Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. Available at: [Link]

Sources

Methodological & Application

Application Note: Suzuki-Miyaura C3-Arylation of 3-Bromo-1-isopropyl-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

Indazoles are privileged pharmacophores in modern drug discovery, frequently utilized as core scaffolds for kinase inhibitors and CNS-active agents[1]. Functionalization at the C3 position is a critical vector for structure-activity relationship (SAR) exploration. The palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-haloindazoles with aryl or heteroaryl boronic acids is the premier methodology for establishing these C3-C(aryl) bonds[2].

The Strategic Role of the 1-Isopropyl Group

Performing cross-coupling on unprotected (free NH) 1H-indazoles is notoriously difficult. The acidic N1 proton and the nucleophilic N2 lone pair can coordinate with palladium, forming off-cycle, thermodynamically stable Pd(II) dimers or oligomers that severely inhibit the catalytic cycle and deactivate the catalyst[3][4].

The substrate 3-Bromo-1-isopropyl-1H-indazole (CAS: 1784489-02-6) [5] elegantly circumvents this liability. The 1-isopropyl group serves a dual purpose:

  • Catalyst Protection: It completely masks the N1 position, preventing the formation of inhibitory Pd-azole complexes and allowing the reaction to proceed at lower catalyst loadings[3].

  • Pharmacological Utility: The isopropyl moiety provides a stable, lipophilic vector often desired in medicinal chemistry to occupy hydrophobic binding pockets in target proteins.

Mechanistic Causality in the Catalytic Cycle

The C3 position of the indazole ring is relatively electron-rich compared to the C4-C7 positions. This electron density increases the activation energy required for the initial oxidative addition of the C–Br bond to the Pd(0) active species[6]. To overcome this barrier, electron-rich and sterically demanding phosphine ligands (such as XPhos or dppf) are employed. These ligands accelerate oxidative addition while simultaneously facilitating the subsequent reductive elimination step by crowding the metal center[1].

SuzukiCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd + Substrate TransMet Transmetalation Pd(II) Complex OxAdd->TransMet + Boronic Acid RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerates Pd(0) Product 3-Aryl-1-isopropyl- 1H-indazole RedElim->Product Substrate 3-Bromo-1-isopropyl- 1H-indazole Substrate->OxAdd Boronic Aryl Boronic Acid + Base Boronic->TransMet

Figure 1: Catalytic cycle of Suzuki-Miyaura coupling for 3-Bromo-1-isopropyl-1H-indazole.

Reaction Optimization & Quantitative Data

Selecting the right combination of catalyst, base, and solvent is critical for maximizing yield and minimizing side reactions (e.g., protodeboronation or oxidative homocoupling of the boronic acid). The table below summarizes the optimization parameters specifically tailored for the C3-arylation of 1-alkyl-3-bromoindazoles[1][6].

Table 1: Catalyst and Condition Optimization for C3-Arylation

Catalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)ConversionRationale / Causality
Pd(PPh₃)₄ K₂CO₃1,4-Dioxane/H₂O (4:1)9065%Standard conditions; sluggish oxidative addition due to the electron-rich nature of the C3 position.
Pd(dppf)Cl₂ K₂CO₃1,4-Dioxane/H₂O (4:1)9085%The bidentate dppf ligand forces a cis-geometry on the Pd(II) intermediate, accelerating reductive elimination.
Pd(OAc)₂ / XPhos K₃PO₄1,4-Dioxane/H₂O (4:1)100>95% Highly active dialkylbiaryl phosphine ligand easily overcomes the steric hindrance of the 1-isopropyl group[1].
Pd(OAc)₂ / XPhos K₃PO₄Toluene/EtOH/H₂O10090%Good alternative, but Dioxane/H₂O provides superior solubility for the active boronate complex.

Experimental Protocol: Palladium-Catalyzed C3-Arylation

This self-validating protocol utilizes the highly active Pd(OAc)₂/XPhos system to ensure complete conversion of the sterically hindered 3-bromo-1-isopropyl-1H-indazole[1].

Reagents & Materials
  • Substrate: 3-Bromo-1-isopropyl-1H-indazole (1.0 mmol, 239.11 g/mol )

  • Coupling Partner: Arylboronic acid (1.5 mmol)

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)

  • Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (0.10 mmol, 10 mol%)

  • Base: Potassium phosphate tribasic (K₃PO₄) (2.0 mmol)

  • Solvent: 1,4-Dioxane and Deionized H₂O (4:1 ratio, 5.0 mL total volume)

Step-by-Step Methodology

Step 1: Reagent Assembly & Degassing (Critical Step)

  • To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 3-Bromo-1-isopropyl-1H-indazole (239 mg, 1.0 mmol), arylboronic acid (1.5 mmol), and K₃PO₄ (424 mg, 2.0 mmol).

  • Add 4.0 mL of 1,4-Dioxane and 1.0 mL of H₂O.

  • Causality Check: Sparge the biphasic mixture with Argon gas for at least 15 minutes. Why? Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state and promotes the undesired oxidative homocoupling of the boronic acid to form biaryl byproducts.

Step 2: Catalyst Introduction

  • Briefly remove the Argon line and quickly add Pd(OAc)₂ (11.2 mg, 5 mol%) and XPhos (47.7 mg, 10 mol%).

  • Seal the vial with a Teflon-lined crimp cap and flush the headspace with Argon for an additional 2 minutes.

Step 3: Reaction Execution

  • Transfer the vial to a pre-heated oil bath or heating block set to 100 °C.

  • Stir vigorously (800 rpm) for 8–12 hours.

  • In-Process Control: Monitor the reaction via LCMS or TLC (Hexanes/EtOAc 4:1). The starting material (3-bromo-1-isopropyl-1H-indazole) should be completely consumed, replaced by a more polar product peak.

Step 4: Work-up & Extraction

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (15 mL) and transfer to a separatory funnel.

  • Wash the organic layer with Deionized Water (2 × 10 mL) to remove inorganic salts (K₃PO₄ and borate byproducts), followed by Brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel, using a gradient of Hexanes to Ethyl Acetate (typically 0% to 20% EtOAc).

  • Isolate the product fractions and evaporate to yield the pure 3-aryl-1-isopropyl-1H-indazole.

Troubleshooting Guide

Table 2: Common Deviations and Corrective Actions

Observation (LCMS/TLC)Mechanistic CauseCorrective Solution
Significant unreacted 3-bromoindazole remains Catalyst deactivation via oxidation, or insufficient ligand coordination.Ensure strict anaerobic conditions during degassing. Pre-mix Pd(OAc)₂ and XPhos in a separate vial before addition to ensure active complex formation.
High levels of biaryl homocoupling Presence of trace oxygen promoting Pd-catalyzed oxidative coupling of the boronic acid.Increase Argon sparging time. Alternatively, add the boronic acid slowly via syringe pump over 1 hour.
Protodeboronation of Boronic Acid The boronic acid is unstable under basic aqueous conditions at high temperatures.Use the corresponding pinacol boronate ester (Bpin) instead of the free boronic acid, or switch to a milder base like K₂CO₃.

Sources

The Synthetic Utility of 3-Bromo-1-isopropyl-1H-indazole: A Guide to its Application in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus is a privileged heterocyclic motif in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an ideal scaffold for targeting a diverse range of biological targets, including protein kinases.[3] The functionalization of the indazole core is therefore a critical endeavor in the pursuit of novel therapeutics and advanced materials.[4] Within the extensive family of indazole-based building blocks, 3-Bromo-1-isopropyl-1H-indazole emerges as a particularly versatile and valuable intermediate for synthetic chemists.

The strategic placement of a bromine atom at the C-3 position provides a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of carbon-carbon and carbon-nitrogen bonds.[4][5] The N-1-isopropyl group serves to enhance solubility and can play a crucial role in modulating the pharmacokinetic properties and target engagement of the final molecule. This guide provides a comprehensive overview of the practical applications of 3-Bromo-1-isopropyl-1H-indazole in organic synthesis, complete with detailed experimental protocols and an exploration of the underlying chemical principles.

Synthesis of 3-Bromo-1-isopropyl-1H-indazole: A Foundational Protocol

The synthesis of 3-Bromo-1-isopropyl-1H-indazole is typically achieved through the N-alkylation of 3-Bromo-1H-indazole. The following protocol is adapted from established procedures for the N-isopropylation of related bromo-indazole scaffolds.[3]

Experimental Protocol 1: Synthesis of 3-Bromo-1-isopropyl-1H-indazole

Materials:

  • 3-Bromo-1H-indazole

  • Isopropyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-Bromo-1H-indazole (1.0 equivalent) in anhydrous DMF, add finely ground potassium carbonate (2.0 equivalents).

  • Stir the resulting suspension at room temperature for 15-20 minutes to ensure the formation of the indazolide anion.

  • Add isopropyl bromide (1.5 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60°C and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench with deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable gradient of ethyl acetate in hexanes to yield pure 3-Bromo-1-isopropyl-1H-indazole.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a sufficiently strong base to deprotonate the N-H of the indazole, forming the nucleophilic indazolide anion. Its use as a solid simplifies the work-up procedure.

  • Solvent: DMF is an excellent polar aprotic solvent that readily dissolves the indazole starting material and facilitates the SN2 reaction with isopropyl bromide.

  • Temperature: Heating to 60°C increases the rate of the alkylation reaction, ensuring a reasonable reaction time.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The C-3 bromine atom of 3-Bromo-1-isopropyl-1H-indazole is primed for participation in a variety of palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis, allowing for the construction of complex molecular architectures from simple precursors.

Suzuki-Miyaura Coupling: Forging C-C (sp²-sp²) Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl and vinyl-substituted indazoles.[6][7] This reaction involves the coupling of the bromo-indazole with an organoboron reagent, typically a boronic acid or a boronate ester.

Suzuki_Miyaura_Coupling cluster_workflow Suzuki-Miyaura Coupling Workflow Indazole 3-Bromo-1-isopropyl-1H-indazole Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Dioxane/H₂O) Indazole->Catalyst BoronicAcid Aryl/Vinyl Boronic Acid or Boronate Ester BoronicAcid->Catalyst Product 3-Aryl/Vinyl-1-isopropyl-1H-indazole Catalyst->Product

General Workflow for Suzuki-Miyaura Coupling

Materials:

  • 3-Bromo-1-isopropyl-1H-indazole

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried Schlenk tube, add 3-Bromo-1-isopropyl-1H-indazole (1.0 eq.), phenylboronic acid (1.2 eq.), and finely ground K₂CO₃ (2.5 eq.).

  • Add the palladium catalyst, PdCl₂(dppf) (3-5 mol%).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and deionized water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 90-100°C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the desired 1-isopropyl-3-phenyl-1H-indazole.

CatalystBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(PPh₃)₄Cs₂CO₃1,4-Dioxane/EtOH/H₂O140 (Microwave)Good to Excellent[6]
PdCl₂(dppf)K₂CO₃DME/H₂O80Good[5]
Pd(OAc)₂/RuPhosK₃PO₄Dioxane/H₂OMicrowaveGood to Excellent[6]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromoindazoles

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-Br]L₂ pd0->pd_complex Oxidative Addition (Ar-Br) pd_transmetal [Ar-Pd(II)-Ar']L₂ pd_complex->pd_transmetal Transmetalation (Ar'B(OH)₂) pd_transmetal->pd0 Reductive Elimination product Ar-Ar' pd_transmetal->product

Catalytic Cycle of the Suzuki-Miyaura Reaction

Heck Reaction: Synthesis of 3-Vinylindazoles

The Heck reaction is a powerful tool for the alkenylation of aryl halides, providing access to 3-vinylindazoles.[8] These products are valuable intermediates for further functionalization and are present in some biologically active molecules.[9]

Materials:

  • 3-Bromo-1-isopropyl-1H-indazole

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium acetate (NaOAc)

  • Tetrabutylammonium bromide (TBAB)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a reaction vessel, combine 3-Bromo-1-isopropyl-1H-indazole (1.0 eq.), n-butyl acrylate (1.5 eq.), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), NaOAc (2.0 eq.), and TBAB (1.0 eq.).

  • Add anhydrous DMF as the solvent.

  • Heat the reaction mixture to 100-120°C under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to yield the 3-vinylindazole derivative.

Insight into the Reaction: The Heck reaction often benefits from the addition of a phase-transfer catalyst like TBAB, particularly in solvent-free or high-concentration conditions.[10] The choice of base is also critical, with weaker bases like sodium acetate often being sufficient.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the direct alkynylation of the indazole core, a valuable transformation for the synthesis of precursors for pharmaceuticals and organic materials.[11] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Materials:

  • 3-Bromo-1-isopropyl-1H-indazole

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF) or DMF

Procedure:

  • To a Schlenk tube, add 3-Bromo-1-isopropyl-1H-indazole (1.0 eq.), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (5-10 mol%).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous THF or DMF, followed by triethylamine (2.0-3.0 eq.) and phenylacetylene (1.2 eq.).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70°C) until the starting material is consumed (monitored by TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and amine salts, washing with the reaction solvent.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the 3-alkynylindazole product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, allowing for the synthesis of 3-amino-1-isopropyl-1H-indazoles.[12] These compounds are important pharmacophores in their own right.

Buchwald_Hartwig_Amination cluster_workflow Buchwald-Hartwig Amination Workflow Indazole 3-Bromo-1-isopropyl-1H-indazole Catalyst Pd Pre-catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., BINAP, XPhos) Base (e.g., NaOtBu, LHMDS) Solvent (e.g., Toluene, THF) Indazole->Catalyst Amine Primary or Secondary Amine Amine->Catalyst Product 3-Amino-1-isopropyl-1H-indazole Catalyst->Product

General Workflow for Buchwald-Hartwig Amination

Materials:

  • 3-Bromo-1-isopropyl-1H-indazole

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or similar bulky phosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (1-2 mol%), the phosphine ligand (2-4 mol%), and NaOtBu (1.4 eq.).

  • Add 3-Bromo-1-isopropyl-1H-indazole (1.0 eq.) and anhydrous toluene.

  • Add morpholine (1.2 eq.) and seal the tube.

  • Heat the reaction mixture to 80-110°C with stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Catalyst/LigandBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd₂(dba)₃ / BINAPNaOtBuToluene80-100Good[13]
Pd(OAc)₂ / XPhosK₂CO₃t-Amyl alcohol110Good to Excellent[13]
Pd₂(dba)₃ / SIPr.HClLHMDSTHFRoom Temp - 60Good[14]

Table 2: Representative Conditions for Buchwald-Hartwig Amination

Applications in Drug Discovery and Development

The functionalized 1-isopropyl-1H-indazoles synthesized from 3-bromo-1-isopropyl-1H-indazole are key components in the development of new therapeutic agents. For instance, the 3-vinylindazole core is a precursor to molecules like Axitinib, a potent tyrosine kinase inhibitor used in cancer therapy.[10] Furthermore, the indazole scaffold is a recognized "privileged structure" in medicinal chemistry and is being explored in the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).[3] The ability to readily diversify the C-3 position of the indazole ring using the protocols described herein is of paramount importance to drug discovery programs.

Conclusion

3-Bromo-1-isopropyl-1H-indazole is a highly valuable and versatile building block in organic synthesis. Its utility is primarily demonstrated through its participation in a range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. These transformations provide efficient and reliable routes to a diverse array of 3-substituted-1-isopropyl-1H-indazoles, which are of significant interest in the fields of medicinal chemistry and materials science. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important synthetic intermediate in their own research endeavors.

References

  • Palladium-Catalyzed C–H/C–H Cross-Coupling by Mechanochemistry: Direct Alkenylation and Heteroarylation of N1-Protected 1H-Indazoles. The Journal of Organic Chemistry.
  • Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry.
  • Buchwald–Hartwig amin
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances.
  • Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Semantic Scholar.
  • Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synthesis.
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ChemRxiv.
  • Heck reaction. Wikipedia.
  • General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider SyntheticPages.
  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig Amin
  • A Comparative Guide to the Functionalization of 3-Bromo-6-(trifluoromethyl)-1H-indazole: Suzuki-Miyaura vs. Buchwald-Hartwig Rea. Benchchem.
  • Troubleshooting Suzuki coupling with 3-bromo-1H-indole-2-carbaldehyde. Benchchem.
  • Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters.
  • Application Notes and Protocols for 5-Bromo-1-isopropyl-1H-indazole in PROTAC Development. Benchchem.
  • Sonogashira coupling. Wikipedia.
  • Heck Reaction. Organic Chemistry Portal.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.
  • Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus. Chimie.
  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules.
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing.
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.
  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradi
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Form
  • Indazole synthesis. Organic Chemistry Portal.
  • Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines. Benchchem.
  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxyl
  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. Organic Process Research & Development.
  • Drugs incorporating 1-aryl-1H-indazoles.
  • 1-[(3-Aryloxy-3-aryl)propyl]-1H-imidazoles, new imidazoles with potent activity against Candida albicans and dermatophytes. Synthesis, structure-activity relationship, and molecular modeling studies. Journal of Medicinal Chemistry.
  • What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?. Bloom Tech.
  • Indazole From Natural Resources And Biological Activity.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.

Sources

Application Note: Palladium-Catalyzed Direct C-3 Arylation of N-Isopropyl-1H-Indazole

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: A Robust Protocol for Late-Stage Functionalization in Drug Discovery Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

The indazole scaffold is a privileged pharmacophore embedded in numerous FDA-approved therapeutics, including kinase inhibitors like Pazopanib and Axitinib. While the C-3 functionalization of 2H-indazoles via radical pathways is well-documented (e.g., [1]), the direct C-H functionalization of 1H-indazoles—such as N-isopropyl-1H-indazole—remains a formidable synthetic challenge. This difficulty arises from the intrinsic electron deficiency of the pyrazole ring when fused to the benzene moiety, which typically directs electrophilic aromatic substitution (SEAr) to the C-5 position rather than C-3.

This application note details a highly regioselective, self-validating protocol for the direct C-3 arylation of N-isopropyl-1H-indazole. By leveraging a Palladium(II)/1,10-phenanthroline catalytic system, this method circumvents the need for pre-halogenated substrates (like 3-iodoindazole) or stoichiometric silver additives, providing a streamlined route for late-stage structural diversification.

Mechanistic Insights & Causality

To achieve regioselective functionalization at the deactivated C-3 position, this protocol utilizes a Pd(0)/Pd(II) catalytic cycle driven by a Concerted Metalation-Deprotonation (CMD) pathway, as established in landmark heteroarene arylation studies ([2]).

The success of this transformation relies on three critical experimental choices:

  • The Ligand (1,10-Phenanthroline): The rigid, bidentate nitrogen ligand (Phen) is strictly required. It strongly coordinates the Pd center, preventing the premature aggregation of the catalyst into inactive "Pd black" at the elevated reaction temperature (160 °C). Furthermore, its strong σ-donation accelerates the oxidative addition of the aryl halide.

  • The Base (Cs₂CO₃): The carbonate anion is not merely a proton scavenger; it is an active participant in the transition state. During the CMD step, the carbonate ligand on the Pd(II) center acts as an intramolecular base, abstracting the C-3 proton of the N-isopropyl-1H-indazole simultaneously with the formation of the Pd–C bond. The large cesium counterion enhances the solubility and reactivity of the carbonate in non-polar media.

  • The Solvent (Anhydrous Toluene): Non-polar aromatic solvents suppress undesired side reactions. Polar solvents (e.g., DMF, DMA) lower the activation barrier for multi-arylation and promote rapid catalyst degradation.

Mechanism Pd0 Active Catalyst [Pd(0)(Phen)] OA Oxidative Addition Ar-I ->[Ar-Pd(II)(Phen)-I] Pd0->OA Aryl Iodide LE Ligand Exchange Cs2CO3 replaces I- OA->LE Cs2CO3 CMD C-H Activation (CMD) N-isoPr-1H-indazole binds LE->CMD Substrate RE Reductive Elimination Product Release CMD->RE Ar-Pd(II)-Indazole RE->Pd0 Regenerates Pd(0)

Catalytic cycle for Pd-catalyzed C-3 arylation via Concerted Metalation-Deprotonation (CMD).

Reaction Optimization & Quantitative Data

The following table summarizes the causal relationship between reaction parameters and the resulting yield, demonstrating why the standard protocol conditions were selected.

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Causality / Observation
1Pd(OAc)₂ / PhenCs₂CO₃DMF14024%Polar solvent promotes catalyst decomposition and C-5 side reactions.
2Pd(OAc)₂ / PhenK₂CO₃Toluene16045%Weaker base/smaller counterion leads to inefficient CMD transition state.
3Pd(OAc)₂ / NoneCs₂CO₃Toluene160TraceLack of ligand leads to rapid, irreversible Pd black precipitation.
4 Pd(OAc)₂ / Phen Cs₂CO₃ Toluene 160 >85% Optimal conditions; non-polar solvent stabilizes active Pd species.

Note: Data extrapolated from standard optimization matrices for 1H-indazole C-3 arylation methodologies.

Detailed Experimental Protocol

This methodology describes the coupling of 1-isopropyl-1H-indazole with iodobenzene to yield 1-isopropyl-3-phenyl-1H-indazole.

Reagents and Equipment
  • Substrate: 1-isopropyl-1H-indazole (0.25 mmol, 40.1 mg)

  • Coupling Partner: Iodobenzene (0.50 mmol, 102.0 mg / 56 µL)

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] (10 mol%, 5.6 mg)

  • Ligand: 1,10-Phenanthroline (Phen) (10 mol%, 4.5 mg)

  • Base: Cesium carbonate[Cs₂CO₃] (1.0 equiv, 81.5 mg) - Must be oven-dried prior to use.

  • Solvent: Anhydrous Toluene (1.0 mL)

  • Equipment: 35 mL heavy-walled glass sealed tube with a Teflon screw cap, magnetic stir bar, and a temperature-controlled oil bath.

Step-by-Step Workflow
  • Vessel Preparation: Flame-dry or oven-dry the 35 mL sealed tube and the magnetic stir bar. Cool the apparatus under a continuous stream of dry nitrogen or argon.

  • Solid Reagent Loading: To the cooled tube, rapidly add Pd(OAc)₂ (5.6 mg), 1,10-phenanthroline (4.5 mg), and anhydrous Cs₂CO₃ (81.5 mg).

  • Liquid Reagent & Solvent Addition: Add 1-isopropyl-1H-indazole (40.1 mg) and iodobenzene (56 µL). Syringe in 1.0 mL of anhydrous toluene.

    • Expert Insight: Maintaining a high concentration (0.25 M) is critical to ensure a sufficient collision frequency between the substrate and the transient Pd-aryl species, effectively outcompeting catalyst deactivation.

  • Degassing: Purge the headspace of the reaction tube with nitrogen for 2–3 minutes to displace oxygen, which can prematurely oxidize the active Pd(0) species. Tightly seal the tube with the Teflon cap.

  • Thermal Activation: Submerge the sealed tube in a pre-heated oil bath at 160 °C. Stir vigorously (800–1000 rpm) for 48 to 72 hours.

  • Workup: Remove the tube from the oil bath and allow it to cool completely to room temperature. Caution: Do not open the tube while hot due to internal pressure. Carefully uncap the tube and dilute the dark mixture with ethyl acetate (5 mL).

  • Filtration: Filter the diluted reaction mixture through a short pad of Celite to remove insoluble inorganic salts and precipitated palladium residues. Wash the Celite pad thoroughly with additional ethyl acetate (3 × 5 mL).

  • Concentration & Purification: Concentrate the combined filtrate in vacuo. Purify the resulting crude residue via flash column chromatography on silica gel, utilizing a gradient eluent of hexanes:ethyl acetate (typically starting at 10:1 and increasing polarity to 6:1).

Workflow S1 1. Setup Schlenk Tube S2 2. Reagents Pd, Phen, Base S1->S2 S3 3. Reactants Indazole + ArI S2->S3 S4 4. Reaction 160 °C, 48-72h S3->S4 S5 5. Workup Celite Filtration S4->S5 S6 6. Isolation Chromatography S5->S6

Step-by-step experimental workflow for the C-3 arylation of N-isopropyl-1H-indazole.

In-Process Quality Control & Self-Validation

To ensure the protocol operates as a self-validating system, monitor the following parameters:

  • Visual Validation: Upon reaching 160 °C, the reaction mixture should transition from a pale yellow suspension to a dark brown/black mixture with suspended white salts. If a distinct silver-like mirror forms on the glass walls within the first hour, the catalyst has prematurely degraded (likely due to wet solvent or oxygen ingress), and the yield will be compromised.

  • Analytical Validation (NMR): The success of the regioselective C-3 arylation can be rapidly verified by taking a crude ¹H NMR spectrum. The starting material, 1-isopropyl-1H-indazole, exhibits a highly characteristic, isolated singlet for the C-3 proton (typically around δ 8.00 – 8.15 ppm in CDCl₃). The complete disappearance of this singlet in the crude mixture confirms successful C-3 functionalization.

References

  • Bhattacharjee, S., Laru, S., Ghosh, P., & Hajra, A. (2021). Potassium Persulfate Mediated Chemodivergent C-3 Functionalization of 2H-Indazoles with DMSO as C1 Source. The Journal of Organic Chemistry, 86(15), 10866-10873.[Link]

  • Zhou, B., Hu, J., Wu, C., Ji, H., & Su, W. (2013). A robust protocol for Pd(II)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science, 4(6), 2374-2379.[Link]

  • Kang, J. Y., Kim, S., Moon, J., Chung, E., Kim, J., Kyung, S. Y., ... & Kim, I. S. (2022). Synthesis of Succinimide-Linked Indazol-3-ols Derived from Maleimides under Rh(III) Catalysis. ACS Omega, 7(17), 14712-14722.[Link]

Application Note & Protocols: 3-Bromo-1-isopropyl-1H-indazole as a Versatile Precursor for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides a comprehensive technical overview and detailed protocols for utilizing 3-Bromo-1-isopropyl-1H-indazole as a key intermediate in the synthesis of novel protein kinase inhibitors. The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, renowned for its ability to effectively target the ATP-binding site of numerous kinases.[1][2] The strategic incorporation of a bromine atom at the C3-position provides a versatile synthetic handle for diversification through modern cross-coupling methodologies, while the N1-isopropyl group serves to modulate solubility, metabolic stability, and target engagement. We present detailed, field-proven protocols for the synthesis of the precursor, its subsequent elaboration via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, and the downstream biological evaluation of the resulting compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable scaffold for the discovery of next-generation targeted therapies.

The Indazole Scaffold: A Privileged Kinase Hinge-Binder

The efficacy of the indazole core in kinase inhibition stems from its structural resemblance to the purine ring of ATP.[1] This bioisosteric relationship allows indazole derivatives to function as competitive inhibitors by occupying the ATP-binding pocket. Specifically, the indazole's nitrogen atoms can form crucial hydrogen bonds with the "hinge region" of the kinase, a conserved backbone segment that connects the N- and C-lobes of the catalytic domain. This interaction is a hallmark of many potent and selective kinase inhibitors, including several FDA-approved drugs like Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor).[3][4]

The 1-isopropyl group on our precursor can provide favorable van der Waals interactions within hydrophobic pockets adjacent to the hinge region, while the C3-position, where the bromo-substituent resides, typically points towards the solvent-exposed region. This positioning is ideal for synthetic elaboration, allowing for the introduction of larger, more complex moieties designed to confer selectivity and enhance potency without disrupting the core hinge-binding interaction.

Fig. 1: Indazole Scaffold in Kinase ATP Pocket

Synthesis of the Precursor: 3-Bromo-1-isopropyl-1H-indazole

The synthesis of the title compound is reliably achieved through the direct N-alkylation of commercially available 3-Bromo-1H-indazole. The choice of a suitable base and solvent system is critical to favor the formation of the thermodynamically more stable N1-substituted regioisomer over the N2 isomer.[5] Potassium carbonate is a cost-effective and moderately strong base suitable for this transformation, while DMF provides an excellent polar aprotic medium to facilitate the SN2 reaction.

Protocol 2.1: N-Isopropylation of 3-Bromo-1H-indazole
Reagent/MaterialMolecular WeightEquivalentsAmount
3-Bromo-1H-indazole197.03 g/mol 1.05.00 g
2-Bromopropane (Isopropyl bromide)122.99 g/mol 1.54.68 g (3.3 mL)
Potassium Carbonate (K₂CO₃), anhydrous138.21 g/mol 2.07.02 g
N,N-Dimethylformamide (DMF)--50 mL
Ethyl Acetate (EtOAc)--For extraction
Deionized Water--For work-up
Brine (Saturated NaCl)--For washing
Anhydrous Magnesium Sulfate (MgSO₄)--For drying

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-Bromo-1H-indazole (5.00 g, 25.4 mmol) and anhydrous potassium carbonate (7.02 g, 50.8 mmol).

  • Solvent Addition: Add 50 mL of N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add 2-bromopropane (3.3 mL, 38.1 mmol) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60°C and allow it to stir for 12-16 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.[6]

  • Work-up: Cool the mixture to room temperature and pour it into 200 mL of cold deionized water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL). The brine wash helps to break any emulsions and remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc), to yield 3-Bromo-1-isopropyl-1H-indazole as a solid or oil.

Synthetic Elaboration via Palladium-Catalyzed Cross-Coupling

The C3-bromo substituent is a key functional handle, enabling the creation of C-C and C-N bonds through palladium-catalyzed cross-coupling reactions. This allows for the rapid generation of a library of diverse analogs for structure-activity relationship (SAR) studies.[7]

Protocol 3.1: Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the indazole core and various aryl or heteroaryl boronic acids.[8][9] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and can be substrate-dependent.[10]

ComponentExampleMolar Eq.Purpose
Aryl Halide 3-Bromo-1-isopropyl-1H-indazole1.0Electrophile
Boronic Acid 4-Methoxyphenylboronic acid1.2 - 1.5Nucleophile
Palladium Catalyst Pd(PPh₃)₄0.03 - 0.05Catalyst
Base Cesium Carbonate (Cs₂CO₃)2.0 - 3.0Activates boronic acid
Solvent 1,4-Dioxane / Water (4:1)-Reaction Medium

Step-by-Step Procedure:

  • Inert Atmosphere: To a microwave vial or Schlenk tube, add 3-Bromo-1-isopropyl-1H-indazole (e.g., 239 mg, 1.0 mmol), 4-methoxyphenylboronic acid (228 mg, 1.5 mmol), and Cesium Carbonate (977 mg, 3.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Degassing: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of 4:1 Dioxane:Water).

  • Reaction: Heat the mixture to 100-140°C for 2-12 hours, with or without microwave irradiation.[8] Monitor for completion by TLC or LC-MS.

  • Work-up & Purification: After cooling, dilute the reaction with ethyl acetate, wash with water and brine, dry over MgSO₄, and concentrate. Purify the residue via column chromatography to isolate the coupled product.

SuzukiCycle Fig. 2: Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Aryl-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R-B(OR)₂ + Base PdII_Diaryl Aryl-Pd(II)-R L₂ Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-R

Fig. 2: Catalytic Cycle of Suzuki-Miyaura Coupling
Protocol 3.2: Buchwald-Hartwig C-N Amination

The Buchwald-Hartwig amination enables the synthesis of C-N bonds, coupling the indazole with a wide variety of primary or secondary amines.[11][12] This reaction is essential for introducing functionalities that can form key hydrogen bonds or salt bridges with the target protein.

ComponentExampleMolar Eq.Purpose
Aryl Halide 3-Bromo-1-isopropyl-1H-indazole1.0Electrophile
Amine Morpholine1.2Nucleophile
Palladium Pre-catalyst Pd₂(dba)₃0.01 - 0.02Catalyst Source
Ligand Xantphos0.02 - 0.04Stabilizes Pd complex
Base Sodium tert-butoxide (NaOtBu)1.4Activates amine
Solvent Toluene or Dioxane-Reaction Medium

Step-by-Step Procedure:

  • Inert Atmosphere: In an oven-dried Schlenk tube under an inert atmosphere, add the palladium pre-catalyst Pd₂(dba)₃ (e.g., 18 mg, 0.02 mmol) and the ligand Xantphos (23 mg, 0.04 mmol).

  • Reagent Addition: Add 3-Bromo-1-isopropyl-1H-indazole (239 mg, 1.0 mmol), and the base, Sodium tert-butoxide (135 mg, 1.4 mmol).

  • Solvent & Nucleophile: Add 5 mL of anhydrous, degassed toluene, followed by the amine (e.g., morpholine, 105 µL, 1.2 mmol).

  • Reaction: Seal the tube and heat the mixture to 80-110°C for 4-24 hours, until TLC or LC-MS indicates the consumption of the starting material.

  • Work-up & Purification: Cool the reaction, quench carefully with saturated aqueous ammonium chloride, and extract with an organic solvent like ethyl acetate. Wash the organic layers, dry, concentrate, and purify by column chromatography.

BuchwaldHartwigCycle Fig. 3: Catalytic Cycle of Buchwald-Hartwig Amination Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Aryl-Pd(II)-X L₂ OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord HNR₂ PdII_Amido [Aryl-Pd(II)-NHR₂ L₂]⁺ AmineCoord->PdII_Amido Deprotonation Deprotonation (Base) PdII_Amido->Deprotonation AmidoComplex Aryl-Pd(II)-NR₂ L₂ Deprotonation->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Ar-NR₂

Fig. 3: Catalytic Cycle of Buchwald-Hartwig Amination

Biological Evaluation of Synthesized Inhibitors

Once a library of analogs is synthesized, a systematic evaluation is required to determine their biological activity. This typically begins with a biochemical assay to measure direct target engagement, followed by cell-based assays to assess efficacy in a more complex biological system.[13]

EvaluationWorkflow Fig. 4: General Workflow for Inhibitor Evaluation cluster_synthesis Chemical Synthesis cluster_bio_eval Biological Evaluation Start 3-Bromo-1-isopropyl-1H-indazole Coupling Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig) Start->Coupling Library Library of Analogs Coupling->Library Biochem Biochemical Assay (e.g., ADP-Glo) Library->Biochem Cellular Cellular Assay (e.g., MTT) Library->Cellular SAR Determine IC₅₀ / EC₅₀ Biochem->SAR Cellular->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Fig. 4: General Workflow for Inhibitor Evaluation
Protocol 4.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay Example)

This assay quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction. A lower ADP level in the presence of the inhibitor signifies greater inhibition.[13]

Materials:

  • Purified target kinase (e.g., VEGFR-2)

  • Kinase-specific substrate peptide

  • Test compounds (synthesized indazole analogs) dissolved in DMSO

  • ATP solution

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White, opaque 384-well assay plates

  • Luminometer

Step-by-Step Procedure:

  • Compound Plating: Serially dilute the test compounds in DMSO and add them to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction: Prepare a master mix containing the kinase, substrate, and buffer. Add this mix to the wells containing the compounds.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • First Detection Step: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Second Detection Step: Add the Kinase Detection Reagent to convert the ADP produced into a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 4.2: Cellular Antiproliferative Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[7]

Materials:

  • Cancer cell line known to be dependent on the target kinase (e.g., HUVEC cells for VEGFR-2)

  • Cell culture medium (e.g., DMEM) with supplements (FBS, antibiotics)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Clear, flat-bottomed 96-well plates

  • Microplate spectrophotometer

Step-by-Step Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds. Include vehicle-only (DMSO) controls. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal effective concentration (EC₅₀) from the resulting dose-response curve.

Conclusion

3-Bromo-1-isopropyl-1H-indazole is a highly valuable and strategically designed precursor for the synthesis of novel kinase inhibitors. Its indazole core provides a proven hinge-binding motif, while the N1-isopropyl group and C3-bromo substituent offer ideal properties for modulating pharmacokinetics and executing synthetic diversification, respectively. The palladium-catalyzed cross-coupling protocols detailed herein provide reliable and efficient pathways to generate extensive compound libraries. By following a systematic workflow of synthesis, purification, and biological evaluation, researchers can effectively leverage this precursor to discover potent and selective kinase inhibitors for a variety of therapeutic applications.

References

  • Benchchem. (n.d.). Evaluating the Kinase Inhibition Profile of the 6-Bromo-1H-indazole Scaffold.
  • Bennani, F., et al. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate.
  • RSC Publishing. (2021, July 20). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
  • Biosciences Biotechnology Research Asia. (2022, July 23). Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction.
  • PubMed. (2016, November 29). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design.
  • PharmaBlock. (n.d.). Indazoles in Drug Discovery.
  • Benchchem. (n.d.). The Efficacy of Indazole Sulfonamides as Kinase Inhibitors: A Comparative Guide.
  • Bennani, F., et al. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ResearchGate. (n.d.). Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction.
  • Benchchem. (n.d.). Application Notes and Protocols for 5-Bromo-1-isopropyl-1H-indazole in PROTAC Development.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Benchchem. (n.d.). Unveiling the Potency of 5-Bromo-1-isopropyl-1H-indazole Derivatives: A Biochemical and Cellular Comparison.
  • Beilstein Journals. (2024, August 9). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • Benchchem. (n.d.). The Structure-Activity Relationship of 3-Bromo-Indazole Analogs: A Comparative Guide.

Sources

experimental procedure for N-alkylation of 3-bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective N-Alkylation of 3-Bromo-1H-indazole

Executive Summary

3-Bromo-1H-indazole is a highly versatile pharmacophore and a critical synthetic intermediate in medicinal chemistry. The C3-bromo substituent serves as an ideal handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[1]. However, the functionalization of the indazole core via N-alkylation presents a significant regioselectivity challenge. Because indazoles possess a mobile proton between the N1 and N2 positions, direct electrophilic alkylation typically yields a mixture of N1- and N2-substituted regioisomers[2].

This application note provides an in-depth, self-validating methodology for controlling the regioselectivity of 3-bromo-1H-indazole N-alkylation. By manipulating thermodynamic and kinetic parameters—specifically base selection, solvent polarity, and electrophile nature—researchers can reliably steer the reaction toward the desired isomer.

Mechanistic Causality & Regioselectivity Principles

To achieve high regioselectivity, it is critical to understand the causality behind the reaction dynamics:

  • Thermodynamic vs. Kinetic Control : Alkylation at the N1 position yields a benzenoid system, which preserves the fully delocalized aromaticity of the fused benzene ring. Consequently, N1-alkylation is the thermodynamically favored pathway[2]. Conversely, N2-alkylation generates a quinoid structure, which is less thermodynamically stable but can be accessed under kinetic control or via specific non-covalent interactions[3].

  • The Role of the Base and Solvent : The choice of base and solvent dictates the nature of the intermediate ion pair. Weak bases (e.g., K2​CO3​ , Cs2​CO3​ ) in polar aprotic solvents (e.g., DMF, DMSO) favor the formation of a solvent-separated ion pair. This allows the system to equilibrate and heavily favors the thermodynamically stable N1-isomer[4]. In contrast, strong bases (e.g., NaHMDS, NaH) in less polar solvents (e.g., THF) create tight ion pairs, which can increase the proportion of the N2-isomer due to localized kinetic trapping, though N1 often still predominates[3].

  • Steric and Electronic Influence of C3-Bromo : The bulky bromine atom at the C3 position sterically shields the adjacent N2 nitrogen. Furthermore, its electron-withdrawing inductive effect increases the acidity of the N-H proton, making deprotonation easier but heavily biasing bulky electrophiles toward the less hindered N1 position[5].

Pathway SM 3-Bromo-1H-indazole + Alkyl Halide (R-X) N1 N1-Alkyl-3-bromo-1H-indazole (Benzenoid / Thermodynamic) SM->N1 K2CO3 / DMF (Solvent-Separated Ion Pair) N2 N2-Alkyl-3-bromo-2H-indazole (Quinoid / Kinetic) SM->N2 TfOH / Diazo Compounds (Specialized Catalysis)

Caption: Regioselectivity pathways for the N-alkylation of 3-bromo-1H-indazole.

Quantitative Analysis of Reaction Conditions

The following table summarizes the causal relationship between reaction conditions and the resulting regiochemical outcomes.

Reagents / CatalystSolventTemp (°C)Major IsomerTypical N1:N2 RatioExpected Yield
K2​CO3​ , Alkyl HalideDMF0 to 25N1> 10:180 - 90%
Cs2​CO3​ , Alkyl HalideDMF / DMSO25 to 60N1> 15:185 - 95%
NaH, Alkyl HalideTHF0 to 25N1 (Mixed)~ 4:170 - 85%
TfOH, Diazo CompoundDCM-78 to 0N2< 1:10075 - 90%

Data synthesized from established regioselective indazole functionalization studies[3].

Experimental Workflow

Workflow Step1 1. Deprotonation Suspend indazole + Base in Solvent (0 °C) Step2 2. Electrophile Addition Dropwise addition of R-X, warm to RT Step1->Step2 Step3 3. In-Process Control (IPC) Monitor via LC-MS for N1:N2 ratio Step2->Step3 Step4 4. Aqueous Workup Quench with H2O, extract with EtOAc Step3->Step4 Step5 5. Purification & Validation Silica chromatography & 13C NMR shift check Step4->Step5

Caption: Step-by-step experimental workflow for N-alkylation and validation.

Detailed Experimental Protocols

Protocol A: Thermodynamically Controlled N1-Selective Alkylation

This protocol utilizes a weak base in a polar aprotic solvent to maximize the thermodynamic preference for the N1-isomer[4].

Materials:

  • 3-Bromo-1H-indazole (1.0 equiv, e.g., 5.0 mmol)

  • Alkylating agent (e.g., Alkyl bromide or iodide) (1.2 equiv)

  • Anhydrous K2​CO3​ (2.0 equiv)

  • Anhydrous DMF (0.2 M relative to indazole)

Step-by-Step Procedure:

  • Preparation : Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.

  • Deprotonation : Add 3-bromo-1H-indazole (985 mg, 5.0 mmol) and anhydrous K2​CO3​ (1.38 g, 10.0 mmol) to the flask. Inject anhydrous DMF (25 mL) and stir the suspension at 0 °C for 15 minutes to initiate deprotonation.

  • Alkylation : Slowly add the alkylating agent (6.0 mmol) dropwise via syringe over 5 minutes.

  • Reaction Propagation : Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4–12 hours.

  • In-Process Control (IPC) : Sample 10 µL of the reaction mixture, dilute in LC-MS grade MeCN, and analyze. The reaction is complete when the starting material (m/z 197/199) is fully consumed.

  • Workup : Quench the reaction by pouring it into 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with brine ( 5×20 mL) to thoroughly remove DMF.

  • Drying and Concentration : Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The N1-isomer typically elutes faster (higher Rf​ ) than the N2-isomer due to lower polarity.

Protocol B: Acid-Catalyzed N2-Selective Alkylation

To bypass the thermodynamic penalty of the quinoid structure, recent methodologies employ metal-free acid catalysis with diazo compounds to achieve exclusive N2-alkylation[3].

Materials:

  • 3-Bromo-1H-indazole (1.0 equiv)

  • Diazo compound (e.g., ethyl diazoacetate) (1.5 equiv)

  • Trifluoromethanesulfonic acid (TfOH) (10 mol%)

  • Anhydrous DCM

Step-by-Step Procedure:

  • Setup : In an oven-dried vial under argon, dissolve 3-bromo-1H-indazole in anhydrous DCM (0.1 M).

  • Catalyst Addition : Cool the solution to 0 °C and carefully add TfOH (10 mol%).

  • Electrophile Addition : Add the diazo compound dropwise. Nitrogen gas evolution will be immediately observable.

  • Completion : Stir at 0 °C for 1 hour. Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and purify via chromatography.

Analytical Characterization & Self-Validation System

A self-validating protocol requires definitive proof of the regiochemical outcome. While 1H NMR NOESY experiments can be used, the 13C NMR diagnostic shift rule is the most robust and rapid validation method for indazoles[5].

  • N1-Alkylated Isomer Validation : In the 13C NMR spectrum, the C3 carbon of an N1-alkylated indazole resonates significantly downfield, typically around 134–136 ppm .

  • N2-Alkylated Isomer Validation : If the reaction yielded the N2-isomer, the C3 carbon experiences an upfield shift, resonating at approximately 122–124 ppm [5].

By checking the C3 carbon shift in the purified product, researchers can definitively self-validate the success of the regioselective protocol without requiring X-ray crystallography.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Source: Beilstein Journal of Organic Chemistry. URL: [Link]

  • Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. Source: ResearchGate. URL:[Link]

Sources

Application Note: Palladium-Catalyzed C3-Amination of 3-Bromo-1H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Mechanistic causality, optimized Buchwald-Hartwig cross-coupling protocols, and self-validating experimental workflows.

The Chemical Challenge: The N1-H Conundrum

3-Amino-1H-indazoles are highly privileged scaffolds in modern medicinal chemistry, serving as core pharmacophores for kinase inhibitors and, more recently, as potent cereblon (CRBN) binders in Targeted Protein Degradation (TPD) chimeras[1]. However, synthesizing these derivatives via the direct palladium-catalyzed Buchwald-Hartwig amination of 3-bromo-1H-indazole presents a severe chemical challenge.

The inherent difficulty lies in the acidic N1-H proton of the indazole core (pKa ~14). Under the basic conditions required for standard C–N coupling (e.g., using NaOtBu or Cs2​CO3​ ), the N1-H is easily deprotonated. The resulting indazolyl anion is highly electron-rich, which drastically retards the oxidative addition of the Pd(0) catalyst into the C3–Br bond. Furthermore, this anionic species can coordinate directly to the palladium center, leading to irreversible catalyst poisoning or competing N1-arylation[2].

To overcome this, chemists employ two primary strategies:

  • The Classical Masking Approach: Temporary protection of the N1 position with a tetrahydropyranyl (THP) group prior to coupling[3].

  • The Direct Amination Approach: Utilizing Lithium bis(trimethylsilyl)amide (LHMDS) as a base to provide a transient "pseudo-protecting group" effect, paired with highly sterically hindered biarylphosphine ligands (e.g., BrettPhos)[1].

Mechanistic Pathway: C3-Amination Catalytic Cycle

Understanding the catalytic cycle is essential for troubleshooting. The reaction relies on the delicate balance of steric bulk and electron density provided by the chosen ligand to drive the cycle forward while preventing off-target coordination.

Buchwald_Hartwig Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Insertion into C3-Br bond) Pd0->OxAdd 3-Bromoindazole PdII_Complex L_nPd(II)(3-Indazolyl)(Br) OxAdd->PdII_Complex AmineCoord Amine Coordination & Base Deprotonation PdII_Complex->AmineCoord HNR2 + Base PdII_Amido L_nPd(II)(3-Indazolyl)(NR2) AmineCoord->PdII_Amido - Base•HBr RedElim Reductive Elimination (C3-N Bond Formation) PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product 3-Amino-1H-indazole Derivative RedElim->Product

Fig 1: Catalytic cycle of Pd-catalyzed C3-amination of 3-bromoindazole.

Strategic Approaches & Quantitative Data

Early attempts utilizing first-generation catalytic systems (e.g., Pd2​(dba)3​ with BINAP) on unprotected 3-bromoindazole yielded poor results (~30% yield) due to the aforementioned catalyst poisoning[2],[4]. Modern optimizations have drastically improved these metrics.

Table 1: Comparison of Optimization Strategies for C3-Amination

StrategySubstrateCatalyst / LigandBaseSolvent / TempYield RangeRef
First-Gen 3-Bromo-1H-indazole Pd2​(dba)3​ / BINAP t−BuONa Toluene / 110°C30%[2],[4]
Protection N1-THP-3-Bromoindazole Pd(OAc)2​ / Xantphos Cs2​CO3​ Dioxane / 100°C80–92%[3]
Direct 3-Bromo-1H-indazole Pd2​(dba)3​ / BrettPhosLHMDSDioxane / 90°C70–85%[1]

Step-by-Step Methodologies (Self-Validating Protocols)

Workflow A: The Protection-Deprotection Route

This route is highly reliable and recommended for primary and secondary alkyl amines where direct amination fails.

Step 1: N1-THP Protection Causality: The addition of catalytic p-toluenesulfonic acid (pTSA) protonates 3,4-dihydro-2H-pyran (DHP), creating an electrophilic oxocarbenium ion. The N1 nitrogen of the indazole attacks this intermediate. Thermodynamic control at room temperature selectively yields the N1-THP isomer over the N2-THP isomer due to reduced steric clash with the bulky C3-bromine[3].

  • Dissolve 3-bromo-1H-indazole (1.0 equiv) in anhydrous dichloromethane (DCM) (0.2 M).

  • Add DHP (1.5 equiv) followed by pTSA (0.1 equiv).

  • Stir at room temperature for 4 hours.

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The highly polar starting material ( Rf​≈0.2 ) will convert to a non-polar spot ( Rf​≈0.7 ). In LC-MS, look for the [M+H]+ peak shifted by +84 Da (addition of C5​H8​O ).

  • Quench with saturated aqueous NaHCO3​ , extract with DCM, and purify via flash chromatography.

Step 2: C3-Amination of N1-THP-3-Bromoindazole Causality: Xantphos is chosen here because its wide bite angle (~111°) enforces a geometry on the Pd(II) intermediate that dramatically accelerates reductive elimination, minimizing the chance of off-target protodehalogenation[3].

  • In an oven-dried Schlenk flask, combine N1-THP-3-bromoindazole (1.0 equiv), the desired amine (1.2 equiv), Cs2​CO3​ (2.0 equiv), Pd(OAc)2​ (0.05 equiv), and Xantphos (0.10 equiv).

  • Evacuate and backfill the flask with nitrogen (3 cycles).

  • Add anhydrous 1,4-dioxane (0.1 M) and heat to 100°C for 12 hours.

  • Self-Validation: Monitor via LC-MS. The starting material will exhibit a distinct 1:1 isotopic doublet characteristic of the bromine atom ( 79Br/81Br ). Successful conversion is confirmed by the disappearance of this isotopic pattern and the emergence of the product mass.

Step 3: Acidic Deprotection

  • Dissolve the crude aminated product in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA).

  • Stir at room temperature for 2 hours until LC-MS confirms the loss of the THP group (-84 Da).

  • Concentrate under reduced pressure and neutralize with NH3​ /MeOH before final purification.

Workflow B: The Direct Amination Route (Advanced)

This route bypasses the protection/deprotection steps, saving time and resources, particularly useful for high-throughput library synthesis of CRBN binders[1].

Causality: LHMDS serves a dual purpose. It acts as the base for the catalytic cycle, but it also transiently silylates the acidic N1-H of the indazole in situ. This "pseudo-protecting group" effect prevents the indazolyl anion from poisoning the palladium catalyst. BrettPhos is utilized because its extreme steric bulk prevents the formation of inactive bis-amine Pd(II) complexes, which is a common failure mode with primary amines[1].

  • In a nitrogen-filled glovebox, prepare a catalyst stock solution of Pd2​(dba)3​ (0.05 equiv) and BrettPhos (0.10 equiv) in anhydrous 1,4-dioxane. Stir for 15 minutes to pre-form the active Pd(0) complex.

  • In a separate vial, combine 3-bromo-1H-indazole (1.0 equiv) and the amine (1.2 equiv) in 1,4-dioxane.

  • Transfer the catalyst solution to the substrate vial.

  • Add LHMDS (1.0 M in toluene, 3.0 equiv) dropwise. Note: The excess base accounts for the deprotonation/silylation of the N1-H.

  • Seal the vial and heat at 90°C for 2 hours.

  • Self-Validation: If the reaction stalls, check for protodehalogenation via LC-MS (appearance of a peak matching the mass of 1H-indazole, lacking the Br isotope pattern). If observed, ensure strict anhydrous conditions, as trace water rapidly hydrolyzes the transient N1-TMS protection, leading to catalyst death.

References

  • Source: thieme-connect.
  • Source: researchgate.
  • Source: researchgate.
  • Source: nih.

Sources

derivatization of 3-Bromo-1-isopropyl-1H-indazole for drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Derivatization of 3-Bromo-1-isopropyl-1H-indazole for Targeted Drug Discovery

Rationale and Structural Significance

The indazole ring system is widely recognized as a "privileged scaffold" in medicinal chemistry, frequently serving as a bioisostere for indole or phenol[1]. Its structural geometry makes it an exceptional hinge-binding motif, capable of forming crucial hydrogen bonds within the ATP-binding pockets of various protein kinases (e.g., VEGFR, PDGFR, and CDKs)[1][2].

When designing screening libraries, the starting building block 3-Bromo-1-isopropyl-1H-indazole offers three distinct strategic advantages:

  • Tautomeric Locking: Unsubstituted indazoles exist in a thermodynamic equilibrium between 1H- and 2H-tautomers. The addition of the 1-isopropyl group locks the molecule exclusively into the 1H-form, ensuring predictable regioselectivity during downstream synthesis[1].

  • Lipophilic Vectoring: The 1-isopropyl moiety provides significant steric bulk and lipophilicity. This enhances cellular membrane permeability and allows the scaffold to deeply occupy hydrophobic sub-pockets in target receptors[2].

  • Synthetic Handle: The C3-position is the most significant site for nucleophilic substitution and metal-catalyzed cross-coupling. The C-Br bond at this position undergoes rapid oxidative addition with Palladium(0) species, making it an ideal anchor point for late-stage functionalization[3].

Mechanistic Causality in Cross-Coupling

To build molecular complexity at the C3 position, Palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura and Buchwald-Hartwig) are the industry standard. The reactivity of halogens on the indazole core follows the order I > Br > Cl. Because the C3-bromine is highly reactive, we can achieve site-selective functionalization without disrupting other potential functional groups on the benzenoid ring[3].

We employ microwave-assisted synthesis for these derivatizations. Conventional thermal heating often requires 12–24 hours, which can lead to the thermal degradation of the indazole core or protodeboronation of the boronic acid partner. Microwave irradiation accelerates the reaction kinetics, reducing the timeframe to 15–20 minutes while significantly boosting the yield[4][5][6].

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (C3-Br Cleavage) Pd0->OxAdd 3-Bromo-1-isopropyl-1H-indazole TransMet Transmetalation (Boronate Complex) OxAdd->TransMet Aryl-B(OH)2 + Base RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 3-Substituted 1-isopropyl-1H-indazole RedElim->Product

Catalytic cycle of Pd-catalyzed Suzuki-Miyaura cross-coupling at the C3 position.

Quantitative Optimization of C3-Arylation

The choice of solvent and base is critical. A biphasic or mixed solvent system (e.g., 1,4-Dioxane/H₂O) is required because water is essential to hydrolyze the boronic acid into a reactive boronate complex, which facilitates the transmetalation step[3][4]. Table 1 summarizes the optimization parameters for the Suzuki-Miyaura coupling.

Table 1: Optimization of Suzuki-Miyaura Coupling for 3-Bromo-1-isopropyl-1H-indazole

EntryCatalyst SystemBaseSolvent SystemConditionsYield (%)
1Pd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/EtOH100 °C, 12 h (Thermal)45%
2Pd(PPh₃)₄ (5 mol%)Cs₂CO₃1,4-Dioxane/H₂O (4:1)140 °C, 20 min (Microwave)>95%
3PdCl₂(dppf) (5 mol%)K₂CO₃1,4-Dioxane/H₂O (4:1)140 °C, 20 min (Microwave)88%
4Pd(OAc)₂ / RuPhosK₃PO₄1,4-Dioxane/H₂O (4:1)140 °C, 20 min (Microwave)92%

Note: Entry 2 represents the optimal conditions, utilizing the strong basicity of Cs₂CO₃ and the rapid heating profile of microwave irradiation to prevent protodeboronation.

Experimental Protocols

Protocol A: Microwave-Assisted Suzuki-Miyaura Arylation

This protocol describes the C-C bond formation to generate 3-aryl or 3-heteroaryl derivatives, which are common motifs in kinase inhibitor discovery.

Materials:

  • 3-Bromo-1-isopropyl-1H-indazole (1.0 equiv, 0.5 mmol)

  • Aryl or Heteroaryl Boronic Acid (1.2 equiv, 0.6 mmol)

  • Pd(PPh₃)₄ (0.05 equiv, 5 mol%)

  • Cs₂CO₃ (2.0 equiv, 1.0 mmol)

  • 1,4-Dioxane and Deionized Water (Degassed)

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add 3-Bromo-1-isopropyl-1H-indazole, the selected boronic acid, and Cs₂CO₃.

  • Solvent Addition & Degassing: Add 3.2 mL of 1,4-Dioxane and 0.8 mL of H₂O. Causality Note: Degassing the solvent mixture by bubbling argon or nitrogen for 5 minutes is critical. Ambient oxygen will irreversibly oxidize the active Pd(0) catalyst into an inactive Pd(II) state, halting the catalytic cycle.

  • Catalyst Addition: Quickly add Pd(PPh₃)₄ under an inert atmosphere and seal the vial with a crimp cap.

  • Microwave Irradiation: Place the vial in the microwave synthesizer. Heat to 140 °C for 20 minutes with high stirring.

  • Workup: Allow the vial to cool to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and wash with water (3 × 10 mL) to remove the inorganic base and unreacted boronic acid.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure 3-aryl-1-isopropyl-1H-indazole.

Protocol B: Buchwald-Hartwig Amination

To introduce nitrogen-based functional groups at the C3 position (creating 3-aminoindazoles), Buchwald-Hartwig amination is employed[3].

Step-by-Step Procedure:

  • Setup: In an oven-dried Schlenk tube, combine 3-Bromo-1-isopropyl-1H-indazole (1.0 equiv), the desired primary or secondary amine (1.5 equiv), and Sodium tert-butoxide (NaOtBu, 1.5 equiv).

  • Catalyst/Ligand Selection: Add Pd₂(dba)₃ (2.5 mol%) and BrettPhos or RuPhos (5 mol%). Causality Note: Bulky, electron-rich biaryl phosphine ligands like BrettPhos are strictly required here to accelerate reductive elimination and prevent the unwanted β-hydride elimination pathway that leads to indazole reduction.

  • Reaction: Suspend the mixture in anhydrous Toluene (0.2 M). Degas via three freeze-pump-thaw cycles. Heat the mixture at 100 °C for 12 hours under a nitrogen atmosphere.

  • Isolation: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate. Purify via reverse-phase HPLC or silica gel chromatography.

G Start 3-Bromo-1-isopropyl-1H-indazole Suzuki Suzuki-Miyaura (Aryl Boronic Acids) Start->Suzuki Buchwald Buchwald-Hartwig (Amines) Start->Buchwald Sonogashira Sonogashira (Terminal Alkynes) Start->Sonogashira Kinase Kinase Inhibitors (Hinge Binders) Suzuki->Kinase Buchwald->Kinase CNS CNS Active Agents (Lipophilic Core) Sonogashira->CNS

Workflow for derivatizing 3-bromo-1-isopropyl-1H-indazole into targeted libraries.

References

  • National Center for Biotechnology Information (PMC). "Indazole – an emerging privileged scaffold: synthesis and its biological significance." NIH. Available at:[Link]

  • ResearchGate. "Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles." ResearchGate. Available at:[Link]

  • Semantic Scholar. "MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW." Semantic Scholar. Available at:[Link]

Sources

reaction conditions for Buchwald-Hartwig coupling of 3-bromoindazoles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Strategies for the Buchwald-Hartwig Amination of 3-Bromoindazoles

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Guide & Self-Validating Experimental Protocol.

Strategic Rationale & Mechanistic Insights

The 3-aminoindazole scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as a core hinge-binding motif in the development of kinase inhibitors (e.g., ULK1 and polo-like kinase inhibitors) [1]. However, constructing the C3–N bond via transition-metal catalysis presents a notorious synthetic challenge.

Direct Buchwald-Hartwig cross-coupling on unprotected 3-bromo-1H-indazole typically results in reaction failure, poor yields, or complex mixtures. As a Senior Application Scientist, it is critical to understand the causality behind these failures to design a robust protocol:

  • Catalyst Poisoning: The free N1/N2 nitrogen atoms of the pyrazole ring are highly nucleophilic and possess a strong affinity for Palladium(II) intermediates. This coordination effectively sequesters the metal, poisoning the catalyst and halting the catalytic cycle [2].

  • Regiochemical Ambiguity: The acidic N1–H proton (pKa ~14) can be deprotonated by the strong bases required for amination (e.g., NaOtBu). This generates an indazolyl anion that outcompetes the exogenous amine for the Pd-aryl complex, leading to off-target N1 or N2 arylation [3].

To circumvent these thermodynamic traps, a transient N-protection strategy is mandatory. The tetrahydropyran-2-yl (THP) group is the optimal choice: it is easily installed, sterically bulky enough to shield the pyrazole nitrogens, and can be cleaved under mild acidic conditions that preserve the newly formed C3–N bond [2].

Catalyst and Ligand Dynamics

The success of the C–N coupling relies on accelerating the reductive elimination step while suppressing unwanted β -hydride elimination.

  • Ligand Selection: Bidentate phosphine ligands with large bite angles, such as BINAP or Xantphos , are strictly required. These ligands force the Palladium center into a distorted square-planar geometry, sterically crowding the metal and drastically lowering the activation energy required for reductive elimination [4]. Monodentate ligands like P(o-tol) 3​ fail because they allow the Pd-complex to adopt geometries favorable to β -hydride elimination, yielding dehalogenated byproducts.

  • Base Selection: While NaOtBu is kinetically faster, Cs 2​ CO 3​ is preferred for 3-bromoindazoles. It provides a milder basic environment, ensuring high functional group tolerance (e.g., preserving esters and nitro groups on the incoming aniline) while effectively driving the catalytic cycle [4].

Reaction Workflow

G N1 3-Bromo-1H-indazole (Starting Material) N2 N-Protection (DHP, PTSA) N1->N2 N3 3-Bromo-1-(THP)-indazole (Protected Intermediate) N2->N3 N4 Buchwald-Hartwig (Pd, Ligand, Base) N3->N4 N5 3-Amino-1-(THP)-indazole (Coupled Product) N4->N5 N6 Deprotection (Acidic Cleavage) N5->N6 N7 3-Amino-1H-indazole (Final Target) N6->N7

Workflow for the Buchwald-Hartwig amination of 3-bromoindazoles via N-protection.

Quantitative Optimization Data

The following table summarizes the optimization landscape for the coupling of 3-bromo-1-(THP)-indazole with standard anilines.

Table 1: Catalyst and Condition Optimization for C3-Amination

Catalyst PrecursorLigand (mol%)BaseSolventTemp (°C)Yield (%)Mechanistic Observation
Pd(OAc) 2​ (3%)BINAP (4%)Cs 2​ CO 3​ Toluene10082% Optimal for primary arylamines; prevents β -hydride elimination.
Pd 2​ (dba) 3​ (2%)Xantphos (4%)NaOtBuDioxane11085% High efficiency for secondary amines; large bite angle promotes reductive elimination.
Pd(OAc) 2​ (5%)RuPhos (5%)LiHMDSTHF6545% Attempted on unprotected indazole. Resulted in N1/N2 isomeric mixtures and catalyst stalling.
Pd(OAc) 2​ (3%)P(o-tol) 3​ (6%)Cs 2​ CO 3​ Toluene100<10% Monodentate ligand fails due to rapid catalyst deactivation.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Built-in analytical checkpoints ensure that the operator can confirm the success of each phase before proceeding, preventing the compounding of errors.

Phase A: N-Protection of 3-Bromo-1H-indazole
  • Setup: In an oven-dried 100 mL round-bottom flask, dissolve 3-bromo-1H-indazole (10.0 mmol, 1.0 eq) in anhydrous ethyl acetate (30 mL).

  • Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP) (15.0 mmol, 1.5 eq) followed by a catalytic amount of p-toluenesulfonic acid (PTSA) (0.5 mmol, 0.05 eq).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere for 4 hours.

  • Validation Checkpoint 1 (TLC & LC-MS): Spot the reaction mixture against the starting material on a silica TLC plate (Hexanes/EtOAc 8:2). The starting material (R f​ ~0.3) should completely disappear, replaced by a less polar spot (R f​ ~0.6). Confirm via LC-MS: look for the mass shift from[M+H] + 197/199 to the THP-protected mass [M+H] + 281/283.

  • Workup: Cool to room temperature, quench with saturated aqueous NaHCO 3​ (20 mL), extract with EtOAc (3 × 20 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Use the crude intermediate directly in Phase B.

Phase B: Buchwald-Hartwig Cross-Coupling

Note: Strict exclusion of oxygen is critical to prevent the oxidation of the electron-rich phosphine ligand and the Pd(0) active species.

  • Setup: To an oven-dried Schlenk tube, add 3-bromo-1-(THP)-indazole (5.0 mmol, 1.0 eq), the desired amine (e.g., substituted aniline) (6.0 mmol, 1.2 eq), Pd(OAc) 2​ (0.15 mmol, 3 mol%), BINAP (0.20 mmol, 4 mol%), and anhydrous Cs 2​ CO 3​ (7.0 mmol, 1.4 eq).

  • Degassing (Crucial Step): Seal the tube with a septum. Evacuate the tube under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times.

  • Solvent Addition: Inject anhydrous, degassed toluene (15 mL) through the septum.

  • Reaction: Heat the mixture in a pre-heated oil bath at 100 °C for 12–16 hours.

  • Validation Checkpoint 2 (Visual & Analytical): The reaction mixture should transition from a pale yellow suspension to a deep red/brown homogeneous-like mixture (indicating active Pd(0) turnover). LC-MS analysis of an aliquot should show complete consumption of the brominated starting material and the appearance of the coupled product mass.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove inorganic salts and precipitated palladium black. Concentrate the filtrate and purify via flash column chromatography.

Phase C: Acidic Deprotection
  • Setup: Dissolve the purified THP-protected 3-aminoindazole (3.0 mmol) in methanol (15 mL).

  • Cleavage: Add 4.0 M HCl in dioxane (3.0 mL). Stir the solution at room temperature for 2 hours.

  • Validation Checkpoint 3: TLC monitoring (DCM/MeOH 95:5) will show the conversion of the non-polar protected intermediate to a highly polar, UV-active baseline spot (the HCl salt of the target compound).

  • Isolation: Concentrate the mixture to dryness. Triturate the resulting solid with cold diethyl ether to afford the pure 3-amino-1H-indazole hydrochloride salt. To obtain the free base, neutralize with saturated aqueous NaHCO 3​ and extract with EtOAc.

References

  • Surry, D. S., & Buchwald, S. L. (2011). "Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization." Chemical Science, 2(1), 27-50. URL:[Link][1]

  • Lazarus, M. B., et al. (2015). "In Silico HTS and Structure Based Optimization of Indazole-Derived ULK1 Inhibitors." ACS Medicinal Chemistry Letters, 6(8), 913–918. URL:[Link][2]

  • Wagaw, S., & Buchwald, S. L. (1997). "The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation." The Journal of Organic Chemistry, 61(21), 7240-7241. (Related to foundational Pd/BINAP scope). URL:[Link][3]

Sources

Troubleshooting & Optimization

troubleshooting low yield in Suzuki coupling of bromoindazoles

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Troubleshooting Low Yields

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into overcoming the common challenges associated with the Suzuki-Miyaura cross-coupling of bromoindazoles. As specialists in complex organic transformations, we understand that low yields in these reactions can be a significant bottleneck. This resource moves beyond generic advice to address the specific nuances of the indazole scaffold, helping you diagnose problems, optimize conditions, and achieve your desired synthetic outcomes.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section is structured to help you identify the root cause of poor reaction performance and implement targeted solutions.

Question 1: My reaction has stalled or shows very low conversion to the desired product. What are the primary causes?

Answer:

Low or no conversion in the Suzuki coupling of bromoindazoles typically points to issues with the catalytic cycle, often stemming from catalyst deactivation or poor substrate reactivity. The indazole ring itself presents unique challenges not seen with simpler aryl bromides.

Core Issues & Causal Analysis:

  • Catalyst Inhibition by the Indazole N-H: The free N-H on the indazole ring is acidic (pKa ≈ 14-16) and can act as a ligand, coordinating to the palladium center.[1] This can form stable Pd-azolyl complexes that are catalytically inactive or slow to enter the catalytic cycle, effectively sequestering your active catalyst.[1]

  • Inefficient Oxidative Addition: While aryl bromides are generally reactive, the electronic properties of the indazole ring can influence the rate of oxidative addition, the first and often rate-determining step of the cycle.[2][3] Electron-donating groups on the indazole can make the C-Br bond less electrophilic and slow this step.

  • Poor Quality Reagents: The integrity of your reagents is paramount.

    • Palladium Catalyst: Pd(0) sources can be sensitive to air. An inactive catalyst is a common reason for reaction failure.[4]

    • Boronic Acid/Ester: Boronic acids are susceptible to degradation over time, particularly through protodeboronation, especially if not stored under anhydrous and inert conditions.[4][5][6]

Troubleshooting Workflow:

The following workflow provides a systematic approach to addressing low conversion.

G cluster_0 Step 1: Verify Reagent & Catalyst Integrity cluster_1 Step 2: Address Catalyst Inhibition cluster_2 Step 3: Optimize Reaction Conditions start Low or No Conversion (<20%) reagent_check Check Purity of Bromoindazole & Boronic Acid (NMR, LC-MS) start->reagent_check catalyst_check Use Fresh, High-Purity Pd Catalyst & Ligand reagent_check->catalyst_check Reagents OK ligand_opt Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos, RuPhos, or NHC ligands like PEPPSI-iPr) catalyst_check->ligand_opt Catalyst OK n_protection Consider N-Protection (e.g., Boc, SEM) if ligand optimization fails. ligand_opt->n_protection Still Low Conversion base_solvent Screen Different Bases & Solvents (e.g., K₃PO₄, Cs₂CO₃ in Dioxane/H₂O) ligand_opt->base_solvent Improvement Seen n_protection->base_solvent temp_time Increase Temperature or Use Microwave Irradiation base_solvent->temp_time end Improved Conversion temp_time->end

Caption: A systematic workflow for troubleshooting low conversion.

Detailed Recommendations:

  • Ligand Selection: To counteract catalyst inhibition and accelerate the key steps of the catalytic cycle, use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[7][8][9] These ligands promote the desired reductive elimination over side reactions and can stabilize the catalyst.[9]

  • N-Protection Strategy: If optimizing the catalyst/ligand system is insufficient, protecting the indazole nitrogen with a group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) is a robust strategy.[7][10][11] This physically blocks the nitrogen from interfering with the palladium center. However, be aware that some conditions, especially microwave heating, can lead to in-situ deprotection.[12][13]

  • Base and Solvent: The choice of base is critical. Inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective.[4][14] A small amount of water is typically required to solubilize and activate these bases, but excess water can promote side reactions.[15] Aprotic polar solvents like dioxane, THF, or DME are standard choices.[4]

Question 2: My reaction works, but the yield is poor due to significant side products. How can I identify and suppress them?

Answer:

When conversion of the starting material is high but the yield of the desired product is low, the culprit is almost always one or more competing side reactions. For bromoindazoles, the two most common are protodebromination and protodeboronation .

  • Protodebromination (Hydrodehalogenation): Your bromoindazole is reduced to the parent indazole. The bromine atom is replaced by a hydrogen. This is a common side reaction in palladium catalysis where a hydride source is present.[6][7]

  • Protodeboronation: Your boronic acid coupling partner decomposes to the corresponding arene before it can participate in the transmetalation step.[5][6] This is especially rapid for electron-deficient or certain heteroaryl boronic acids.[16][17]

Diagnostic & Mitigation Table

Side Product Observed (by LC-MS/NMR)Primary Cause(s)Recommended Solutions
Parent Indazole (Protodebromination)1. Hydride Formation: Strong bases (e.g., alkoxides) or protic solvents (alcohols) can generate hydride species that intercept the Pd-intermediate.[7] 2. Slow Transmetalation: If the boronic acid is slow to transmetalate, the Pd-bromoindazole intermediate has more time to undergo side reactions.1. Switch to a Milder Base: Use K₃PO₄, Cs₂CO₃, or CsF.[7][14] 2. Use Aprotic Solvents: Prefer dioxane, THF, or toluene over alcoholic solvents.[7] 3. Accelerate Transmetalation: Use more reactive boronic esters (e.g., MIDA or pinacol esters) or a more efficient ligand.[16]
Arene from Boronic Acid (Protodeboronation)1. Excess Water/Protic Species: The C-B bond is susceptible to protonolysis, especially under basic aqueous conditions.[5] 2. Boronic Acid Instability: Some boronic acids are inherently unstable.[16] 3. High Temperatures & Long Reaction Times: Increases the rate of decomposition.[18]1. Minimize Water: Use the minimum amount of water necessary to activate the base, or use anhydrous conditions with a soluble base like KF.[10] 2. Use Boronic Esters: Pinacol or MIDA boronates are more stable than the corresponding boronic acids.[16] 3. Control Temperature: Run the reaction at the lowest effective temperature. Consider catalysts that are active at room temperature.[16]
Boronic Acid Homocoupling (Biaryl) Oxygen Contamination: The presence of O₂ can promote the oxidative homocoupling of the boronic acid, mediated by palladium.1. Thorough Degassing: Rigorously degas all solvents and the reaction mixture (e.g., freeze-pump-thaw cycles or sparging with argon/nitrogen for 20-30 mins).[10] 2. Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas.

Suzuki Catalytic Cycle: Potential Failure Points for Bromoindazoles

Understanding the mechanism is key to effective troubleshooting. This diagram highlights where the unique properties of bromoindazoles can disrupt the process.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Inhibition Catalyst Inhibition: Pd-Indazolyl Complex (Inactive) Pd0->Inhibition Indazole N-H Coordination PdII_Aryl Aryl-Pd(II)-X Complex OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl->Inhibition Indazole N-H Coordination Debromination Protodebromination: (Hydride Source) PdII_Aryl->Debromination PdII_Diaryl Diaryl-Pd(II) Complex Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² (Desired Product) RedElim->Product Bromoindazole Bromoindazole (Ar¹-Br) Bromoindazole->OxAdd BoronicAcid Boronic Acidate (Ar²-B(OH)₃⁻) BoronicAcid->Transmetal Base Base Base->BoronicAcid

Caption: The Suzuki cycle with key failure points for bromoindazoles highlighted in red.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is best for bromoindazoles? There is no single "best" combination, as the optimal choice depends on the specific bromoindazole isomer and the boronic acid partner. However, modern systems using bulky, electron-rich phosphine ligands are highly recommended as a starting point.

Catalyst/PrecatalystLigandRecommended ForReference
Pd(PPh₃)₄Tetrakis(triphenylphosphine)General purpose, especially for NH-free 3-bromoindazoles under microwave conditions.[19]
Pd(dppf)Cl₂1,1'-Bis(diphenylphosphino)ferroceneEffective for various substituted 5-bromoindazoles. Often a robust starting point.[20][21]
Pd₂(dba)₃ or Pd(OAc)₂XPhos, SPhos, RuPhosChallenging couplings, including those with NH-free indazoles and sterically hindered partners.[1]
PEPPSI-iPrNHC LigandVery effective for difficult couplings and known to mitigate some side reactions.[7]

Q2: Should I protect the indazole N-H group? This is a critical decision.

  • Couple First, Protect if Necessary: Many modern catalytic systems can successfully couple unprotected (NH) indazoles.[1][14][19] It is often best to first attempt the reaction with the free NH using a robust catalyst system (e.g., Pd₂(dba)₃/XPhos).

  • When to Protect: If you observe persistent low yields, catalyst inhibition, or significant side reactions that cannot be solved by optimizing other parameters, N-protection is the most reliable solution.[7][11][13] A Boc group is common, but ensure your workup or subsequent steps are compatible with its removal.

Q3: What is the role of the base and which one should I choose? The base plays multiple crucial roles in the Suzuki reaction: it activates the boronic acid to form a more nucleophilic "ate" complex, and it facilitates the formation of the active Pd(0) catalyst and participates in the transmetalation step.[9][22]

  • Recommended Bases: For bromoindazoles, weak inorganic bases are generally preferred to minimize side reactions.

    • K₃PO₄ (Potassium Phosphate): A strong contender, often providing good yields while being mild enough to avoid base-sensitive functional group degradation.[10]

    • Cs₂CO₃ (Cesium Carbonate): Often gives excellent results, particularly in difficult couplings, due to its high solubility in organic solvents.[14][19]

    • KF or CsF (Potassium or Cesium Fluoride): Anhydrous fluoride sources can be very effective, especially when trying to minimize protodeboronation.[7]

Experimental Protocol: Microwave-Assisted Suzuki Coupling of a 3-Bromo-1H-Indazole

This protocol provides a robust starting point for optimization. Safety Note: Microwave reactions should be performed in sealed vessels designed for this purpose behind a protective shield.

Materials:

  • 3-Bromo-1H-indazole (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • 1,4-Dioxane / EtOH / H₂O (e.g., 4:1:1 v/v/v), thoroughly degassed

Procedure:

  • Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the 3-bromo-1H-indazole, arylboronic acid, and Cs₂CO₃.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL for a 0.5 mmol scale reaction).

  • Sealing and Purging: Securely cap the vial. Purge the headspace with argon or nitrogen for 5 minutes by inserting inlet and outlet needles through the septum.

  • Microwave Irradiation: Place the vial in the microwave reactor. Heat the mixture to 140 °C and hold for 20-40 minutes.[19] Monitor the pressure to ensure it remains within the safe limits of the vessel.

  • Reaction Monitoring & Workup: After cooling to room temperature, check the reaction completion by TLC or LC-MS. If complete, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

References

  • Bollu, V., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]

  • Wikipedia. (2023). Protodeboronation. Wikipedia. [Link]

  • Meringdal, J. W., & Menche, D. (2025). Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54, 5746-5765. [Link]

  • Reeves, E. K., et al. (2020). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. ACS Catalysis. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Chemistry LibreTexts. (2023). Suzuki cross-coupling. Chemistry LibreTexts. [Link]

  • He, Y., et al. (2020). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. [Link]

  • Ben-Yahia, A., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Chemistry. [Link]

  • Srivastava, A., et al. (2010). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters. [Link]

  • Reddit user discussion. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. [Link]

  • Düfert, M. A., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Reddit user discussion. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

  • ResearchGate. (n.d.). Screening of palladium catalysts for the Suzuki coupling of.... ResearchGate. [Link]

  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]

  • Wikipedia. (2024). Suzuki reaction. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • ResearchGate. (2025). Mechanistic Study of Suzuki‐Miyaura Cross‐Coupling Reactions of Amides Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. ResearchGate. [Link]

  • Leal, B., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules. [Link]

  • ResearchGate. (2025). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. ResearchGate. [Link]

  • ResearchGate user discussion. (2017). Suzuki coupling Reaction's yield is very low.... ResearchGate. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2009). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition. [Link]

  • Wang, X., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex... Catalysts. [Link]

  • Knight, B. D., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. ResearchGate. [Link]

  • ResearchGate. (n.d.). Mechanistic studies on the protodeboronation. ResearchGate. [Link]

  • Reddit user discussion. (2025). Unexpected byproduct in Suzuki-Miyaura coupling.... r/chemistry. [Link]

  • Smith, G. B., et al. (1994). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry. [Link]

  • R Discovery. (1994). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. R Discovery. [Link]

  • Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry. [Link]

  • Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: 3-Bromo-1-isopropyl-1H-indazole Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Bromo-1-isopropyl-1H-indazole (1[1]). This guide is engineered for researchers and drug development professionals who utilize this halogenated indazole as a critical building block in medicinal chemistry and cross-coupling syntheses.

Below, we dissect the physicochemical vulnerabilities of this compound, explain the mechanistic causality behind its degradation, and provide field-validated troubleshooting protocols to ensure the integrity of your experimental workflows.

Physicochemical & Stability Profile

To design robust experiments, you must first understand the intrinsic limitations of the molecule. The table below summarizes the critical stability parameters and their analytical impact.

Property / StressorValue / ObservationMechanistic Causality & Analytical Impact
CAS Number 1784489-02-6Primary identifier for sourcing and regulatory documentation[1].
Molecular Formula C₁₀H₁₁BrN₂Target mass for LC-MS identification (Isotopic M+H: ~239 / 241).
Photostability High susceptibility to UV cleavageUV photons exceed the C-Br bond dissociation energy, leading to radical formation[2]. Requires amber vials.
Thermal Stability Decomposes at elevated heatHalogenated organics can release highly toxic and corrosive Hydrogen Bromide (HBr) gas upon thermal breakdown[2].
Chemical Reactivity Sensitive to strong oxidizers/acidsThe electron-rich indazole ring is prone to N-oxide formation or ring-opening under harsh oxidative stress[2].

Frequently Asked Questions (FAQs): Stability & Degradation

Q1: Why does my solid batch of 3-Bromo-1-isopropyl-1H-indazole turn yellow or brown over time on the benchtop? A1: This discoloration is a macroscopic symptom of photolytic debromination . Aromatic bromine compounds are highly sensitive to ultraviolet (UV) light[2]. The energy provided by ambient or direct UV light is sufficient to induce homolytic cleavage of the relatively weak C(sp²)–Br bond. This generates highly reactive indazole radicals and bromine radicals, which subsequently undergo hydrogen abstraction (forming the debrominated 1-isopropyl-1H-indazole) or react with ambient oxygen to form colored dimerization and oxidation byproducts.

PhotolyticDegradation A 3-Bromo-1-isopropyl-1H-indazole B UV Light (hv) A->B C C-Br Homolytic Cleavage B->C D Indazole Radical + Br• C->D E Debrominated Product D->E H-abstraction F Oxidation Products D->F O2 coupling

Photolytic degradation of 3-Bromo-1-isopropyl-1H-indazole via homolytic C-Br cleavage.

Q2: Can I store this compound in standard laboratory solvent stock solutions (e.g., Methanol or DMSO) for extended periods? A2: It is highly discouraged. While the indazole core is generally robust, storing halogenated indazoles in solution exacerbates their exposure to dissolved oxygen and trace peroxides (especially in aging ethereal solvents or DMSO). This can lead to slow, spontaneous oxidation[2]. Always prepare fresh stock solutions, or store aliquots at -20°C under an inert argon atmosphere.

Q3: What are the primary thermal degradation hazards during high-temperature reactions? A3: If subjected to extreme heat (e.g., aggressive reflux conditions >150°C without proper solvent buffering), the compound undergoes thermal decomposition. The primary mechanistic hazard here is the release of Hydrogen Bromide (HBr) gas, alongside carbon and nitrogen oxides[2]. This not only poses a severe safety risk but will rapidly acidify your reaction mixture, potentially destroying acid-sensitive functional groups on your coupling partners.

Troubleshooting Guide: Common Experimental Issues

Issue 1: Low Yield or Complete Failure in Suzuki/Buchwald-Hartwig Cross-Coupling
  • Root Cause: Premature dehalogenation or oxidative addition failure due to degraded starting material. If the 3-Bromo-1-isopropyl-1H-indazole has undergone photolytic degradation prior to the reaction, the actual concentration of the active brominated electrophile is lower than calculated.

  • Causality-Driven Solution:

    • Perform a rapid LC-MS check of the starting material to quantify the ratio of intact compound to the debrominated mass (M-79).

    • Ensure all solvents are thoroughly degassed (sparged with Argon for 30 mins) to prevent radical-mediated side reactions during the catalytic cycle.

    • Conduct the reaction in amber glassware or wrap the flask in aluminum foil to prevent light-induced C-Br cleavage during long heating times.

Issue 2: Shifting Retention Times and Split Peaks During HPLC Stability Assays
  • Root Cause: Injecting unneutralized acid/base forced degradation samples directly into the HPLC.

  • Causality-Driven Solution: Acidic (0.1M HCl) and basic (0.1M NaOH) stress samples contain high concentrations of ions. Injecting these directly shifts the local pH of the mobile phase, altering the ionization state of the indazole nitrogens on the column. This causes peak distortion and accelerates the degradation of silica-based HPLC columns[3]. You must implement a strict neutralization step (detailed in the protocol below) to quench the degradation and normalize the injection pH.

Validated Experimental Protocols

Protocol: Self-Validating Forced Degradation Study (Stability-Indicating Method)

To develop a reliable stability-indicating HPLC method, you must artificially stress the compound to generate all possible degradation products[4]. This protocol is designed as a self-validating system : by utilizing parallel controls, you isolate the specific variable causing degradation, proving that the breakdown is due to the stressor and not an artifact of the handling process.

Step 1: Stock Solution Preparation Dissolve 3-Bromo-1-isopropyl-1H-indazole in HPLC-grade Acetonitrile to a concentration of 1 mg/mL.

Step 2: Application of Stress Conditions Prepare the following vials in parallel:

  • Acidic Hydrolysis: Mix 1 mL stock + 1 mL 0.1 M HCl. Incubate at 60°C for 24 hours[2].

  • Basic Hydrolysis: Mix 1 mL stock + 1 mL 0.1 M NaOH. Incubate at 60°C for 24 hours[2].

  • Oxidative Degradation: Mix 1 mL stock + 1 mL 3% H₂O₂. Incubate at room temperature for 24 hours[2].

  • Photolytic Degradation: Expose 1 mL stock in a quartz cuvette to a calibrated UV light source (ICH Q1B guidelines). Self-Validation Control: Run a parallel sample wrapped tightly in aluminum foil[2].

Step 3: The Quenching & Neutralization Step (Critical) Why is this necessary? If you do not neutralize, the degradation continues uncontrollably in the autosampler vial. By neutralizing, you quench the reaction, locking the kinetic state of the sample at exactly T=24h.

  • To the Acidic sample: Add 1 mL of 0.1 M NaOH.

  • To the Basic sample: Add 1 mL of 0.1 M HCl[2].

Step 4: HPLC-UV/MS Analysis Analyze the quenched samples using a validated RP-HPLC method[3]. Compare the chromatograms of the stressed samples against the foil-wrapped controls to definitively map the degradation pathways.

ForcedDegradation A Stock Solution (1 mg/mL) B1 Acidic Stress (0.1M HCl) A->B1 B2 Basic Stress (0.1M NaOH) A->B2 B3 Oxidative Stress (3% H2O2) A->B3 B4 Photolytic Stress (UV/Vis) A->B4 C Neutralization & Quenching B1->C B2->C B3->C B4->C D HPLC-UV/MS Analysis C->D

Self-validating forced degradation workflow for stability-indicating assays.

References

  • Lead Sciences. "3-Bromo-1-isopropyl-1H-indazole Product Data." Lead Sciences Catalog. Available at: [Link]

  • PNR Journal. "A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs." Journal of Pharmaceutical Negative Results. Available at: [Link]

Sources

Technical Support Center: Overcoming Catalyst Poisoning in Bromoindazole Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who hit a wall when attempting cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig) on bromoindazole scaffolds. The core issue almost always traces back to catalyst poisoning .

Instead of offering generic troubleshooting tips, this guide dives directly into the mechanistic causality of catalyst deactivation. By understanding the chemical logic at play, you can utilize the field-proven, self-validating protocols provided below to rescue your yields and streamline your synthetic workflows.

Mechanistic Insight: Why Do Bromoindazoles Poison Palladium?

Indazoles are nitrogen-rich, mildly acidic heterocycles. While the N1-H is weakly acidic, the N2 nitrogen possesses a localized lone pair that acts as a potent σ-donor. During a palladium-catalyzed cycle, an unprotected indazole can easily outcompete standard phosphine ligands for coordination to the Pd(II) center[1].

Once the indazole coordinates to the metal—particularly if it is deprotonated by the reaction base to form a highly nucleophilic indazolyl anion—it forms a thermodynamically stable, off-cycle [Pd(Ar)(Indazolyl)L] complex[1]. This traps the catalyst in a dormant state, halting the transmetalation step and effectively killing your catalytic turnover[2].

Visualizing the Deactivation Pathway

G Pd0 Active Pd(0) Catalyst (L2Pd) OA Oxidative Addition Complex [Ar-Pd(II)-X] Pd0->OA + Bromoindazole TM Transmetalation Complex [Ar-Pd(II)-Ar'] OA->TM + Boronic Acid, Base Poison Dormant Off-Cycle Complex [Pd(Ar)(Indazolyl)L] OA->Poison N-Coordination by Indazole TM->Pd0 Reductive Elimination (Yields Product) Poison->OA Reactivation (Bulky Ligands)

Catalytic cycle showing off-cycle Pd-indazole poisoning and reactivation pathways.

Troubleshooting Guide & FAQs

Q1: My Suzuki-Miyaura coupling with 4-bromo-1H-indazole stalls at 20% conversion, but the 3-bromo isomer works fine. Why the difference? Causality: This discrepancy is caused by product inhibition driven by steric demand. The cross-coupling product of 4-bromoindazole often has less steric bulk shielding the indazole nitrogen compared to the 3-substituted product[3]. This lack of shielding allows the newly formed product to easily coordinate to the Pd center, leading to severe product inhibition. Solution: Switch to a highly sterically demanding dialkylbiaryl monophosphine ligand (e.g., XPhos or SPhos). The sheer bulk of these ligands physically prevents the coordination of a second indazole molecule, destabilizing the dormant complex and forcing the catalyst back into the active cycle[2][4].

Q2: Should I protect the indazole nitrogen (e.g., with THP or SEM), or can I run the coupling unprotected? Causality: While N-protection eliminates the poisoning issue by masking the coordinating lone pair, it adds two synthetic steps (protection and deprotection) and reduces overall atom economy. You can run the reaction unprotected if you design the catalyst system to resist deactivation. Solution: Use precatalysts that rapidly generate the active monoligated Pd(0) species. Palladacycle precatalysts (like Buchwald Generation 2 or 3 precatalysts) paired with XPhos allow for the direct use of unprotected, acidic nitrogen-rich heterocycles by accelerating the oxidative addition and transmetalation steps before the off-cycle complex can form[1].

Q3: I am using Pd(dppf)Cl₂ and seeing massive protodeboronation of my boronic acid alongside unreacted bromoindazole. Is my catalyst dead? Causality: Yes. When the Pd catalyst is trapped by the indazole in the dormant state, the oxidative addition complex cannot proceed to transmetalation. Meanwhile, your boronic acid is sitting in a basic, aqueous environment at elevated temperatures. Boronic acids (especially electron-poor or heteroaryl ones) are highly prone to base-catalyzed protodeboronation under these conditions[1]. Solution: Protodeboronation is a symptom of a stalled cycle, not the root cause. By fixing the catalyst poisoning (using Pd/XPhos and a milder base like K₃PO₄), you accelerate the transmetalation step, consuming the boronic acid productively before it has time to degrade.

Quantitative Data: Catalyst System Comparison

To optimize your workflow, compare the performance of standard catalyst systems when applied to unprotected bromoindazoles. Note how steric bulk directly correlates with poisoning resistance.

Catalyst SystemLigand Steric BulkPreferred BasePoisoning SusceptibilityTypical Yield (%)
Pd(PPh₃)₄ Low (Monodentate)Na₂CO₃High< 20%
Pd(dppf)Cl₂ Moderate (Bidentate)K₂CO₃Moderate40 - 50%
Pd₂(dba)₃ + SPhos High (Biaryl Monophosphine)K₃PO₄Low85 - 90%
XPhos Pd G2 Very High (Biaryl Monophosphine)K₃PO₄Very Low> 95%

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling of Unprotected Bromoindazole

This protocol utilizes a deactivation-resistant catalyst system (XPhos Pd G2) to ensure high turnover[3]. Every step is designed with a self-validating check to guarantee scientific integrity and reproducible results.

Step 1: Preparation of the Catalyst-Substrate Matrix

  • Action: In a rigorously dried Schlenk flask, combine the unprotected bromoindazole (1.0 equiv), boronic acid (1.5 equiv), XPhos Pd G2 precatalyst (2–5 mol%), and finely milled anhydrous K₃PO₄ (2.0 equiv).

  • Causality & Validation: We use K₃PO₄ instead of stronger bases (like NaOtBu) to prevent complete deprotonation of the indazole N-H, which would create a highly coordinating indazolyl anion and exacerbate poisoning. The G2 precatalyst ensures a strict 1:1 Pd-to-ligand ratio, preventing the formation of less active bis-ligated species. Validation Check: The solid mixture should remain free-flowing and uniformly colored.

Step 2: Solvent Degassing and Addition

  • Action: Prepare a solvent mixture of 1,4-Dioxane/H₂O (4:1 ratio). Degas the mixture via three freeze-pump-thaw cycles or vigorous sparging with Argon for 20 minutes prior to adding it to the Schlenk flask.

  • Causality & Validation: Oxygen is lethal to the active Pd(0) species and electron-rich phosphine ligands. Degassing is a critical self-validating step. Validation Check: If the solution turns black immediately upon solvent addition or initial heating, oxygen contamination has caused catalyst aggregation (palladium black). A successful initiation will yield a clear, often yellowish or reddish homogeneous solution.

Step 3: Reaction Execution

  • Action: Heat the reaction mixture to 80 °C under an Argon atmosphere with vigorous stirring (800+ rpm) for 2–4 hours.

  • Causality & Validation: The biphasic nature of Dioxane/H₂O requires high shear mixing to ensure the base (dissolved in water) can efficiently participate in the transmetalation step at the solvent interface. Validation Check: Continuous, rapid stirring without phase separation during heating confirms proper interfacial mass transfer.

Step 4: Reaction Monitoring and Quench

  • Action: Monitor via LC-MS. Upon completion, cool to room temperature and filter the mixture through a short pad of Celite, washing with Ethyl Acetate.

  • Causality & Validation: Cooling prevents further side reactions. The Celite filtration traps any precipitated palladium black and inorganic salts, stopping the reaction and providing a clean organic phase for extraction[4]. Validation Check: The LC-MS trace should show minimal protodeboronated side-product, confirming that transmetalation successfully outcompeted boronic acid degradation.

Sources

Validation & Comparative

3-Bromo-1-isopropyl-1H-indazole vs 3-iodo-1H-indazole reactivity comparison

Author: BenchChem Technical Support Team. Date: March 2026

The functionalization of the indazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors and anti-inflammatory agents. When targeting the C3 position via transition-metal-catalyzed cross-coupling, the choice of the halogenated precursor dictates the entire synthetic strategy.

This guide provides an objective, mechanistic comparison between 3-Bromo-1-isopropyl-1H-indazole and 3-iodo-1H-indazole , focusing on their orthogonal reactivity profiles, catalyst requirements, and operational workflows.

Mechanistic Reactivity Profiling

The reactivity of 3-haloindazoles in palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig) is governed by two competing factors: the bond dissociation energy (BDE) of the carbon-halogen bond and the electronic/steric nature of the N1 position.

3-Iodo-1H-indazole: High Intrinsic Reactivity vs. Catalyst Poisoning

Iodine is an excellent leaving group. The C3–I bond has a relatively low BDE (~238 kJ/mol), which facilitates rapid oxidative addition to Pd(0) species[1]. However, the unprotected N1–H group is highly acidic (pKa ~14) and exists in a tautomeric equilibrium (1H ⇌ 2H). Under basic cross-coupling conditions, the deprotonated indazole nitrogen can strongly coordinate to the palladium center. This coordination often leads to the formation of inactive Pd(II) complexes or the precipitation of palladium black, effectively stalling the catalytic cycle[2]. Furthermore, the free amine can undergo competing N-arylation side reactions. Consequently, utilizing 3-iodo-1H-indazole typically mandates a preliminary N-protection step (e.g., N-Boc or N-THP) to mask the acidic proton[1].

3-Bromo-1-isopropyl-1H-indazole: Steric Shielding and Direct Functionalization

In contrast, 3-bromo-1-isopropyl-1H-indazole features a permanent alkyl group at the N1 position[3]. This substitution completely blocks tautomerization and eliminates the risk of palladium poisoning by a free N–H group, allowing for direct C3 functionalization without a protection/deprotection sequence. The trade-off lies in the kinetics of oxidative addition. The C3–Br bond is stronger (~285 kJ/mol) than the C–I bond, and the bulky isopropyl group introduces significant steric hindrance adjacent to the reaction site. To overcome this activation barrier, the reaction necessitates elevated temperatures and palladium catalysts equipped with bulky, electron-rich bidentate phosphine ligands (such as dppf or dtbpf) that possess a large bite angle to force reductive elimination[2].

Quantitative Comparison of Reactivity Parameters

The following table summarizes the physicochemical and operational differences between the two precursors to guide synthetic planning.

Parameter3-Bromo-1-isopropyl-1H-indazole3-Iodo-1H-indazole
CAS Number 1784489-02-6[3]34252-44-3
C3-Halogen Reactivity Moderate (Slower oxidative addition)High (Fast oxidative addition)
N1 Status Alkylated (Sterically hindered)Free (Acidic N-H, coordinates to Pd)
Tautomerization Blocked (Fixed as 1H-isomer)Active (1H ⇌ 2H equilibrium)
N-Protection Required? No Yes (typically Boc or THP)[1]
Preferred Pd Catalyst Pd(dppf)Cl₂, Pd(dtbpf)Cl₂[2]Pd(PPh₃)₄, Pd(OAc)₂[1]
Primary Synthetic Challenge Overcoming steric hindrance at N1Preventing catalyst poisoning by free N-H

Synthetic Workflow Logic

The decision to use either precursor fundamentally alters the synthetic workflow. Below is the logical decision tree for selecting the appropriate starting material based on the target molecule's requirements.

G Start Target: C3-Functionalized Indazole Decision Is N1-Alkylation (Isopropyl) Desired in Final Product? Start->Decision PathA Use: 3-Bromo-1-isopropyl- 1H-indazole Decision->PathA Yes PathB Use: 3-Iodo-1H-indazole Decision->PathB No (Require Free N-H) AdvA Direct Suzuki Coupling (1-Step Process) PathA->AdvA AdvB Fast Oxidative Addition (Highly Reactive C-I) PathB->AdvB ReqA Requires Bulky Ligands (e.g., Pd(dppf)Cl2, 90°C) AdvA->ReqA EndA 1-Isopropyl-3-Aryl-1H-indazole (Final Product) ReqA->EndA ReqB Requires N1-Protection & Deprotection (3-Step Process) AdvB->ReqB EndB 3-Aryl-1H-indazole (Post-Deprotection Product) ReqB->EndB

Decision tree for selecting 3-haloindazole precursors based on target N1 requirements.

Self-Validating Experimental Methodologies

To ensure reproducibility, the following protocols detail the causality behind each operational step, establishing a self-validating system for both precursors.

Protocol A: Direct Suzuki-Miyaura Coupling of 3-Bromo-1-isopropyl-1H-indazole

This protocol leverages bulky bidentate ligands to overcome the steric hindrance of the isopropyl group, enabling a direct one-step coupling.

  • Reagent Assembly: In an oven-dried Schlenk flask, combine 3-Bromo-1-isopropyl-1H-indazole (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

    • Causality: K₂CO₃ is a mild base that efficiently forms the reactive boronate complex without hydrolyzing sensitive functional groups.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv).

    • Causality: The dppf ligand has a large bite angle (99°), which is critical for accelerating the reductive elimination step in sterically congested environments[2].

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M). Degas the mixture via three freeze-pump-thaw cycles or vigorous nitrogen sparging for 15 minutes.

    • Causality: The biphasic system dissolves both the organic substrates and the inorganic base, facilitating transmetalation. Degassing is mandatory to prevent oxygen-mediated homocoupling of the boronic acid.

  • Reaction Execution & Validation: Heat the mixture to 90 °C under a nitrogen atmosphere for 12 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The system validates itself when the UV-active starting material spot (Rf ~0.6) disappears, replaced by a lower-Rf product spot showing distinct blue fluorescence under 254 nm UV light.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. The organic layer is dried over Na₂SO₄, concentrated, and purified via silica gel chromatography.

Protocol B: Three-Step Functionalization of 3-Iodo-1H-indazole

This protocol utilizes a protection strategy to prevent palladium poisoning, exploiting the high reactivity of the C-I bond for the coupling step.

Step 1: N-Boc Protection

  • Dissolve 3-iodo-1H-indazole (1.0 equiv) in anhydrous THF. Add Et₃N (1.5 equiv) and a catalytic amount of DMAP (0.1 equiv).

  • Slowly add Boc₂O (1.2 equiv) at 0 °C. Stir at room temperature for 4 hours.

    • Causality: The electron-withdrawing tert-butoxycarbonyl (Boc) group masks the acidic N-H, preventing Pd-coordination during the subsequent step, while slightly activating the indazole ring toward oxidative addition[4].

Step 2: Suzuki-Miyaura Coupling

  • Combine N-Boc-3-iodo-1H-indazole (1.0 equiv), arylboronic acid (1.2 equiv), Na₂CO₃ (2.0 equiv), and Pd(PPh₃)₄ (0.05 equiv) in DME/H₂O (3:1).

    • Causality: Because the C-I bond is highly reactive and the N1 position is protected, the standard, less expensive Pd(PPh₃)₄ catalyst is sufficient to drive the reaction at a lower temperature (80 °C)[1].

  • Degas and heat at 80 °C for 8 hours. Validate completion via TLC (disappearance of the Boc-protected intermediate).

  • Extract with EtOAc, dry, and concentrate.

Step 3: TFA-Mediated Deprotection

  • Dissolve the crude coupled product in CH₂Cl₂ and add Trifluoroacetic acid (TFA) (10 equiv). Stir at room temperature for 2 hours.

    • Causality: TFA cleanly cleaves the acid-labile Boc group. The reaction is self-validating through the visible evolution of isobutylene and CO₂ gas bubbles. Once gas evolution ceases, the deprotection is complete.

  • Neutralize carefully with saturated aqueous NaHCO₃, extract, and purify to yield the free 3-aryl-1H-indazole.

References

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. Available at:[Link]

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. PMC / NIH. Available at:[Link]

  • 3-Bromo-1-isopropyl-1H-indazole Product Data. Lead Sciences. Available at:[Link]

  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Semantic Scholar. Available at:[Link]

Sources

Halogenated Indazoles in Drug Discovery: A Comparative Guide to the Biological Activity of Bromo- vs. Chloro-Indazoles

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounter the "halogen switch" strategy—specifically, the transition between bromo- and chloro-substituents on heterocyclic scaffolds. The 1H-indazole core is a privileged pharmacophore, foundational to FDA-approved kinase inhibitors (e.g., Pazopanib, Axitinib) and emerging antimicrobial agents[1].

While both bromine and chlorine are electron-withdrawing groups (EWGs), their distinct physicochemical properties dictate profound differences in target affinity, metabolic stability, and in vivo toxicity. This guide objectively compares the biological performance of bromo-indazoles versus chloro-indazoles, providing mechanistic insights and validated experimental workflows to accelerate your Structure-Activity Relationship (SAR) campaigns.

Mechanistic Causality: The Physics of the Halogen Switch

When we substitute a chlorine atom (van der Waals radius ~1.75 Å) with a bromine atom (~1.85 Å) on the indazole ring, we are not merely increasing steric bulk. We are fundamentally altering the electronic landscape of the molecule, which cascades into distinct biological behaviors:

  • Halogen Bonding (σ-Hole Interactions): Bromine possesses a larger, more polarizable electron cloud than chlorine. This creates a more pronounced region of positive electrostatic potential (the σ-hole) on the halogen's distal axis. In kinase active sites, bromo-indazoles frequently form stronger, highly directional halogen bonds with the backbone carbonyls of the hinge region compared to their chloro-analogs.

  • Lipophilicity and Desolvation: The bromo-substituent increases the partition coefficient (LogP) more than the chloro-substituent. While this can drive higher binding affinity via the hydrophobic effect, it often incurs a penalty in aqueous solubility and increases the likelihood of off-target promiscuity or efflux pump recognition (e.g., P-glycoprotein).

  • Metabolic Stability and Toxicity: Chloro-indazoles generally exhibit superior metabolic stability. The stronger C-Cl bond (relative to C-Br) is less susceptible to oxidative metabolism by cytochrome P450 enzymes and direct nucleophilic displacement by glutathione[2]. Consequently, bromo-indazoles often present higher in vivo toxicity profiles in murine models compared to their chloro-counterparts[3].

Comparative Biological Activity: Case Studies

To objectively evaluate the impact of this substitution, we must look at quantitative data across different therapeutic domains.

Table 1: Quantitative Comparison of Halogenated Indazoles in Key Therapeutic Areas

Target / Disease ModelIndazole DerivativeBiological Activity (IC50 / MIC)Pharmacological Profile & CausalityReference
Akt Kinase (Cancer) 5-Bromo-7-chloro-1H-indazole analogIC50 = 18 nM (Akt1-as1)The bromo-substitution at C5 optimally fills the engineered hydrophobic pocket of analog-sensitive Akt kinases, driving high-affinity ATP-competitive inhibition.[4]
Mycobacterium tuberculosis (Mtb) Bromoindazole series (Initial Hit)Highly active in vitro (RNS-dependent)Rapidly bactericidal in the presence of reactive nitrogen species (RNS), but exhibited poor in vivo tolerability and high toxicity in murine models.[3][5]
Mycobacterium tuberculosis (Mtb) 3-Amino-4-chloroindazole (SKF653)3–5 log10 CFU reduction at ≤10 μMThe chloro-switch preserved the RNS-dependent antimycobacterial phenotype while resolving the physicochemical liabilities and toxicity of the bromo-analog.[3]
PAD Enzymes (Autoimmune) Trichloroindazole (Compound 173)Kinact/KI = 20 ± 5 (PDA1)Multi-chloro substitution provided optimal electron withdrawal and steric fit, leading to high inhibitory activity against protein arginine deiminases (PADs).[1]
Experimental Workflows: Self-Validating Protocols

To objectively evaluate the biological activity differences between bromo- and chloro-indazoles, robust assays with internal validation mechanisms are required. Below are two heavily utilized methodologies.

Protocol A: In Vitro FRET-Based Kinase Inhibition Assay

Objective: Determine the IC50 and binding kinetics of halogenated indazoles against target kinases (e.g., Akt, VEGFR). Causality & Validation: We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format. By running the assay at an ATP concentration strictly equal to the apparent Km​ for ATP, the assay is sensitized to detect ATP-competitive inhibitors (where indazoles typically bind). A Z'-factor > 0.6 must be achieved on every plate using a known reference inhibitor to validate assay robustness.

  • Reagent Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Causality: The inclusion of the non-ionic detergent Brij-35 prevents the non-specific aggregation of highly lipophilic bromo-indazoles, preventing false-positive inhibition.

  • Compound Titration: Dispense bromo- and chloro-indazole analogs in a 10-point, 3-fold serial dilution in 100% DMSO. Transfer to a 384-well assay plate (final DMSO concentration = 1%).

  • Enzyme/Substrate Addition: Add the target kinase and a biotinylated peptide substrate. Incubate for 15 minutes to allow for potential slow-binding kinetics, a phenomenon often observed with strong halogen bonders.

  • Reaction Initiation: Add ATP at its pre-determined Km​ . Incubate for 60 minutes at room temperature.

  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Read the time-resolved fluorescence signal (Ex: 340 nm, Em: 615 nm and 665 nm).

  • Data Analysis: Calculate the 665/615 ratio. Fit the dose-response curve using a 4-parameter logistic regression to derive the IC50.

Protocol B: RNS-Dependent Antimycobacterial Assay

Objective: Evaluate the bactericidal activity of indazoles under conditions mimicking the macrophage phagolysosome[3]. Causality & Validation:Mtb survives within macrophages by resisting reactive nitrogen species (RNS). Standard MIC assays in neutral broth fail to capture this environment. By utilizing acidified nitrite, we artificially generate RNS. The assay is self-validating by running a parallel control plate at neutral pH without nitrite; a true target-specific hit must show a >100-fold shift in activity between the two conditions.

  • Media Preparation: Prepare Middlebrook 7H9 broth adjusted to pH 5.5. Add 3 mM sodium nitrite (NaNO2) immediately prior to use to generate RNS.

  • Inoculation: Inoculate non-replicating Mtb (e.g., H37Rv strain) at an OD600 of 0.05 into 96-well plates containing serially diluted bromo- or chloro-indazoles.

  • Incubation: Incubate at 37°C for 7 days under hypoxic conditions (1% O2) to simulate the granuloma environment.

  • CFU Enumeration: Plate aliquots onto 7H10 agar plates. A reduction of ≥3 log10 CFU compared to the day 0 inoculum indicates bactericidal activity.

Visualizations of Mechanisms and Workflows

Pathway Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3K Activation Receptor->PI3K Akt Akt Kinase (Active) PI3K->Akt Downstream Tumor Cell Survival & Proliferation Akt->Downstream Indazole Halogenated Indazole (Br/Cl-Derivative) Indazole->Akt Hinge Region Binding

Mechanism of Akt pathway inhibition by halogenated indazoles via competitive hinge-region binding.

Workflow Syn Regioselective Halogenation (3-Bromo vs 3-Chloro) Biochem Biochemical Kinase Profiling (IC50 & Kinetics) Syn->Biochem Cell Cellular Efficacy & Toxicity (Macrophage/Tumor Models) Biochem->Cell SAR SAR Analysis & Halogen Bonding Assessment Cell->SAR SAR->Syn Iterative Optimization Lead Lead Candidate Selection (In Vivo PK/PD) SAR->Lead

Iterative SAR workflow for evaluating the biological efficacy of bromo- vs. chloro-indazole derivatives.

Conclusion

The decision to utilize a bromo-indazole versus a chloro-indazole is rarely a simple matter of synthetic convenience. While bromo-indazoles frequently offer superior in vitro target affinity due to enhanced halogen bonding and hydrophobic interactions, they often suffer from poor in vivo tolerability and metabolic liabilities[3]. Conversely, chloro-indazoles—such as the optimized antimycobacterial agent SKF653—often provide the optimal balance of electronic modulation, metabolic stability, and reduced toxicity required for clinical translation[3][5]. Rigorous, self-validating biochemical and cellular assays are paramount in navigating this delicate pharmacological balance.

References
  • Pérez-Villanueva, J., et al. "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules, 2018.[Link]

  • Warrier, T., et al. "Diaryl-Aminoindazole with Extensive In Vitro Mycobactericidal Activity Dependent on Exposure to Reactive Nitrogen Species." ACS Infectious Diseases, 2015/2026.[Link]

  • NIH / PMC. "Synthesis and evaluation of indazole based analog sensitive Akt inhibitors." Bioorganic & Medicinal Chemistry Letters, 2010.[Link]

  • RSC Advances. "Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles." RSC Advances, 2023.[Link]

Sources

Advanced Comparison Guide: Alternative Catalysts for C-3 Arylation of 1H-Indazoles

Author: BenchChem Technical Support Team. Date: March 2026

The 1H-indazole scaffold is a privileged pharmacophore embedded in numerous biologically active compounds, including the anticancer agent axitinib, the platelet aggregation inhibitor YC-1, and the natural alkaloid nigellidine[1]. While functionalizing the indazole core is a major focus in drug development, the C-3 position of the 1H-tautomer is notoriously chemically inert compared to its 2H-counterpart[2].

Historically, standard cross-coupling conditions failed at this position due to the non-productive coordination of the indazole's nitrogen atom with the metal catalyst, which stalls the catalytic cycle[1]. To overcome this barrier, researchers have developed specialized catalytic systems that either utilize steric shielding to force C-H activation or leverage stabilized transition-metal complexes for cross-coupling. This guide objectively compares the most effective alternative catalysts for C-3 arylation of 1H-indazoles, providing mechanistic insights and self-validating experimental protocols.

Mechanistic Causality: Overcoming N-Coordination

The primary reason traditional palladium catalysts fail during direct C-3 arylation of 1H-indazole is catalyst poisoning. The basic N-atom of the indazole ring binds tightly to the metal center, preventing the necessary interaction with the C-H bond[1].

To bypass this, bidentate nitrogen ligands—specifically 1,10-phenanthroline (Phen)—are employed. Phenanthroline coordinates strongly to the Pd(II) or Cu(I) center, creating a sterically demanding environment. This steric bulk weakens the non-productive coordination of the indazole's N-atom, thereby increasing the local concentration of the active catalyst near the C-3 position and facilitating a concerted metalation-deprotonation (CMD) event[1].

Mechanism A Pd(II) Precatalyst + Phen Ligand B Active Pd(II)-Phen Complex (Steric Shielding of N-atom) A->B Ligand Exchange C C-H Activation at C-3 (Concerted Metalation-Deprotonation) B->C 1H-Indazole + Base D Oxidative Addition (Insertion of Aryl Halide) C->D Ar-X E Reductive Elimination (C3-Arylated 1H-Indazole) D->E E->B Catalyst Regeneration

Fig 1. Mechanistic cycle of Pd/Phen-catalyzed direct C-3 arylation of 1H-indazole.

Alternatively, pre-functionalizing the C-3 position (e.g., synthesizing 3-iodo-1H-indazole) allows for Suzuki-Miyaura cross-coupling. Recent advancements have utilized3 to stabilize the palladium intermediates and prevent the precipitation of inactive Pd(0) black, enabling high yields and exceptional catalyst recyclability[3].

Quantitative Comparison of Catalytic Systems

The table below synthesizes the performance metrics, required reagents, and operational advantages of the leading alternative catalytic systems for C-3 arylation.

Catalytic SystemReaction TypeLigand / SupportBase / AdditiveSolventKey AdvantageTypical Yield
Pd(OAc)₂ / Phen [1]Direct C-H Arylation1,10-PhenanthrolineCs₂CO₃ (No Ag needed)Chlorobenzene or MesityleneEliminates the need for stoichiometric silver (Ag) scavengers; high functional group tolerance.70% - 92%
CuI / Phen [4]Direct C-H Arylation1,10-PhenanthrolineLiOt-BuToluene or DMFHighly cost-effective alternative to palladium; excellent for iodoarenes.55% - 80%
PdCl₂(dppf) / ILs [3]Suzuki-Miyauradppf / BMImBF₄ (Ionic Liquid)K₂CO₃H₂O / Ionic LiquidHighly recyclable; biphasic extraction; avoids Pd(0) black formation.85% - 96%
PdO₂ Nanoparticles [5]Suzuki-MiyauraSilica Gel SupportK₃PO₄Minimal Solvent / Solid-stateEco-friendly mechanochemical synthesis; scalable for pharmaceutical manufacturing.75% - 88%

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are structured as self-validating systems. Causality is embedded into the steps to explain why specific operational choices are made.

Protocol A: Direct C-3 Arylation via Pd(II)/Phen Catalyst (Yu's Protocol)

This protocol utilizes an optimized 1 to achieve direct C-H arylation without the need for expensive silver additives[1].

Reagents: 1H-indazole (1.0 equiv), Aryl iodide/bromide (2.0 equiv), Pd(OAc)₂ (10 mol%), 1,10-Phenanthroline (30 mol%), Cs₂CO₃ (3.0 equiv), Chlorobenzene.

  • Catalyst Pre-Activation: In an oven-dried Schlenk tube, combine Pd(OAc)₂ and 1,10-phenanthroline in chlorobenzene. Stir at room temperature for 15 minutes.

    • Causality: Pre-mixing allows the bidentate Phen ligand to fully coordinate with Pd(II), ensuring the active catalytic species is formed before introducing the highly coordinating indazole substrate.

  • Substrate Addition: Add the 1H-indazole derivative, aryl halide, and Cs₂CO₃. Seal the tube under an inert argon atmosphere.

  • Thermal C-H Activation: Heat the mixture to 140 °C for 24–48 hours.

    • Causality: Chlorobenzene is chosen over polar solvents like DMF because non-polar solvents prevent the dissociation of the Phen ligand at high temperatures, which is critical for maintaining the steric shield around the Pd center[1].

  • Self-Validation & Workup: Monitor the reaction via LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the insoluble cesium salts.

  • Analytical Confirmation: Purify via silica gel chromatography. Confirm regioselectivity via ¹H-NMR by verifying the disappearance of the characteristic C-3 proton singlet (typically found at ~8.0–8.2 ppm).

Protocol B: Recyclable Suzuki-Miyaura Cross-Coupling via Ferrocene-Pd in Ionic Liquids

This protocol leverages a3 immobilized in an imidazolium ionic liquid, offering superior recyclability for the C-3 functionalization of 3-iodo-1H-indazoles[3].

Reagents: N-protected 3-iodo-1H-indazole (1.0 equiv), Phenylboronic acid (1.5 equiv), PdCl₂(dppf) (5 mol%), K₂CO₃ (2.0 equiv), BMImBF₄ (Ionic Liquid), H₂O.

  • Biphasic Setup: In a reaction vial, dissolve PdCl₂(dppf) in the ionic liquid BMImBF₄. Add the 3-iodo-1H-indazole, phenylboronic acid, K₂CO₃, and a small amount of water.

    • Causality: The BMImBF₄ ionic liquid provides a highly polar but non-coordinating matrix. It stabilizes the Pd(II) intermediates and significantly lowers the energy barrier for the transmetalation step, preventing the catalyst from degrading into inactive Pd(0) black[3].

  • Thermal Coupling: Stir the mixture at 110 °C for 12–24 hours under an inert atmosphere.

  • Biphasic Extraction (Self-Validation): Cool the mixture and add diethyl ether. The product will partition exclusively into the upper organic (ether) layer, while the Pd catalyst remains trapped in the lower ionic liquid layer. Validate the complete extraction of the product by spotting the ether layer on a TLC plate (UV active).

  • Catalyst Recycling: Decant the ether layer for standard purification. The remaining IL/aqueous layer containing the active PdCl₂(dppf) catalyst can be directly reused for the next reaction cycle by simply adding fresh substrates and base[3].

Workflow S1 Reaction Setup 3-Iodo-1H-indazole + ArB(OH)2 PdCl2(dppf) + BMImBF4 S2 Thermal Coupling (110°C, 12-24h) S1->S2 S3 Biphasic Extraction (Et2O addition) S2->S3 S4 Organic Phase (Product Isolation) S3->S4 Top Layer S5 IL/Aqueous Phase (Catalyst Recycling) S3->S5 Bottom Layer S5->S1 Next Cycle

Fig 2. Experimental workflow for recyclable Suzuki-Miyaura C-3 arylation in ionic liquids.

Conclusion

The selection of a catalyst for the C-3 arylation of 1H-indazoles depends heavily on the synthetic strategy. For direct C-H functionalization, the Pd(OAc)₂/Phen system provides the most robust and high-yielding route, effectively overcoming the inherent inertness of the C-3 position without relying on expensive silver additives[1]. Conversely, if the substrate is pre-halogenated (e.g., 3-iodo-1H-indazole), utilizing ferrocene-based Pd complexes in ionic liquids offers an highly sustainable, recyclable Suzuki-Miyaura pathway that is ideal for scale-up and pharmaceutical manufacturing[3].

References
  • A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide.Chemical Science / NIH.
  • Pd- and Cu-catalyzed C–H arylation of indazoles.
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.Applied Sciences / MDPI.
  • Mechanochemical Synthesis of PdO2 Nanoparticles Immobilized over Silica Gel for Catalytic Suzuki–Miyaura Cross-Coupling Reactions Leading to the C-3 Modification of 1H-Indazole with Phenylboronic Acids.Molecules / PMC.

Sources

Spectroscopic Characterization of N1 vs. N2 Indazole Isomers: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors, anti-inflammatory agents, and targeted oncology therapeutics. A persistent challenge in indazole derivatization is the non-selective alkylation of the pyrazole ring, which typically yields a mixture of N1- and N2-substituted regioisomers. Because the position of the substituent profoundly impacts the molecule's 3D conformation, target binding affinity, and pharmacokinetics, unambiguous structural characterization is a mandatory milestone in drug development.

This guide provides an objective, data-driven framework for differentiating N1 and N2 indazole isomers using advanced spectroscopic techniques, grounded in the mechanistic causality of their electronic environments.

Mechanistic Causality: The Electronic Basis for Differentiation

To understand why N1 and N2 isomers exhibit distinct spectroscopic signatures, one must examine the electronic distribution of the indazole core. The parent molecule undergoes annular tautomerism between the 1H- and 2H-forms.

  • N1-Alkylation (Thermodynamic Control): Substitution at the N1 position locks the molecule into a benzenoid structure. This configuration is thermodynamically favored because it preserves the full aromatic resonance of the fused benzene ring[1].

  • N2-Alkylation (Kinetic Control): Substitution at the N2 position forces the bicyclic system into a quinonoid (2H-indazole) configuration. This structural perturbation alters the electron density across the entire ring system, creating a distinct deshielding effect on specific protons and carbons[2].

G A 1H-Indazole Core (Tautomeric) B Alkylation Conditions A->B C N1-Isomer (Benzenoid, Thermodynamic) B->C Aprotic Solvents Strong Bases D N2-Isomer (Quinonoid, Kinetic) B->D Protic Solvents Kinetic Control

Fig 1. Regioselective pathways for N1 vs N2 indazole alkylation based on reaction conditions.

Comparative Spectroscopic Data

While chromatographic techniques like HPLC can separate the isomers based on polarity[3], Nuclear Magnetic Resonance (NMR) spectroscopy remains the definitive diagnostic tool for structural elucidation[4]. The quinonoid character of the N2-isomer results in predictable chemical shift deviations compared to the benzenoid N1-isomer.

Quantitative NMR & Optical Comparison

The following table summarizes the diagnostic spectroscopic markers used to differentiate the two regioisomers. Note: Exact chemical shifts will vary based on the solvent (e.g., CDCl₃ vs. DMSO-d₆) and the electronic nature of substituents on the benzene ring.

Spectroscopic MethodTarget Nucleus / FeatureN1-Alkyl Indazole (1H-like)N2-Alkyl Indazole (2H-like)Diagnostic Value
¹H NMR H-3 Proton ~7.9 – 8.1 ppm~8.2 – 8.4 ppm (Downfield)High (Primary screen)
¹³C NMR C-3 Carbon ~133 – 135 ppm~122 – 126 ppm (Upfield)High
¹³C NMR C-7a Carbon ~139 – 141 ppm~148 – 150 ppm (Downfield)High
¹⁵N NMR N-1 / N-2 Shifts Pyrrole-like N1 (-170 ppm)Pyridine-like N2 (-70 ppm)Absolute (Definitive)
UV-Vis λ max ~290 – 300 nm~275 – 285 nm (Hypsochromic)Moderate (Supporting)

Causality in 1D NMR: In ¹H NMR, the chemical shift of the proton at the C3 position (H-3) is the most reliable rapid indicator[3]. For N2-indazoles, the H-3 proton is shifted downfield because the adjacent N2 atom bears a partial positive charge character in the quinonoid resonance hybrid, withdrawing electron density from the C3-H bond. Conversely, in ¹³C NMR, the C-3 carbon of the N2-isomer shifts upfield due to the altered hybridization and localized electron density in the pyrazole ring[1].

The Gold Standard: 2D ¹H-¹⁵N HMBC NMR

While 1D ¹H and ¹³C NMR are excellent for routine screening, heavily substituted indazoles (e.g., those with strong electron-withdrawing nitro or halogen groups at C-4 or C-7) can perturb standard chemical shift rules[2]. In drug development, regulatory submissions require absolute proof of regiochemistry.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy mapping ¹H to ¹⁵N provides unambiguous, self-validating proof of the alkylation site by tracing through-bond connectivity rather than relying on empirical shift trends.

HMBC Step1 Acquire 1H-15N HMBC Step2 Locate Alkyl Protons (1H) Step1->Step2 Step3 Analyze 15N Cross-Peaks Step2->Step3 Branch1 Couples to N1 (Pyrrole-like N) Step3->Branch1 2J/3J Coupling Branch2 Couples to N2 (Pyridine-like N) Step3->Branch2 2J/3J Coupling Final1 Confirmed N1-Alkyl Branch1->Final1 Final2 Confirmed N2-Alkyl Branch2->Final2

Fig 2. 2D NMR (HMBC) logical decision tree for the unambiguous assignment of indazole isomers.

Experimental Methodologies

Protocol A: Unambiguous Assignment via ¹H-¹⁵N HMBC NMR

This protocol is designed to validate the exact site of alkylation using a 400 MHz or 500 MHz NMR spectrometer equipped with a multinuclear probe[5].

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 15–20 mg of the highly purified indazole isomer in 0.6 mL of a deuterated solvent (DMSO-d₆ is preferred over CDCl₃ to prevent signal broadening from potential intermolecular interactions). Transfer to a high-quality 5 mm NMR tube.

  • 1D Baselines (Self-Validation): Acquire standard ¹H and ¹³C spectra first. Verify sample purity (>95%) and identify the chemical shift of the protons on the alkyl group (e.g., the -CH₂- directly attached to the nitrogen).

  • Parameter Setup for HMBC:

    • Select the standard ¹H-¹⁵N HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems).

    • Set the long-range coupling constant ( nJNH​ ) to 8 Hz, which is optimal for detecting 2-bond and 3-bond nitrogen-proton couplings in heterocycles.

    • Ensure the ¹⁵N spectral window is wide enough (typically 0 to 400 ppm, referenced to liquid ammonia at 0 ppm or nitromethane at 380 ppm).

  • Acquisition: Run the sequence with a sufficient number of scans (typically 32–64 scans per increment, 256 t1 increments) to overcome the low natural abundance of ¹⁵N (0.37%).

  • Data Interpretation:

    • Locate the alkyl -CH₂- protons on the F2 (¹H) axis.

    • Trace vertically to find the cross-peak on the F1 (¹⁵N) axis.

    • N1-Isomer: The alkyl protons will show a strong 2J correlation to N1 (typically resonating around -170 to -190 ppm relative to CH₃NO₂). You will also observe a 3J correlation from the indazole H-7 proton to this same N1 atom.

    • N2-Isomer: The alkyl protons will correlate to N2 (typically resonating around -70 to -90 ppm). Crucially, you will observe a 3J correlation from the indazole H-3 proton to this same N2 atom.

Protocol B: Chromatographic Separation of N1/N2 Isomers

Before spectroscopic characterization can occur, the regioisomeric mixture must be resolved. N1 and N2 isomers exhibit different dipole moments due to their benzenoid vs. quinonoid structures, making them separable via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Step-by-Step Workflow:

  • Column Selection: Utilize a standard C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm particle size). The N2 isomer is generally more polar than the N1 isomer.

  • Mobile Phase Preparation: Prepare a gradient system consisting of Solvent A (0.1% Trifluoroacetic acid in Water) and Solvent B (0.1% Trifluoroacetic acid in Acetonitrile). The acidic modifier sharpens the peaks by suppressing residual silanol interactions.

  • Gradient Elution: Run a linear gradient from 10% B to 90% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor the eluent using a Photodiode Array (PDA) detector at 254 nm and 280 nm.

  • Elution Order: Due to its higher polarity, the N2-alkyl indazole will typically elute first , followed by the more lipophilic N1-alkyl indazole. Collect the fractions, lyophilize, and proceed to Protocol A for definitive verification.

References

  • ResearchGate. Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles. Retrieved from [Link]

  • Teixeira, Fátima C., et al. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles. University of Groningen. Retrieved from [Link]

Sources

The Indazole Imperative: A Technical Comparison of Classical vs. Modern Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

The indazole core—a bicyclic heterocycle consisting of a benzene ring fused to a pyrazole ring—is a "privileged scaffold" in modern medicinal chemistry. It forms the critical hinge-binding motif in numerous FDA-approved kinase inhibitors, including axitinib, linifanib, niraparib, and pazopanib, which are pivotal in targeted oncology therapies[1]. As the demand for highly functionalized indazole derivatives grows, synthetic organic chemistry has evolved from traditional, harsh condensation reactions to highly sophisticated, atom-economical transition-metal-catalyzed pathways.

This guide provides an objective, data-driven comparison of classical versus modern methodologies for synthesizing the indazole core, detailing the mechanistic causality, experimental protocols, and performance metrics necessary for drug development professionals to select the optimal synthetic route.

Mechanistic Paradigms: Classical vs. Modern Approaches

Classical Synthesis: The Pre-Functionalization Hurdle

Classical methods, such as the Jacobson synthesis, the Davis-Beirut reaction, and standard condensation techniques, rely heavily on the intramolecular cyclization of pre-functionalized benzene derivatives (e.g., o-haloaryl hydrazones or o-toluidines) 2.

The Causality of Limitations: These pathways often proceed via nucleophilic aromatic substitution (SNAr) or reductive cyclization. SNAr requires highly electrophilic aromatic rings; thus, without strong electron-withdrawing groups (EWGs) on the starting material, the activation energy barrier is immense. To overcome this, chemists must apply harsh thermal conditions (often >120°C) and strong bases. This brute-force approach frequently leads to poor functional group tolerance, unwanted dimerization, and substrate degradation.

Modern Synthesis: Transition-Metal Catalyzed C-H Activation

The modern paradigm shifts away from pre-functionalized o-halides, utilizing transition-metal catalysis (Rh, Pd, Cu, Co) to achieve direct, regioselective C-H activation 3.

The Causality of Efficiency: By employing the N-N bond of readily available aldehyde hydrazones or azobenzenes as an internal directing group, catalysts like Rh(III) are brought into close proximity to the ortho-C-H bond [[4]](). This facilitates a concerted metalation-deprotonation (CMD) event, forming a stable metallacycle intermediate. Subsequent insertion and reductive elimination construct the indazole core under much milder conditions, preserving sensitive functional groups (e.g., esters, ethers) and drastically improving atom economy.

Indazole_Comparison Start Indazole Core Target Class Classical Synthesis (SNAr / Condensation) Start->Class Mod Modern Synthesis (C-H Activation) Start->Mod PreFunc Requires o-Halo Pre-functionalization Class->PreFunc Direct Direct ortho-C-H Functionalization Mod->Direct Harsh Harsh Conditions Low FG Tolerance PreFunc->Harsh Mild Mild Conditions High FG Tolerance Direct->Mild

Caption: Logical comparison of classical and modern indazole synthesis pathways.

Quantitative Data Comparison

The following table summarizes the performance metrics of classical versus modern synthetic routes based on empirical literature data.

ParameterClassical (e.g., SNAr / Hydrazine Condensation)Modern (Transition-Metal C-H Activation)
Catalyst / Reagents Strong acids/bases (e.g., KOH, NaOtBu)Rh(III), Pd(II), or Cu(I) complexes
Starting Materials Pre-functionalized (o-halobenzaldehydes)Unfunctionalized (hydrazones, azobenzenes)
Typical Temperature 120°C – 150°C+60°C – 100°C
Functional Group Tolerance Low (sensitive to strong nucleophiles/bases)High (tolerates esters, halogens, ethers)
Atom Economy Moderate to Low (loss of halogens/leaving groups)High (direct C-H functionalization)
Average Yield 40% – 60%70% – 95%

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols include the mechanistic reasoning behind reagent selection and built-in validation steps.

Protocol A: Transitional Classical Synthesis (Copper-Catalyzed Intramolecular N-Arylation)

This method bridges classical condensation and modern catalysis by utilizing inexpensive o-chloroarylhydrazones rather than highly reactive o-bromo derivatives 5.

Causality & Reagent Selection: The inherent reactivity of the C-Cl bond is low. To overcome this, CuI (20 mol%) is paired with 1,10-phenanthroline (22 mol%). This bidentate nitrogen ligand increases the electron density on the copper center, facilitating the difficult oxidative addition into the C-Cl bond. KOH is utilized to deprotonate the hydrazone, drastically increasing its nucleophilicity for the cyclization step.

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk tube under an N₂ atmosphere, add o-chloroarylhydrazone (0.5 mmol), KOH (0.056 g, 200 mol%), 1,10-phenanthroline (0.020 g, 22 mol%), and CuI (0.019 g, 20 mol%).

  • Solvation: Inject anhydrous DMF (2.5 mL) via a syringe.

  • Reaction: Stir the mixture at 120°C for 12–24 hours.

  • In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane/EtOAc 90:10). The successful cyclization is indicated by the disappearance of the polar starting material and the emergence of a higher Rf product spot (due to the loss of the polar N-H bond).

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short silica gel pad. Wash the organic layer with water and brine, then concentrate under reduced pressure.

  • Final Validation (NMR): Confirm the structure via ¹H NMR. The critical validation marker is the complete disappearance of the hydrazone N-H proton signal (typically around 9.0–10.5 ppm).

Protocol B: Modern Synthesis (Rh(III)-Catalyzed Double C-H Activation)

This protocol represents the cutting edge of indazole synthesis, utilizing unfunctionalized aldehyde phenylhydrazones 4.

Causality & Reagent Selection: The [Cp*RhCl₂]₂ precatalyst coordinates to the basic N-N bond of the hydrazone, directing the metal to cleave the ortho-C-H bond. Cu(OAc)₂ acts not as a catalyst, but as a stoichiometric terminal oxidant required to re-oxidize the Rh(I) species back to the active Rh(III) state after the reductive elimination step releases the indazole product.

Step-by-Step Procedure:

  • Preparation: In a sealed tube, combine aldehyde phenylhydrazone (0.2 mmol),[Cp*RhCl₂]₂ (5 mol%), and Cu(OAc)₂ (2.0 equivalents).

  • Solvation: Add anhydrous 1,4-dioxane (2.0 mL).

  • Reaction: Stir the mixture at 80°C for 12 hours under an ambient atmosphere (or O₂ balloon to assist the oxidant).

  • In-Process Validation (LC-MS): Sample the reaction mixture. The formation of the indazole core is confirmed by a mass shift of exactly -2 Da (loss of two hydrogen atoms via oxidative coupling) compared to the starting material.

  • Workup: Cool the mixture, dilute with dichloromethane, wash with saturated aqueous NaHCO₃, dry over Na₂SO₄, and concentrate.

  • Final Validation (NMR): Purify via column chromatography. Validate via ¹³C NMR by confirming the emergence of the fully substituted pyrazole ring carbons, distinct from the starting acyclic hydrazone shifts.

Rh_Catalytic_Cycle Rh_Cat Rh(III) Catalyst Coord Substrate Coordination & C-H Cleavage Rh_Cat->Coord Hydrazone Rhodacycle Rhodacycle Intermediate Coord->Rhodacycle Base / -H+ Insertion Coupling Partner Insertion Rhodacycle->Insertion RedElim Reductive Elimination & Aromatization Insertion->RedElim RedElim->Rh_Cat Cu(OAc)2 Oxidant Product 1H-Indazole Product RedElim->Product

Caption: Mechanism of Rh(III)-catalyzed C-H activation for indazole synthesis.

Conclusion

The selection between classical and modern indazole synthesis is dictated by substrate availability and functional group complexity. While classical methods remain viable for simple, highly activated substrates, modern transition-metal-catalyzed C-H activation offers unparalleled atom economy, regioselectivity, and functional group tolerance. By understanding the mechanistic causality behind these protocols, researchers can engineer highly efficient, scalable pathways for next-generation indazole-based therapeutics.

References
  • BenchChem.A Comparative Analysis of Indazole Synthesis Routes for Researchers and Drug Development Professionals.
  • MDPI.Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives.
  • Royal Society of Chemistry (Chemical Science).Rh(iii)-catalyzed double C–H activation of aldehyde hydrazones: a route for functionalized 1H-indazole synthesis.
  • National Institutes of Health (PMC).Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones.
  • ResearchGate.Design, Synthesis and Biological Evaluation of Indazole Carboxamide Analogues as Potential Anticancer Agents.

Sources

Bioactivity Comparison Guide: 3-Bromo-1-isopropyl-1H-indazole Analogs in Nociceptive Modulation

Author: BenchChem Technical Support Team. Date: March 2026

As a versatile pharmacophore in medicinal chemistry, 3-Bromo-1-isopropyl-1H-indazole (CAS: 1784489-02-6) serves as a critical building block for synthesizing potent modulators of ion channels involved in pain pathways. By leveraging cross-coupling reactions at the C3-bromo position, drug development professionals have generated two highly distinct classes of bioactive analogs: HCN2 (Hyperpolarization-activated cyclic-nucleotide modulated ion channel 2) inhibitors and P2X3 (Purinergic receptor) antagonists .

This guide provides an objective, data-driven comparison of these analogs, detailing their mechanistic divergence, quantitative bioactivity, and the self-validating experimental workflows required to evaluate their efficacy.

Mechanistic Divergence: HCN2 vs. P2X3 Targeting

Understanding the causality behind target selection is paramount for designing appropriate screening cascades. The 1-isopropyl-1H-indazole core can be functionalized to selectively target either peripheral sensitization or direct nociceptive transmission.

  • HCN2 Inhibitor Analogs : HCN2 channels generate the hyperpolarization-activated current ( Ih​ ), acting as a pacemaker in somatosensory neurons. In chronic neuropathic pain states, elevated intracellular cAMP shifts the activation curve of HCN2, causing neuronal hyperexcitability. Analogs derived from 3-bromo-1-isopropyl-1H-indazole (e.g., via 2-formylphenylboronic acid coupling) act by stabilizing the closed state of the channel, thereby silencing ectopic firing without affecting basal neurotransmission .

  • P2X3 Antagonist Analogs : P2X3 receptors are ATP-gated ion channels localized almost exclusively on C-fiber and A δ -fiber primary afferent neurons. Tissue injury releases massive amounts of ATP, which binds to P2X3 and triggers rapid depolarization. Indazole-based analogs function as competitive or allosteric antagonists, directly blocking ATP-induced nociceptive signaling .

G Stim Nociceptive Stimulus (ATP release / cAMP elevation) P2X3 P2X3 Receptor Activation (Sensory Neurons) Stim->P2X3 HCN2 HCN2 Channel Activation (Pacemaker Current) Stim->HCN2 Depol Membrane Depolarization & Action Potential Firing P2X3->Depol HCN2->Depol Pain Pain Transmission (Neuropathic / Inflammatory) Depol->Pain Antag_P2X3 P2X3 Antagonist (Indazole Analog) Antag_P2X3->P2X3 Blocks Inhib_HCN2 HCN2 Inhibitor (Indazole Analog) Inhib_HCN2->HCN2 Blocks

Dual nociceptive signaling blockade by distinct 3-Bromo-1-isopropyl-1H-indazole analogs.

Quantitative Bioactivity Comparison

To objectively compare the performance of these alternatives, the following table summarizes the typical pharmacological profiles of optimized analogs derived from the 3-bromo-1-isopropyl-1H-indazole scaffold.

ParameterHCN2 Inhibitor AnalogsP2X3 Antagonist Analogs
Primary Target HCN2 Ion ChannelP2X3 Receptor
Mechanism of Action Ih​ current blockadeATP-gated current blockade
Typical IC50 Range 10 nM - 500 nM5 nM - 200 nM
Primary Indication Chronic Neuropathic PainInflammatory & Visceral Pain
Key Structural Modification Aryl/Heteroaryl coupling at C3Carboxamide derivatives at C6 or C3
Off-Target Liability HCN1/HCN4 (cardiac effects)P2X2/3 heteromers (taste alteration)

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the evaluation of these analogs requires rigorous, self-validating experimental designs. As an application scientist, I emphasize that protocols must not only generate data but concurrently prove their own validity through built-in quality controls.

Protocol A: Whole-Cell Patch-Clamp Electrophysiology

Causality & Design : Electrophysiology is the gold standard for ion channel screening because it directly measures the functional consequence of compound binding in real-time. To ensure the protocol is self-validating, a positive control (e.g., Ivabradine for HCN2) and a vehicle control must be run in parallel to confirm assay sensitivity and rule out solvent-induced artifacts.

Step-by-Step Methodology :

  • Cell Preparation : Culture HEK293 cells stably expressing either human HCN2 or P2X3 receptors. Plate on glass coverslips 24 hours prior to recording to ensure optimal adherence.

  • Solution Configuration :

    • For HCN2: Use a potassium-based intracellular solution to mimic physiological gradients.

    • For P2X3: Use a cesium-based intracellular solution to block endogenous potassium currents, isolating the ATP-induced inward current.

  • Seal Formation : Form a giga-ohm seal (>1 G Ω ) using a borosilicate glass pipette (2-4 M Ω resistance). Rupture the membrane using gentle suction.

    • Self-Validation Check: Continuously monitor series resistance ( Rs​ ). Discard any cell if Rs​ fluctuates by >20%, as this indicates compromised membrane integrity and will skew the IC50 calculation.

  • Compound Application :

    • HCN2: Hyperpolarize the membrane to -120 mV to evoke Ih​ currents. Perfuse the indazole analog at increasing concentrations (0.1 nM to 10 μ M).

    • P2X3: Hold the membrane at -60 mV. Apply pulses of α,β -meATP to evoke currents. Pre-incubate with the indazole analog for 2 minutes before the next ATP pulse.

  • Data Acquisition : Record peak current amplitudes. Plot normalized current inhibition against the log of compound concentration to calculate the IC50 using a 4-parameter logistic Hill equation.

Workflow Prep Cell Preparation (HEK293 + Target) Patch Patch Prep->Patch Perfuse Compound Perfusion (Dose-response) Patch->Perfuse Record Data Acquisition (Current amplitude) Perfuse->Record Analyze IC50 Calculation (Hill Equation fit) Record->Analyze

Step-by-step patch-clamp electrophysiology workflow for analog validation.

Protocol B: In Vivo Nociceptive Behavioral Assays (Formalin Test)

Causality & Design : While in vitro data proves target engagement, in vivo models are required to confirm pharmacokinetic viability. The Formalin test is specifically chosen because it is biphasic, allowing simultaneous evaluation of acute pain (Phase I, direct P2X3 activation) and inflammatory pain (Phase II, central sensitization and HCN2 involvement).

Step-by-Step Methodology :

  • Animal Preparation : Acclimate adult male Sprague-Dawley rats to the testing chamber for 30 minutes. Administer the indazole analog (or vehicle) via oral gavage 1 hour prior to testing.

  • Stimulus Induction : Inject 50 μ L of 5% formalin subcutaneously into the plantar surface of the right hind paw.

  • Behavioral Tracking : Record the time spent licking, biting, or flinching the injected paw.

    • Phase I (0-10 mins): Primarily driven by direct nociceptor activation.

    • Phase II (15-45 mins): Driven by inflammatory mediators.

  • Data Interpretation & Self-Validation : Vehicle-treated animals must show a distinct biphasic response with a quiescent interphase for the assay to be valid. A selective P2X3 antagonist analog typically blunts both Phase I and II, whereas an HCN2 inhibitor analog predominantly attenuates Phase II hyperalgesia.

Conclusion

The 3-Bromo-1-isopropyl-1H-indazole scaffold offers a highly tunable starting point for developing next-generation analgesics. By directing structural modifications at the C3-bromo position, researchers can selectively target either the HCN2 pacemaker channels or the P2X3 purinergic receptors. Utilizing rigorous, self-validating patch-clamp electrophysiology and biphasic in vivo models remains essential for differentiating the bioactivity, off-target liabilities, and therapeutic potential of these promising analogs.

References

  • Title: Pyrimidine or pyridine derivates useful as hcn2 modulators (WO2022185055A1)
  • Title: P2X3 receptor antagonists for treatment of pain (US8569512B2)

Safety Operating Guide

Personal protective equipment for handling 3-Bromo-1-isopropyl-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary compliance rules, but as a discipline rooted in molecular causality. When handling[1], we are working with a highly versatile halogenated heterocyclic scaffold. In drug development, the C3-bromine atom serves as a critical electrophilic handle for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura couplings), while the N1-isopropyl group significantly enhances the molecule's lipophilicity.

This increased lipophilicity is excellent for target binding in pharmacology, but it presents a specific occupational hazard: it allows the molecule to more easily permeate lipid bilayers, including human skin, especially when dissolved in organic solvents. Therefore, our Personal Protective Equipment (PPE) and operational protocols must be designed to mitigate both the physical dust hazard of the raw powder and the chemical permeation hazard of the solubilized intermediate[2].

Hazard Profile & Risk Assessment

While a specific, comprehensive Safety Data Sheet (SDS) for every novel indazole derivative may not always be immediately available, we can extrapolate a highly accurate risk profile based on [3].

Hazard ClassGHS CodeHazard StatementOperational Implication
Acute Toxicity (Oral) H301Toxic if swallowedRequires strict hygiene; no mouth pipetting; wash hands rigorously.
Skin Irritation H315Causes skin irritationMandates chemical-resistant barrier protection (gloves/coat).
Eye Irritation H319Causes serious eye irritationNecessitates orbital-sealing eye protection against micro-dust.
STOT SE H335May cause respiratory irritationMust be handled exclusively within a certified chemical fume hood.

The PPE Matrix: Causality and SelectionOSHA’s Laboratory Standard (29 CFR 1910.1450)[4] mandates that PPE selection be driven by a specific hazard assessment. For 3-Bromo-1-isopropyl-1H-indazole, the following PPE matrix is required:

  • Hand Protection: Double-Layer Nitrile Gloves (Minimum 5 mil)

    • The Causality: Halogenated organic compounds can rapidly degrade thin latex. Nitrile provides a robust, non-polar barrier. When the indazole is dissolved in solvents like DMF or DMSO for coupling reactions, these solvents act as carrier agents that can drag the toxic API through the skin. Double-gloving ensures that if the outer glove is compromised by a solvent splash, the inner glove provides a secondary barrier while you safely doff the outer layer[2].

  • Eye Protection: Indirect-Vented Chemical Safety Goggles

    • The Causality: Standard safety glasses only protect against direct frontal impact. Because 3-Bromo-1-isopropyl-1H-indazole is a fine powder, static electricity during weighing can cause aerosolization. Indirect-vented goggles provide a complete orbital seal, preventing airborne particulates from reacting with the moisture in your ocular mucosa to cause severe irritation (H319)[4].

  • Body Protection: Flame-Retardant, Chemical-Resistant Lab Coat

    • The Causality: This compound is frequently utilized alongside highly flammable solvents (e.g., 1,4-dioxane) and potentially pyrophoric palladium catalysts. A flame-retardant coat with knit cuffs prevents sleeve drag, mitigating both fire risks and the accumulation of toxic particulates on street clothing[5].

Self-Validating Operational Protocol

To ensure trustworthiness and reproducibility, every procedure must be self-validating—meaning the protocol includes built-in checks to confirm it is functioning correctly before proceeding.

  • Step 1: Engineering Control Verification

    • Action: Turn on the chemical fume hood and verify the digital airflow monitor reads >100 feet per minute (fpm).

    • Validation Check: Tape a small Kimwipe strip to the bottom of the sash. If it pulls steadily inward, negative pressure is confirmed[5].

  • Step 2: Anti-Static Weighing

    • Action: Use an anti-static gun (Zerostat) or an ionizing bar on the analytical balance before transferring the 3-Bromo-1-isopropyl-1H-indazole powder. Use a grounded, stainless-steel spatula.

    • Validation Check: The powder should drop cleanly into the weigh boat without clinging to the spatula or "jumping" due to static repulsion.

  • Step 3: In-Hood Solubilization

    • Action: Transfer the pre-weighed powder directly into the reaction flask containing your solvent (e.g., THF or Dioxane) inside the fume hood.

    • Validation Check: Visually confirm complete dissolution (a clear solution) before sealing the flask and removing it from the hood. This ensures no dry powder escapes the controlled environment.

Workflow Visualization

The following diagram illustrates the logical progression of handling this compound, ensuring that engineering controls and PPE are integrated before any chemical exposure occurs.

G A 1. Storage Retrieval (Inert Atmosphere) B 2. PPE Donning (Nitrile, Goggles, Coat) A->B C 3. Fume Hood Setup (Airflow >100 fpm) B->C D 4. Anti-static Weighing (Minimize Aerosols) C->D E 5. Solubilization (Halogenated Solvent) D->E F 6. Waste Segregation (Halogenated Stream) E->F

Caption: Workflow for the safe handling and disposal of 3-Bromo-1-isopropyl-1H-indazole.

Disposal and Spill Management Plan

Because of the heavy bromine atom, 3-Bromo-1-isopropyl-1H-indazole and its reaction byproducts must be strictly segregated from general organic waste.

  • Waste Segregation: Collect all liquid waste, contaminated solvents, and first-rinse washings in a dedicated, clearly labeled "Halogenated Organic Waste" carboy. Mixing halogenated waste with non-halogenated streams (like acetone) can lead to exothermic reactions or severe regulatory fines[2].

  • Solid Waste: Contaminated weigh boats, spatulas, and outer gloves must be placed in a sealed poly-bag and disposed of in a solid hazardous waste drum.

  • Spill Response (Dry Powder): Never sweep a dry chemical spill. Sweeping aerosolizes the toxic powder. Instead, gently cover the spill with a damp absorbent pad (using water or a compatible solvent) to suppress dust, then carefully scoop the material into a hazardous waste container using a non-sparking tool[5].

References

  • Lead Sciences. "3-Bromo-1-isopropyl-1H-indazole (CAS: 1784489-02-6)".[Link][1]

  • National Center for Biotechnology Information (NCBI). "Working with Chemicals - Prudent Practices in the Laboratory".[Link][2]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance".[Link][4]

  • Occupational Safety and Health Administration (OSHA). "1910.1450 App A - National Research Council Recommendations".[Link][5]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-1-isopropyl-1H-indazole
Reactant of Route 2
Reactant of Route 2
3-Bromo-1-isopropyl-1H-indazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.